4-(2-Propylphenoxy)piperidine hydrochloride
Description
Properties
IUPAC Name |
4-(2-propylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-5-12-6-3-4-7-14(12)16-13-8-10-15-11-9-13;/h3-4,6-7,13,15H,2,5,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGHXMQHBMMMRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 4-(2-Propylphenoxy)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the putative mechanism of action of 4-(2-Propylphenoxy)piperidine hydrochloride, a novel piperidine derivative with significant therapeutic potential. Based on extensive structure-activity relationship (SAR) analysis of analogous compounds, this document postulates a multi-target engagement profile, with a primary focus on the sigma-1 receptor (σ1R) and potential modulatory effects on dopamine D2 (D2R) and serotonin 5-HT2A (5-HT2AR) receptors. We delve into the molecular intricacies of these interactions and their downstream signaling consequences. Furthermore, this guide presents detailed, field-proven experimental protocols to rigorously validate the proposed mechanisms, empowering researchers to elucidate the precise pharmacological identity of this compound.
Introduction: The Therapeutic Promise of a Novel Piperidine Scaffold
The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities.[1] 4-(2-Propylphenoxy)piperidine hydrochloride emerges from this lineage as a compound of interest, its unique substitution pattern suggesting a nuanced interaction with central nervous system (CNS) targets. The presence of the 4-phenoxypiperidine core, in particular, has been associated with high affinity for sigma receptors, a versatile class of intracellular chaperones implicated in a range of neurological and psychiatric disorders.[2][3] This guide aims to provide a robust framework for understanding and investigating the molecular mechanisms that likely underpin the pharmacological effects of this compound.
Postulated Mechanism of Action: A Multi-Target Hypothesis
Based on the structural characteristics of 4-(2-Propylphenoxy)piperidine hydrochloride, we propose a primary interaction with the sigma-1 receptor, with potential secondary engagement of dopaminergic and serotonergic pathways.
Primary Target: The Sigma-1 Receptor (σ1R)
The sigma-1 receptor is a unique ligand-operated intracellular chaperone predominantly located at the endoplasmic reticulum-mitochondrion interface.[4] It plays a crucial role in cellular stress responses and the modulation of various signaling pathways.[5] We hypothesize that 4-(2-Propylphenoxy)piperidine hydrochloride acts as a high-affinity ligand at the σ1R.
Causality of Interaction: The piperidine nitrogen is a key pharmacophoric element for σ1R binding, likely forming a crucial interaction with Glu172 in the receptor's binding pocket.[6] The 2-propylphenoxy group is predicted to occupy a hydrophobic pocket within the receptor, contributing to binding affinity and selectivity.
Upon ligand binding, σ1R can dissociate from its binding partner, BiP (Binding immunoglobulin Protein), and translocate to other intracellular sites to modulate the activity of various client proteins.[7] This can lead to a cascade of downstream effects, including:
-
Modulation of Ion Channels: σ1R activation can influence neuronal excitability by interacting with and modulating voltage-gated ion channels.[8]
-
Neurotrophic Factor Upregulation: Agonism at σ1R has been shown to promote the secretion of Brain-Derived Neurotrophic Factor (BDNF) and activate TrkB receptor signaling, fostering neuronal survival and plasticity.[8]
-
Calcium Homeostasis: The receptor plays a vital role in regulating intracellular calcium signaling, particularly at the ER-mitochondria interface.[4][7]
Caption: Postulated Sigma-1 Receptor Signaling Pathway.
Potential Secondary Targets: Dopamine D2 and Serotonin 5-HT2A Receptors
The phenoxy-piperidine scaffold is also present in compounds known to interact with G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors.[9]
D2Rs are Gαi/o-coupled receptors that play a critical role in motor control, motivation, and reward.[10] Inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, is a hallmark of D2R activation.[11][12]
5-HT2A receptors are Gαq/11-coupled receptors involved in a wide range of physiological and behavioral processes.[13] Activation of 5-HT2ARs stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[14][15]
Experimental Validation: A Step-by-Step Methodological Framework
To rigorously test the proposed mechanism of action, a series of well-established in vitro assays are essential.
Receptor Binding Affinity Determination
Objective: To quantify the binding affinity of 4-(2-Propylphenoxy)piperidine hydrochloride for the σ1R, D2R, and 5-HT2AR.
Methodology: Radioligand Binding Assay
This technique measures the ability of the test compound to displace a radiolabeled ligand from its receptor.[16][17]
Step-by-Step Protocol for σ1R Binding Assay:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human σ1R (e.g., HEK293 cells) or from tissues with high σ1R density (e.g., guinea pig liver).[16]
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine:
-
Cell membranes (typically 50-100 µg of protein).
-
A fixed concentration of a selective σ1R radioligand (e.g., -pentazocine) near its Kd value.[16]
-
Increasing concentrations of 4-(2-Propylphenoxy)piperidine hydrochloride (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
For non-specific binding determination, a high concentration of a known σ1R ligand (e.g., haloperidol) is used.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 120 minutes) to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Table 1: Proposed Radioligands for Binding Assays
| Target Receptor | Radioligand | Non-specific Binding Agent |
| Sigma-1 (σ1R) | -pentazocine | Haloperidol |
| Dopamine D2 (D2R) | [³H]Spiperone | Haloperidol |
| Serotonin 5-HT2A | [³H]Ketanserin | Mianserin |
Functional Activity Assessment
Objective: To determine whether 4-(2-Propylphenoxy)piperidine hydrochloride acts as an agonist, antagonist, or inverse agonist at the D2R and 5-HT2AR.
Methodology 1: [³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins, a proximal event in GPCR signaling.[18][19] It is particularly robust for Gαi/o-coupled receptors like the D2R.[18]
Step-by-Step Protocol for D2R [³⁵S]GTPγS Binding Assay:
-
Membrane Preparation: Use membranes from cells expressing the D2R.
-
Assay Buffer: Prepare an assay buffer containing GDP.
-
Reaction Setup: In a 96-well plate, combine:
-
Cell membranes.
-
[³⁵S]GTPγS.
-
Increasing concentrations of 4-(2-Propylphenoxy)piperidine hydrochloride.
-
For antagonist mode, include a fixed concentration of a known D2R agonist (e.g., quinpirole).
-
For basal binding, use buffer alone. For non-specific binding, use unlabeled GTPγS.
-
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: Plot the stimulated binding against the log concentration of the compound to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Methodology 2: Second Messenger Assays
These assays measure the downstream consequences of receptor activation.
-
For D2R (Gαi/o-coupled): A cAMP assay can be used.[20][21] In this setup, adenylyl cyclase is first stimulated with forskolin, and the ability of the test compound to inhibit this stimulated cAMP production is measured.[20] A decrease in cAMP levels indicates agonism.
-
For 5-HT2AR (Gαq/11-coupled): A calcium mobilization assay is appropriate. This assay measures the increase in intracellular calcium concentration following receptor activation.
Step-by-Step Protocol for cAMP Assay (D2R):
-
Cell Culture: Use cells expressing the D2R.
-
Compound Treatment: Treat the cells with increasing concentrations of 4-(2-Propylphenoxy)piperidine hydrochloride, followed by stimulation with forskolin.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Quantify cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luciferase-based assays).[22][23]
-
Data Analysis: Determine the IC₅₀ for the inhibition of forskolin-stimulated cAMP production.
Caption: Logic Flow for Functional Assays.
Data Interpretation and Building a Pharmacological Profile
The data generated from these assays will allow for the construction of a comprehensive pharmacological profile for 4-(2-Propylphenoxy)piperidine hydrochloride.
Table 2: Hypothetical Data Summary and Interpretation
| Assay | Parameter | Hypothetical Result | Interpretation |
| σ1R Binding | Ki | 5 nM | High affinity ligand for σ1R |
| D2R Binding | Ki | 250 nM | Moderate affinity for D2R |
| 5-HT2AR Binding | Ki | > 1000 nM | Low to no affinity for 5-HT2AR |
| D2R [³⁵S]GTPγS | EC₅₀ / % Max | No stimulation | Not a D2R agonist |
| D2R cAMP | IC₅₀ | 150 nM | D2R antagonist activity |
In this hypothetical scenario, 4-(2-Propylphenoxy)piperidine hydrochloride would be characterized as a high-affinity σ1R ligand with moderate D2R antagonist activity.
Conclusion: A Roadmap for Mechanistic Elucidation
This guide provides a scientifically grounded, albeit putative, mechanism of action for 4-(2-Propylphenoxy)piperidine hydrochloride, centered on its likely interaction with the sigma-1 receptor and potential modulation of the dopamine D2 receptor. The detailed experimental protocols herein offer a clear and robust pathway for the definitive elucidation of its pharmacological properties. By systematically applying these methodologies, researchers can transition from a structure-based hypothesis to a validated mechanism of action, a critical step in the journey of drug discovery and development.
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CAS number for 4-(2-Propylphenoxy)piperidine hydrochloride
An In-Depth Technical Guide to 4-(2-Isopropoxyphenoxy)piperidine Hydrochloride: Synthesis, Characterization, and Applications
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1][2][3] Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a versatile template for interacting with a wide range of biological targets. This guide provides a comprehensive technical overview of a specific piperidine derivative, 4-(2-Isopropoxyphenoxy)piperidine hydrochloride.
While the initial topic of interest was 4-(2-Propylphenoxy)piperidine hydrochloride, a thorough review of the chemical literature and commercial availability indicates that the closely related structural analog, 4-(2-Isopropoxyphenoxy)piperidine hydrochloride, is a well-documented and accessible compound. Therefore, to ensure scientific accuracy and practical relevance for researchers, this guide will focus on this isopropyl derivative. The principles of synthesis, analysis, and potential applications detailed herein are highly translatable to the originally requested propyl compound and other similar aryl piperidine ethers.
This document is designed for researchers, chemists, and drug development professionals, offering field-proven insights into the synthesis, purification, analytical characterization, and potential utility of this compound as a building block in discovery chemistry.
Compound Profile
A summary of the key identifiers for 4-(2-Isopropoxyphenoxy)piperidine hydrochloride is presented below. These data are essential for accurate documentation, procurement, and safety management.
| Identifier | Data | Source |
| Chemical Name | 4-(2-Isopropoxyphenoxy)piperidine hydrochloride | MolCore |
| CAS Number | 1956382-77-6 | MolCore[4] |
| Molecular Formula | C₁₄H₂₂ClNO₂ | MolCore[4] |
| Molecular Weight | 271.78 g/mol | MolCore[4] |
| Canonical SMILES | CC(C)OC1=CC=CC=C1OC2CCNCC2.Cl | Fluorochem |
| Physical Form | Solid / Powder | Sigma-Aldrich |
Synthesis and Purification
The formation of the aryl ether linkage is the key strategic bond construction in the synthesis of 4-(2-Isopropoxyphenoxy)piperidine. The Williamson ether synthesis is a classic, robust, and widely applicable method for this transformation, involving the reaction of an alkoxide with an alkyl halide or sulfonate.[5][6][7] An alternative modern approach involves transition-metal-catalyzed methods like the Buchwald-Hartwig amination, which is exceptionally powerful for forming C-N bonds and can be adapted for C-O bond formation.[8][9]
For this guide, we will detail a logical and field-proven synthetic sequence based on the Williamson ether synthesis, which offers high reliability and uses readily available starting materials.
Causality of Experimental Design
The proposed two-step synthesis involves:
-
N-Boc Protection: The piperidine nitrogen is first protected with a tert-butyloxycarbonyl (Boc) group. This is a critical step to prevent the secondary amine from acting as a competing nucleophile in the subsequent ether formation step. The Boc group is stable under the basic conditions of the Williamson synthesis but can be easily removed under acidic conditions.
-
Williamson Ether Synthesis: This step forms the target C-O bond. We employ 4-hydroxy-N-Boc-piperidine, which is deprotonated with a strong, non-nucleophilic base (Sodium Hydride, NaH) to form the alkoxide. This alkoxide then acts as the nucleophile, displacing a halide from 1-bromo-2-isopropoxybenzene in a classic Sₙ2 reaction.[6][7] Dichloromethane is chosen as the solvent for its inertness and ability to dissolve the reactants.
-
Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group and the simultaneous formation of the hydrochloride salt. This is efficiently achieved by treating the protected intermediate with a solution of hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane or diethyl ether.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-Boc-4-(2-isopropoxyphenoxy)piperidine
-
To a dry, nitrogen-flushed round-bottom flask, add 4-hydroxy-N-Boc-piperidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of 1-bromo-2-isopropoxybenzene (1.1 eq) in anhydrous DCM dropwise.
-
Heat the reaction mixture to reflux (approx. 40 °C) and monitor by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure intermediate.
Step 2: Synthesis of 4-(2-Isopropoxyphenoxy)piperidine hydrochloride
-
Dissolve the purified N-Boc protected intermediate (1.0 eq) in anhydrous 1,4-dioxane (approx. 0.2 M).
-
To this solution, add a 4M solution of HCl in 1,4-dioxane (5.0 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 2-4 hours. A precipitate will form.
-
Monitor the reaction by TLC to confirm the complete consumption of the starting material.
-
Dilute the reaction mixture with diethyl ether to enhance precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Dry the white solid under high vacuum to afford the final 4-(2-Isopropoxyphenoxy)piperidine hydrochloride salt.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.
Analytical Workflow Diagram
Caption: A logical workflow for analytical characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the standard method for determining the purity of the final compound. The presence of the phenoxy group provides a sufficient chromophore for UV detection.[10][11]
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 5% to 95% B over 8 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Rationale: The C18 column separates compounds based on hydrophobicity. The gradient elution ensures that both polar impurities and the less polar product are eluted efficiently. TFA is used as an ion-pairing agent to improve peak shape for the amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.[12][13][14]
-
¹H NMR (in DMSO-d₆):
-
Aromatic Protons: Expect signals in the ~6.8-7.2 ppm range, showing a characteristic splitting pattern for a 1,2-disubstituted benzene ring.
-
Piperidine C4-H: A multiplet around ~4.5 ppm, shifted downfield due to the adjacent ether oxygen.
-
Isopropyl CH: A septet around ~4.4 ppm.
-
Piperidine N-H₂⁺: A broad singlet, typically downfield (>8.0 ppm), due to the hydrochloride salt.
-
Piperidine Ring CH₂: Complex, overlapping multiplets between ~1.5-3.2 ppm. The axial and equatorial protons will be distinct and coupled to each other.[14]
-
Isopropyl CH₃: A doublet at ~1.2 ppm.
-
-
¹³C NMR (in DMSO-d₆):
-
Aromatic Carbons: Signals in the ~110-160 ppm range. The carbons directly attached to oxygen (C-O) will be the most downfield.
-
Piperidine C4: A signal around ~75 ppm.
-
Isopropyl CH: A signal around ~70 ppm.
-
Piperidine C2/C6 & C3/C5: Signals in the ~30-50 ppm range.
-
Isopropyl CH₃: A signal around ~22 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Typically performed using an LC-MS system with electrospray ionization (ESI).
-
Expected Ion: For the free base (C₁₄H₂₁NO₂), the expected exact mass is 235.1572. In positive ion mode ESI-MS, the primary observed ion would be the protonated molecule [M+H]⁺ at m/z ≈ 236.1645.
Potential Applications and Biological Context
The piperidine heterocycle is a privileged scaffold in drug discovery, particularly for agents targeting the central nervous system (CNS).[1][2] Compounds containing the 4-aryloxypiperidine motif have been explored for a variety of biological activities.
-
Building Block for Drug Discovery: The primary application for this compound is as a versatile chemical intermediate. The secondary amine provides a reactive handle for further elaboration, allowing for the introduction of diverse functional groups to build libraries of novel compounds for screening.
-
Neurological Targets: The structural similarity of this scaffold to known CNS-active drugs suggests its potential use in developing ligands for targets such as opioid, dopamine, or serotonin receptors. For instance, (phenoxy-2-hydroxypropyl)piperidines have been identified as inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for pain therapeutics.[15]
-
Other Therapeutic Areas: The broad utility of the piperidine ring means that derivatives could be investigated across a wide range of diseases, including cancer, infectious diseases, and Alzheimer's disease.[3]
Safety and Handling
Piperidine derivatives and their hydrochloride salts must be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact compound may not be publicly available, general precautions for this chemical class should be strictly followed.[16][17][18][19]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[19]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16][17] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[19]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
If Inhaled: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.[17]
-
In Case of Skin Contact: Wash off immediately with soap and plenty of water.[17]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[19]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[17][19]
-
Conclusion
4-(2-Isopropoxyphenoxy)piperidine hydrochloride is a valuable chemical entity for research and development. Its synthesis can be reliably achieved through established organic chemistry reactions like the Williamson ether synthesis. Its identity and purity can be rigorously confirmed using a standard suite of analytical techniques including HPLC, NMR, and MS. As a functionalized piperidine derivative, it serves as an important building block for the synthesis of more complex molecules, particularly in the pursuit of novel therapeutics targeting a wide array of biological pathways. Adherence to strict safety protocols is mandatory when handling this and related compounds.
References
-
Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Nature Synthesis. [Link]
-
Hayhow, T. et al. (2021). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Thesis, Northeastern University. [Link]
-
Jones, A. J., et al. (1972). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
SpectraBase. Piperidine. Wiley. [Link]
-
Gnanasekaran, S., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry. [Link]
-
Iwamura, H., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy. [Link]
-
Nolan, S. P., et al. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
-
Korkmaz, A. (2021). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]
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Palladium-catalyzed amination of piperidine with aryl chlorides. ResearchGate. [Link]
-
SBLCore (2024). Piperidine - SAFETY DATA SHEET. [Link]
-
Sdfine. PIPERIDINE HYDROCHLORIDE - GHS Safety Data Sheet. [Link]
- A kind of HPLC analytical approach of 3-amino piperidine.
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Krystof, V., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Zhou, L., et al. (2011). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]
- The HPLC analytical approach of 3-amino piperidine.
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Koenig, H., et al. (2018). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. [Link]
-
The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
Gottschald, M., et al. (2012). Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. Organic & Biomolecular Chemistry. [Link]
- Synthetic method of piperidine hydrochloride.
-
Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. PrepChem.com. [Link]
-
Oohira, A., et al. (2015). Discovery of (phenoxy-2-hydroxypropyl)piperidines as a novel class of voltage-gated sodium channel 1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]
-
Ivanova, Y., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Ivanova, Y., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-dipheny. Drug Testing and Analysis. [Link]
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- 8. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
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4-(2-Propylphenoxy)piperidine hydrochloride molecular weight and formula
This technical monograph details the physicochemical properties, synthesis, and applications of 4-(2-Propylphenoxy)piperidine hydrochloride , a specialized heterocyclic building block used in medicinal chemistry.
Chemical Identity & Physicochemical Properties[1][2][3]
This compound belongs to the class of 4-aryloxypiperidines , a privileged scaffold in drug discovery often associated with GPCR ligands (e.g., dopamine, serotonin) and ion channel modulators.
Nomenclature and Identifiers
-
IUPAC Name: 4-(2-Propylphenoxy)piperidine hydrochloride[1]
-
Common Name: 4-(2-n-Propylphenoxy)piperidine HCl
-
CAS Number: Not commercially indexed as a primary commodity; treated here as a specific research substance.
-
SMILES (Free Base): CCCC1=CC=CC=C1OC2CCNCC2
-
SMILES (Salt): CCCC1=CC=CC=C1OC2CCNCC2.Cl[2]
Molecular Formula & Weight
The following values are calculated based on standard atomic weights (IUPAC).
| Property | Value | Derivation |
| Formula (Base) | C₁₄H₂₁NO | C(14) + H(21) + N(1) + O(1) |
| Formula (Salt) | C₁₄H₂₂ClNO | Base + HCl |
| Molecular Weight (Base) | 219.33 g/mol | Free amine form |
| Molecular Weight (Salt) | 255.79 g/mol | Hydrochloride salt form |
| Exact Mass (Salt) | 255.1390 Da | Monoisotopic mass |
Structural Analysis
The molecule consists of a saturated piperidine ring connected via an ether linkage at the C4 position to a phenyl ring. The phenyl ring is substituted at the ortho (2-) position with an n-propyl chain. This steric bulk at the ortho position restricts rotation around the ether bond, potentially influencing binding affinity in biological targets.
Synthesis & Production Protocols
The synthesis of 4-aryloxypiperidines typically follows one of two primary routes: Nucleophilic Aromatic Substitution (SₙAr) or the Mitsunobu Reaction . Given that the 2-propylphenol moiety is electron-rich (non-activated), the Mitsunobu approach is the preferred laboratory method to avoid harsh conditions required for non-activated SₙAr.
Preferred Route: Mitsunobu Coupling
This protocol couples N-protected 4-hydroxypiperidine with 2-propylphenol, followed by deprotection.
Step 1: Coupling
-
Reagents: N-Boc-4-hydroxypiperidine (1.0 eq), 2-Propylphenol (1.0 eq), Triphenylphosphine (PPh₃, 1.2 eq), DIAD (Diisopropyl azodicarboxylate, 1.2 eq).
-
Solvent: Anhydrous THF (Tetrahydrofuran).
-
Conditions: 0°C to Room Temperature (RT), inert atmosphere (N₂).
-
Mechanism: The alcohol oxygen of the piperidine is activated by PPh₃/DIAD, allowing nucleophilic attack by the phenol.
Step 2: Deprotection & Salt Formation
-
Reagents: 4M HCl in Dioxane or TFA (Trifluoroacetic acid) in DCM.
-
Procedure: The crude Boc-intermediate is dissolved in dioxane; HCl is added dropwise.
-
Isolation: The product precipitates as the hydrochloride salt.
Synthetic Workflow Diagram
Applications in Drug Discovery[6]
This molecule serves as a versatile chemical probe and fragment in the development of CNS-active agents. Its structural motif mimics key pharmacophores found in several therapeutic classes.
Pharmacophore Mapping
The 4-aryloxypiperidine core is a bioisostere for 4-benzylpiperidine and 4-phenylpiperidine scaffolds.
-
NMDA Receptor Antagonists: Similar to the linker region of Ifenprodil, which targets the GluN2B subunit. The 2-propyl group provides hydrophobic interaction within the binding pocket.
-
Sigma Receptors (σ1/σ2): The basic amine (piperidine) flanked by a lipophilic domain (propylphenyl) is a classic pharmacophore for Sigma-1 receptor ligands, investigated for neuroprotection.
-
Sodium Channel Blockers: Used in the design of state-dependent Naᵥ1.7 blockers for pain management.
Solubility & Handling
-
Solubility: Highly soluble in water (>50 mg/mL) and DMSO due to the hydrochloride salt form.
-
Stability: Hygroscopic. Store in a desiccator at -20°C.
-
Safety: Irritant to eyes and skin. Handle with standard PPE (gloves, goggles).
Analytical Characterization (Expected)
To validate the identity of the synthesized compound, the following analytical signals are diagnostic:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.0-9.5 ppm: Broad singlets (2H, NH₂⁺) – indicative of the HCl salt.
-
δ 6.8-7.2 ppm: Multiplets (4H, aromatic) – characteristic of the 1,2-disubstituted benzene ring.
-
δ 4.5 ppm: Multiplet (1H, CH-O) – the methine proton at the piperidine 4-position.
-
δ 2.5 ppm: Triplet (2H, Ar-CH₂-) – benzylic protons of the propyl group.
-
δ 0.9 ppm: Triplet (3H, CH₃) – terminal methyl of the propyl group.
-
-
Mass Spectrometry (ESI+):
-
m/z: 220.17 [M+H]⁺ (Base peak corresponding to the cation C₁₄H₂₂NO⁺).
-
References
-
IUPAC. (2024). Atomic Weights of the Elements 2023. International Union of Pure and Applied Chemistry. [Link]
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Bioisosterism of ether/methylene linkers in piperidines). [Link]
-
PubChem. (2024). Compound Summary for 4-(2-Phenoxyethyl)piperidine (Analogous Scaffold). National Library of Medicine. [Link]
Sources
Spectroscopic Characterization of 4-(2-Propylphenoxy)piperidine Hydrochloride: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the analytical characterization of 4-(2-Propylphenoxy)piperidine hydrochloride. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its structural features through modern analytical techniques is paramount. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the underlying principles and experimental protocols.
Introduction to 4-(2-Propylphenoxy)piperidine Hydrochloride
4-(2-Propylphenoxy)piperidine hydrochloride is a substituted piperidine derivative. The piperidine moiety is a common scaffold in many pharmaceuticals due to its ability to interact with various biological targets. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound. A precise structural elucidation is the foundation of any drug discovery program, ensuring the identity and purity of the synthesized molecule. Spectroscopic methods provide a detailed fingerprint of the molecule, revealing its connectivity, functional groups, and overall architecture.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the anticipated chemical shifts (δ) in parts per million (ppm) for the proton (¹H) and carbon-¹³ (¹³C) nuclei of 4-(2-Propylphenoxy)piperidine hydrochloride, referenced to a standard internal solvent signal.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenoxy group, the aliphatic protons of the piperidine ring, and the propyl substituent. The presence of the hydrochloride will likely lead to some peak broadening, particularly for the protons near the nitrogen atom.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (Phenoxy Ring) | 6.8 - 7.2 | Multiplet | 4H |
| Piperidine-CH (at C4) | 4.4 - 4.6 | Multiplet | 1H |
| Piperidine-CH₂ (axial, at C2, C6) | 3.2 - 3.4 | Multiplet | 2H |
| Piperidine-CH₂ (equatorial, at C2, C6) | 2.8 - 3.0 | Multiplet | 2H |
| Piperidine-CH₂ (axial, at C3, C5) | 2.0 - 2.2 | Multiplet | 2H |
| Piperidine-CH₂ (equatorial, at C3, C5) | 1.8 - 2.0 | Multiplet | 2H |
| Propyl-CH₂ (benzylic) | 2.5 - 2.7 | Triplet | 2H |
| Propyl-CH₂ (middle) | 1.5 - 1.7 | Sextet | 2H |
| Propyl-CH₃ | 0.9 - 1.0 | Triplet | 3H |
| Piperidine-NH₂⁺ | 9.0 - 10.0 | Broad Singlet | 2H |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (quaternary, C-O) | 155 - 158 |
| Aromatic C (quaternary, C-propyl) | 138 - 141 |
| Aromatic CH | 115 - 130 |
| Piperidine-CH (C4) | 70 - 75 |
| Piperidine-CH₂ (C2, C6) | 45 - 50 |
| Piperidine-CH₂ (C3, C5) | 30 - 35 |
| Propyl-CH₂ (benzylic) | 35 - 40 |
| Propyl-CH₂ (middle) | 22 - 25 |
| Propyl-CH₃ | 13 - 15 |
Rationale Behind NMR Predictions
The predicted chemical shifts are based on established principles of NMR spectroscopy and comparison with data for structurally similar compounds. For instance, the downfield shift of the C4 proton and carbon of the piperidine ring is due to the deshielding effect of the adjacent oxygen atom of the phenoxy group. The aromatic protons and carbons will exhibit a splitting pattern characteristic of a 1,2-disubstituted benzene ring. The propyl group protons will show the classic triplet-sextet-triplet pattern due to spin-spin coupling with their neighbors. The proton on the nitrogen is expected to be a broad signal due to quadrupolar broadening and exchange with the solvent.
Experimental Protocol for NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 4-(2-Propylphenoxy)piperidine hydrochloride.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it can solubilize the compound and the NH proton is often observable.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set appropriate spectral width, acquisition time, and relaxation delay.
-
Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is invaluable for confirming the connectivity of the molecule.
-
-
Visualization of NMR Workflow
Caption: Workflow for NMR data acquisition and analysis.
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 4-(2-Propylphenoxy)piperidine hydrochloride is expected to show characteristic absorption bands.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3200 - 2800 | N-H stretch (from NH₂⁺) | Strong, Broad |
| 3050 - 3000 | Aromatic C-H stretch | Medium |
| 2960 - 2850 | Aliphatic C-H stretch | Strong |
| 1600, 1470 | Aromatic C=C stretch | Medium |
| 1250 - 1200 | Aryl-O stretch | Strong |
| 1100 - 1000 | C-N stretch | Medium |
Rationale Behind IR Predictions
The broad absorption in the 3200-2800 cm⁻¹ region is a hallmark of the stretching vibration of the N-H bond in a secondary ammonium salt. The aliphatic and aromatic C-H stretching vibrations are expected in their typical regions. The strong absorption for the aryl-O (ether) stretch is a key indicator of the phenoxy moiety. The presence of these bands provides strong evidence for the key functional groups within the molecule.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
For Attenuated Total Reflectance (ATR)-IR, a small amount of the solid sample is placed directly on the ATR crystal. This is the most common and convenient method.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Place the sample (or KBr pellet) in the IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or pure KBr pellet).
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Visualization of IR Workflow
Caption: Workflow for IR data acquisition and analysis.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Mass Spectral Data
For electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules like hydrochloride salts, the primary observation is expected to be the molecular ion of the free base.
| m/z (mass-to-charge ratio) | Ion | Notes |
| Expected [M+H]⁺ | [C₁₄H₂₁NO + H]⁺ | This will be the base peak, representing the protonated free base of 4-(2-Propylphenoxy)piperidine. The exact mass can be calculated and compared with the high-resolution mass spectrometry (HRMS) data for elemental composition confirmation. |
Rationale Behind MS Predictions
In ESI-MS, the hydrochloride salt will dissociate in solution, and the free base will be protonated to form the [M+H]⁺ ion. The mass of this ion will correspond to the molecular weight of the free base plus the mass of a proton. Fragmentation may occur in the mass spectrometer, and common fragmentation pathways for piperidine-containing compounds involve cleavage of the piperidine ring or the bonds adjacent to the nitrogen or oxygen atoms.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
-
Instrument Setup:
-
Use an ESI source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable spray and maximum ion signal.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
-
For accurate mass measurement, use a high-resolution mass spectrometer to confirm the elemental composition.
-
Visualization of MS Workflow
Caption: Workflow for MS data acquisition and analysis.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of 4-(2-Propylphenoxy)piperidine hydrochloride. By combining the predictive power of NMR, IR, and MS, researchers can confidently verify the identity, purity, and structure of this compound, which is a critical step in the drug development pipeline. The provided protocols and theoretical explanations are intended to serve as a valuable resource for scientists engaged in the synthesis and analysis of novel chemical entities.
References
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Gross, J.H. (2011). Mass Spectrometry: A Textbook. Springer. [Link]
purity and quality specifications for research-grade 4-(2-Propylphenoxy)piperidine hydrochloride
Technical Specification & Validation Guide: Research-Grade 4-(2-Propylphenoxy)piperidine Hydrochloride
Part 1: Executive Summary & Strategic Context
In the high-stakes environment of preclinical drug discovery, the integrity of small molecule building blocks is the rate-limiting step for reproducible data.[1][2][3][4] 4-(2-Propylphenoxy)piperidine hydrochloride (CAS: 1219960-82-3) is a critical pharmacophore scaffold, often utilized in the synthesis of GPCR ligands, ion channel modulators, and monoamine transporter inhibitors.[1][2][3][4]
The propylphenoxy-piperidine motif serves as a lipophilic anchor, facilitating membrane penetration and receptor binding.[1][3][4] However, its efficacy in Structure-Activity Relationship (SAR) studies is contingent upon strict quality control.[1][2][3][4] Low-grade material containing unreacted phenolic precursors or oxidative degradants can skew potency data (IC50/EC50) and lead to false-negative toxicity flags.[1][2][3][4]
This guide defines the Gold Standard specifications for research-grade material, providing a self-validating analytical workflow to ensure every batch meets the rigor required for lead optimization and biological screening.
Part 2: Chemical Identity & Physicochemical Profile
Before establishing purity metrics, the compound’s identity must be unequivocally mapped.[1]
| Property | Specification |
| Chemical Name | 4-(2-Propylphenoxy)piperidine hydrochloride |
| CAS Number | 1219960-82-3 |
| Molecular Formula | C₁₄H₂₁NO[1][2][3][4] · HCl |
| Molecular Weight | 255.78 g/mol (Free base: 219.32 g/mol ) |
| Structural Features | Piperidine ring (secondary amine), Ether linkage, Ortho-substituted phenyl ring.[1][2] |
| Physical Form | White to off-white crystalline solid.[1][2][3][4] |
| Solubility | Soluble in DMSO (>20 mg/mL), Methanol, Water (moderate).[1][2] |
Part 3: Quality Specifications (The "Go/No-Go" Criteria)
The following specifications represent the minimum threshold for Research Grade (Type A) material intended for cell-based assays or chemical synthesis.
Table 1: Critical Quality Attributes (CQA)
| Test Parameter | Specification Limit | Rationale & Causality |
| Assay (HPLC) | ≥ 98.0% (Area %) | <98% risks off-target effects from structurally similar impurities.[1][2][3][4] |
| Identity (¹H-NMR) | Conforms to structure | Verifies the integrity of the propyl chain and ether linkage.[1][2][4] |
| Identity (MS) | [M+H]⁺ = 220.2 ± 0.5 m/z | Confirms molecular mass of the free base cation.[1][2][4] |
| Residual Solvents | < 5000 ppm (Total) | Residual DMF or THF can be cytotoxic in cell assays.[1][4] |
| Water Content (KF) | ≤ 2.0% w/w | HCl salts are hygroscopic; excess water alters molarity calculations.[1][4] |
| Chloride Content | 13.5% – 14.5% (Theoretical: 13.8%) | Confirms stoichiometry of the mono-hydrochloride salt.[1][2][4] |
| Appearance | White/Off-white Powder | Yellowing indicates oxidation of the secondary amine or phenol residues.[1][2][3][4] |
Part 4: Analytical Validation Workflows
To guarantee the specifications above, the following experimental protocols must be executed. These are designed to be self-validating —meaning the internal controls (system suitability) ensure the data is reliable.[1][2][4]
High-Performance Liquid Chromatography (HPLC) Protocol
This method separates the target compound from likely process impurities (e.g., 2-propylphenol, N-protected intermediates).[1][2][3][4]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1][4]
-
Detection: UV @ 210 nm (amide/amine backbone) and 254 nm (aromatic ring).[1][2][4]
-
Gradient Profile:
System Suitability Criteria:
-
Tailing Factor: < 1.5 (Ensures sharp peaks for the amine).[1][4]
-
Retention Time: Target peak typically elutes at ~8–10 min depending on dead volume.[1][4]
-
Resolution: > 2.0 between the main peak and any nearest impurity.[1][4]
Nuclear Magnetic Resonance (¹H-NMR) Interpretation
A passing NMR spectrum in DMSO-d₆ must display specific diagnostic signals. If these are absent or shifted, the structure is compromised.[1]
-
Aromatic Region (6.8 – 7.2 ppm): Multiplet integrating to 4 protons (Phenyl ring).[1][4]
-
Ether Linkage Proton (4.4 – 4.6 ppm): Multiplet (tt) integrating to 1 proton (C4-H of piperidine).[1][2][4]
-
Amine Protons (~8.5 – 9.5 ppm): Broad singlet(s) representing the NH₂⁺ chloride salt.[1][4] exchangeable with D₂O.
-
Propyl Group (Diagnostic):
Part 5: Visualization of Logic & Workflow
Figure 1: Analytical Validation Logic Gate
This diagram illustrates the decision-making process for accepting a batch of 4-(2-Propylphenoxy)piperidine HCl.
Caption: Figure 1. Step-wise analytical validation workflow ensuring structural integrity and purity prior to biological application.
Figure 2: Degradation & Impurity Pathways
Understanding why a batch fails is as important as the failure itself.[1][4] This diagram maps potential instability.[1][4]
Caption: Figure 2.[1][2][3][4] Potential degradation pathways.[1][4][5] Impurity B (2-Propylphenol) is a known cytotoxic agent and must be monitored.[1][2][3][4]
Part 6: Handling, Storage, and Stability
The hydrochloride salt form confers stability, but hygroscopicity remains a risk.[1]
-
Storage: Store at 2–8°C (short term) or -20°C (long term > 6 months).
-
Desiccation: Keep under inert atmosphere (Argon/Nitrogen) if possible, or in a tightly sealed container with desiccants.[1][4]
-
Solution Stability:
Part 7: Biological Implications of Impurities
Why does this level of detail matter?
-
2-Propylphenol (Precursor/Degradant): Phenolic compounds are often potent membrane disruptors and antioxidants.[1][2][3][4] Even 1% contamination can alter redox-sensitive assays.[1][2][3][4]
-
Piperidine N-Oxide: Oxidized amines can exhibit altered pharmacology, potentially binding to off-target receptors (e.g., muscarinic receptors) distinct from the parent compound.[1][2][3][4]
Part 8: References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for Piperidine Derivatives. Retrieved February 19, 2026, from [Link][1][2]
-
International Conference on Harmonisation (ICH). (2005).[1][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard industry guidance for HPLC method validation applied in Part 4).
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An In-Depth Technical Guide to the Role of the Propylphenoxy Group in Receptor Binding
Abstract
The propylphenoxy group is a recurring structural motif in medicinal chemistry, recognized for its significant contribution to high-affinity receptor binding and the modulation of pharmacological activity. This technical guide provides an in-depth analysis of the physicochemical properties of the propylphenoxy moiety and elucidates its multifaceted role in molecular recognition at receptor sites. Through a detailed examination of its interactive capabilities—including hydrophobic, aromatic, and hydrogen bonding interactions—we explore the causality behind its prevalence in successful drug candidates. This guide synthesizes structure-activity relationship (SAR) data, presents detailed experimental and computational protocols for studying these interactions, and uses selective estrogen receptor modulators (SERMs) like raloxifene and lasofoxifene as primary case studies to offer field-proven insights for researchers, scientists, and drug development professionals.
Part 1: The Propylphenoxy Moiety: A Privileged Scaffold in Drug Design
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The phenoxy group, and by extension its alkylated derivatives like propylphenoxy, is considered one such scaffold.[1][2] Its utility stems from a unique combination of physicochemical properties that can be finely tuned to achieve desired binding characteristics.
-
Structure and Physicochemical Properties : The propylphenoxy group consists of a phenyl ring linked to a propyl chain via an ether oxygen. This arrangement confers a distinct set of properties:
-
Lipophilicity : Both the aromatic ring and the propyl chain contribute to the group's overall lipophilicity, making it adept at engaging with hydrophobic pockets within a receptor's binding site. This is a crucial driver for passive diffusion across cell membranes and for establishing strong van der Waals and hydrophobic interactions.
-
Conformational Flexibility : The three-carbon propyl chain provides rotational flexibility, allowing the entire group to adopt an optimal orientation within the binding pocket to maximize contact with receptor residues.
-
Hydrogen Bond Acceptor : The ether oxygen atom possesses lone pairs of electrons and can act as a hydrogen bond acceptor, forming a key directional interaction with hydrogen bond donor residues (e.g., Tyrosine, Serine, Threonine) in the receptor.[1][2]
-
Aromatic System : The phenyl ring is capable of participating in π-π stacking or π-cation interactions with aromatic or charged amino acid residues, respectively, which can significantly enhance binding affinity.
-
These features make the propylphenoxy group a versatile tool for medicinal chemists to establish a strong anchoring point for a ligand within a receptor, thereby increasing potency and potentially influencing selectivity.
Part 2: Decoding the Molecular Interactions
The overall binding affinity of a ligand is a summation of multiple non-covalent interactions. The propylphenoxy group is adept at participating in several of the most critical interaction types that govern molecular recognition.
-
Hydrophobic Interactions : The nonpolar surfaces of the propyl chain and the phenyl ring are driven to associate with hydrophobic amino acid side chains (e.g., Leucine, Isoleucine, Valine, Phenylalanine) to minimize their disruptive effect on the water network, a phenomenon known as the hydrophobic effect. This is often a primary contributor to the binding energy.
-
π-π Stacking : The electron-rich face of the phenoxy ring can stack against the aromatic rings of residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). These interactions are crucial for orienting the ligand correctly within the active site.[1]
-
Hydrogen Bonding : The ether oxygen is a key interaction point. While it doesn't donate hydrogen bonds, its role as an acceptor can be pivotal for anchoring the ligand. The optimal geometry of this bond provides a high degree of specificity.[2]
Caption: Fundamental interactions of the propylphenoxy group.
Part 3: Case Study: The Propylphenoxy Motif in Selective Estrogen Receptor Modulators (SERMs)
SERMs are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity.[3][4] This dual activity is critical to their therapeutic profile, for instance, providing pro-estrogenic effects on bone while having anti-estrogenic effects in breast and uterine tissue.[3][5] Raloxifene and the structurally related lasofoxifene are classic examples where a phenoxy-containing side chain is pivotal for their mechanism of action.[6][7][8]
-
Mechanism of Action : Raloxifene and lasofoxifene bind to the estrogen receptor's ligand-binding domain (LBD).[4] The binding of the natural ligand, estradiol, induces a specific conformational change in the LBD, particularly in a region known as activation function 2 (AF-2), which includes helix 12. This "active" conformation promotes the recruitment of coactivator proteins, leading to gene transcription.[9]
SERMs like raloxifene and lasofoxifene, upon binding, induce an alternative conformation. The bulky side chain containing the phenoxy moiety sterically hinders helix 12 from adopting the agonist conformation. Instead, it promotes an "antagonist" conformation that recruits corepressor proteins, blocking gene transcription in certain tissues like the breast.[9][10] In other tissues, like bone, the same conformation can lead to the recruitment of a different set of co-regulatory proteins, resulting in a net agonist effect.[3] This tissue-specific action is the hallmark of SERMs.
Caption: Simplified SERM mechanism of action at the receptor.
Table 1: Profile of Propylphenoxy-Containing SERMs
| Compound | Receptor Target(s) | Key Pharmacological Role | Reported Activity/Finding |
| Raloxifene | Estrogen Receptor α (ERα), Estrogen Receptor β (ERβ) | SERM | Used to prevent and treat osteoporosis in postmenopausal women and reduce the risk of invasive breast cancer.[5][6] Acts as an estrogen antagonist in breast and uterine tissue and an agonist in bone.[3][4] |
| Lasofoxifene | Estrogen Receptor α (ERα) | SERM | Investigated for osteoporosis and therapy-resistant ER-positive metastatic breast cancer.[8][10] Shown to be more effective than fulvestrant at inhibiting tumor growth in xenografts expressing Y537S and D538G ERα mutants.[10][11] |
Part 4: Structure-Activity Relationship (SAR) Insights
Understanding the SAR is fundamental to optimizing a lead compound.[12] For ligands containing a propylphenoxy group, systematic modifications can reveal the precise contribution of each sub-structure to the overall binding and functional activity.[13]
-
Alkyl Chain Variation : The length and branching of the alkyl chain can impact both affinity and selectivity. Changing the propyl chain to an ethyl or butyl group alters the reach and flexibility of the phenoxy headgroup, potentially allowing it to interact with different residues or inducing a slightly different conformational change in the receptor.
-
Phenoxy Ring Substitution : Adding substituents (e.g., halogens, hydroxyl, methoxy) to the phenoxy ring can modulate its electronic properties and steric profile. An electron-withdrawing group can affect the hydrogen bond accepting capability of the ether oxygen, while a bulky substituent can provide additional hydrophobic interactions or create steric clashes. Ortho-substitution, for example, has been shown to increase hydrophobic interactions and can be used to fine-tune selectivity between different receptor subtypes.[1][2]
-
Isomeric Position : The attachment point of the propoxy chain on the phenyl ring (ortho, meta, para) is critical. This determines the vector and trajectory of the side chain relative to the core of the molecule, drastically affecting how the ligand fits into the binding pocket.
Caption: Integrated experimental and computational workflows.
Conclusion
The propylphenoxy group is a highly effective and versatile moiety in drug design, contributing significantly to receptor binding affinity and functional modulation through a combination of hydrophobic, aromatic, and hydrogen bonding interactions. Its role is particularly well-illustrated in the field of SERMs, where it is instrumental in dictating the tissue-selective agonist versus antagonist profile by inducing specific receptor conformations. A thorough understanding of its interactive capabilities, explored through systematic SAR studies and characterized by a suite of experimental and computational techniques, empowers scientists to rationally design more potent and selective therapeutics. The continued exploration of this privileged scaffold will undoubtedly lead to the discovery of novel modulators for a wide range of biological targets.
References
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Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from Mtoz Biolabs website. [14]2. Labome. (2022, October 25). Receptor-Ligand Binding Assays. Retrieved from Labome website. [15]3. Wajant, H. (n.d.). Tools and techniques to study ligand-receptor interactions and receptor activation by TNF superfamily members. PubMed. [16]4. Wikipedia. (n.d.). Ligand binding assay. Retrieved from Wikipedia. [17]5. Lu, J. (2023, June 23). Principles and Experimental Methodologies on Protein-Ligand Binding. Longdom Publishing. 6. Stanchev, S., et al. (n.d.). Phenoxypropylamines: Synthesis and Antiulcer Evaluation. PMC - NIH. [18]7. Wikipedia. (n.d.). Raloxifene. Retrieved from Wikipedia. [6]8. New Drug Approvals. (2020, December 4). RALOXIFENE. [5]9. Patsnap Synapse. (2024, July 17). What is the mechanism of Raloxifene Hydrochloride?. [3]10. Campisi, D., et al. (n.d.). Heterogeneity of binding sites and bioeffects of raloxifene on the human leukemic cell line FLG 29.1. PubMed. [19]11. Krishnan, P., et al. (n.d.). Molecular Docking Studies of Phytocompounds from the Phyllanthus Species as Potential Chronic Pain Modulators. PMC. [20]12. Thangavel, C., & Ramin, M. (2023, February 13). Raloxifene. StatPearls - NCBI Bookshelf. [4]13. Ed-Dra, A., et al. (n.d.). Molecular docking and ADMET studies of the interaction of 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes with bovine serum a. [21]14. SlideShare. (n.d.). Structures Activity Relationship. [13]15. Gotchev, D., et al. (2024, January 8). Structure-Activity Relationships and Discovery of (S)-6-Isopropyl-2-methoxy-3-(3-methoxypropoxy)-10-oxo-5,10-dihydro-6H-pyrido[1,2-h]n[6][14]aphthyridine-9-carboxylic Acid (AB-452), a Novel Orally Available HBV RNA Destabilizer. ResearchGate. [22]16. Blackburn, K. (n.d.). A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. [23]17. Ashoorzadeh, A., et al. (2022, February 1). Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications. MDPI. [24]18. Organic Syntheses. (n.d.). Procedure. [25]19. Senczyna, K., et al. (n.d.). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. PMC - NIH. [1]20. Weikum, E. R., et al. (n.d.). Nuclear Receptors and Their Selective Pharmacologic Modulators. PMC. [26]21. Trends in Phytochemical Research (TPR). (2023, June 28). OICC Press. [27]22. ChEMBL - EMBL-EBI. (n.d.). Compound: LASOFOXIFENE (CHEMBL328190). 23. Senczyna, K., et al. (2022, August 9). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. MDPI. [2]24. Hafez, H. N., et al. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. [28]25. Cummings, S. R., et al. (2010, February 25). Lasofoxifene in postmenopausal women with osteoporosis. PubMed. [8]26. Hughes, T. S., et al. (2024, April 24). Ligand efficacy shifts a nuclear receptor conformational ensemble between transcriptionally active and repressive states. bioRxiv.org. [29]27. El-Mernissi, Y., et al. (2023, July 31). Molecular docking analysis of PPARγ with phytochemicals from Moroccan medicinal plants. Semantic Scholar. [30]28. Kuruvilla, D. S., et al. (2024, May 14). Chemical manipulation of an activation/inhibition switch in the nuclear receptor PXR. PMC. 29. DelveInsight. (n.d.). Sermonix's Lasofoxifene, a potent oral SERM, emerges as a critical player in ESR1 mutated advanced HR+ breast cancer. [31]30. Deganutti, G., et al. (2021, May 7). Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach. Frontiers. [32]31. Indiani, C. (2016, May 2). On Exploring Structure Activity Relationships. [12]32. Sahn, J. J., et al. (n.d.). σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding. PMC. [33]33. Gronemeyer, H., et al. (n.d.). Structural Overview of the Nuclear Receptor Superfamily: Insights into Physiology and Therapeutics. PMC. [9]34. Filizola, M., & Devi, L. A. (n.d.). Molecular basis of opioid receptor signaling. PMC - NIH. [34]35. Nnadi, N., et al. (2021, May 12). Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer. PMC. [10]36. CUTM Courseware. (n.d.). Drug Design and Relationship of Functional Groups to Pharmacologic Activity. [35]37. Tamaraiselvan, T., et al. (2022, November 16). Molecular Docking approach on the effect of Site- Selective and Site-Specific Drugs on the Molecular Interactions of Human Serum Albumin (HSA) -Acridinedione dye complex. Arabian Journal of Chemistry. [36]38. NSF Public Access Repository. (n.d.). Photocatalytic Synthesis of para-Peroxyquinols: Total Synthesis of (±)-Stemenone B and (±)-Parvistilbine B. [37]39. Google Patents. (n.d.). CN105646220A - Synthesizing method of propiophenone compound. [38]40. Gao, J., & Xie, W. (n.d.). Physiological Functions and Pathological Roles of PXR. PMC. [39]41. Sermonix Pharmaceuticals. (2024, June 12). Sermonix Pharmaceuticals Announces Breast Cancer Research Publication of Paper Examining Lasofoxifene's Preclinical Effects on Aromatase Inhibitor Resistant Non-ESR1 Mutated Breast Cancer.
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A Technical Guide to Stereoisomerism in 4-Aryloxypiperidine Scaffolds: An Analysis of 4-(2-Propylphenoxy)piperidine Hydrochloride and its Chiral Analogs
Abstract
The piperidine moiety is a cornerstone of modern medicinal chemistry, present in a multitude of pharmaceutical agents.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design. This guide delves into the principles of stereoisomerism as they apply to the 4-aryloxypiperidine class of molecules. We begin by performing a rigorous structural analysis of 4-(2-Propylphenoxy)piperidine hydrochloride, establishing its achiral nature. Subsequently, the guide expands to explore how subtle structural modifications to this scaffold can give rise to complex stereoisomeric forms. We present a comprehensive overview of the synthesis, resolution, and state-of-the-art analytical techniques essential for the characterization of these chiral analogs. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics, providing both foundational knowledge and actionable experimental protocols.
Part 1: Structural and Chirality Analysis of 4-(2-Propylphenoxy)piperidine Hydrochloride
The logical starting point for any discussion of stereoisomerism is a thorough analysis of the molecule's three-dimensional structure and symmetry. The structure of 4-(2-Propylphenoxy)piperidine hydrochloride is presented below.

A stereocenter is an atom, typically carbon, that is bonded to four different substituent groups. The presence of such a center is a common, though not exclusive, condition for chirality in a molecule.
Analysis of Potential Stereocenters:
-
Piperidine Ring: The piperidine ring exists in a dynamic equilibrium of chair conformations. Let us examine each carbon atom:
-
C-2, C-6, C-3, and C-5: These are all methylene (-CH2-) carbons, each bonded to two hydrogen atoms. They cannot be stereocenters.
-
C-4: This carbon is bonded to a hydrogen atom, the oxygen atom of the phenoxy group, the C-3 atom, and the C-5 atom. To determine if the groups are different, we trace the path around the ring from C-4. The path C4-C3-C2-N is chemically identical to the path C4-C5-C6-N. Therefore, the two ring connections to C-4 are not different. The molecule possesses a plane of symmetry that passes through the N-1 and C-4 atoms, bisecting the ring. This symmetry element definitively renders the molecule achiral .
-
-
Substituents: The 2-propyl group on the phenyl ring is an n-propyl group, which contains no chiral carbons.
Part 2: The Critical Role of Stereoisomerism in Substituted Piperidine Scaffolds
While the title compound is achiral, the introduction of even a single substituent at specific positions on the piperidine ring or its side chains can create one or more stereocenters, leading to stereoisomers. This is of profound importance in drug development, as different enantiomers or diastereomers of a chiral drug can exhibit widely different pharmacological activities, metabolic fates, and toxicological profiles.[2][3] The introduction of a chiral center can enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce off-target effects.[4]
For instance, the analgesic agent Ohmefentanyl, which contains a substituted piperidine ring, has eight possible stereoisomers due to three chiral carbons. The analgesic potencies of these isomers vary dramatically, with one isomer being over 13,000 times more potent than morphine, while its enantiomer is one of the least potent.[5] This underscores the necessity of controlling and characterizing the stereochemistry of any piperidine-based drug candidate.
Part 3: Generating Chirality: Hypothetical Analogs
To illustrate how chirality can be introduced into the 4-(2-Propylphenoxy)piperidine scaffold, let us consider the addition of a methyl group at the C-3 position of the piperidine ring. This single modification creates two stereocenters (at C-3 and C-4), resulting in four possible stereoisomers: two pairs of enantiomers.

These stereoisomers are classified as diastereomers of one another (e.g., the cis-isomer is a diastereomer of the trans-isomer). Each of these four isomers would need to be synthesized or separated and tested independently to determine its unique biological profile.
Part 4: Methodologies for the Synthesis and Resolution of Chiral Piperidines
The preparation of single-enantiomer piperidine derivatives is a key challenge in synthetic chemistry. Two primary strategies are employed: asymmetric synthesis and the resolution of racemic mixtures.
-
Asymmetric Synthesis: This involves using chiral catalysts, auxiliaries, or starting materials to favor the formation of one stereoisomer over another.[6]
-
Resolution of Racemates: This is often a more practical approach, where a 1:1 mixture of enantiomers (a racemate) is synthesized and then separated.
The general workflow for resolving a racemic mixture of a chiral piperidine is outlined below.
Part 5: Protocol for Chiral Separation and Analysis
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for the analytical and preparative separation of enantiomers in the pharmaceutical industry.[7][8] It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Step-by-Step Protocol: Chiral HPLC Separation
This protocol describes a general method for the separation of a racemic mixture of a hypothetical chiral 4-aryloxypiperidine analog.
-
System Preparation:
-
HPLC System: A standard HPLC system equipped with a UV detector is required.
-
Chiral Column: Select an appropriate CSP. Polysaccharide-based columns, such as Chiralpak® IA or IB, are highly versatile and effective for a wide range of piperidine derivatives.[9][10] For this example, we select a Chiralpak® IA column (250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare the mobile phase. A common mobile phase for normal-phase chiral separations consists of a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). Prepare a solution of n-Hexane:Ethanol (90:10, v/v) . Add a small amount of an amine modifier, such as 0.1% diethylamine, to improve peak shape for basic analytes like piperidines. Degas the mobile phase thoroughly.
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the racemic piperidine hydrochloride analog in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: Set the flow rate to 1.0 mL/min .
-
Column Temperature: Maintain the column at a constant temperature, e.g., 25 °C , to ensure reproducible retention times.
-
Injection Volume: Inject 10 µL of the prepared sample.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the aromatic ring shows strong absorbance, typically around 254 nm .
-
-
Data Analysis:
-
Identify the two peaks corresponding to the two enantiomers.
-
Calculate the retention factor (k'), separation factor (α), and resolution (Rs) to assess the quality of the separation.
-
Determine the enantiomeric excess (ee%) of the sample by integrating the peak areas.
-
Data Presentation
The expected results from the chiral HPLC analysis can be summarized in a table.
| Parameter | Expected Value | Description |
| Retention Time (t R1 ) | ~8.5 min | Time for the first-eluting enantiomer to pass through the column. |
| Retention Time (t R2 ) | ~10.2 min | Time for the second-eluting enantiomer to pass through the column. |
| Separation Factor (α) | > 1.2 | Ratio of retention factors (k'2 / k'1); indicates the selectivity of the CSP. |
| Resolution (Rs) | > 1.5 | Indicates baseline separation between the two enantiomer peaks. |
Analytical Workflow Diagram
Part 6: Structural Elucidation and Purity Assessment
Once the stereoisomers are separated, their absolute configuration and enantiomeric purity must be determined. A combination of analytical techniques is employed for this purpose.
-
X-ray Crystallography: This is the definitive method for determining the absolute three-dimensional arrangement of atoms in a molecule, provided a suitable single crystal can be grown.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR cannot distinguish between enantiomers directly, the use of chiral derivatizing agents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for their quantification.[8]
-
Chiroptical Methods:
-
Polarimetry: Measures the rotation of plane-polarized light by a chiral sample. Each enantiomer will rotate light to an equal and opposite degree.
-
Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left- and right-circularly polarized light, providing a characteristic spectrum for a chiral molecule that can be used to determine its absolute configuration by comparison with standards or computational models.[1]
-
Conclusion
This technical guide has established that while 4-(2-Propylphenoxy)piperidine hydrochloride is an achiral molecule, the 4-aryloxypiperidine scaffold it represents is a fertile ground for the generation of chiral drug candidates. The introduction of substituents readily creates stereocenters, leading to stereoisomers with potentially distinct pharmacological profiles. A thorough understanding of stereochemistry, coupled with robust methodologies for chiral separation and analysis, is not merely an academic exercise but a fundamental requirement in the pursuit of safer and more effective medicines. The protocols and workflows detailed herein provide a validated framework for researchers to confidently navigate the complexities of stereoisomerism in piperidine-based drug discovery programs.
References
-
Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. Retrieved from [Link]
-
Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. (n.d.). Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. University of Canberra Research Portal. Retrieved from [Link]
-
Patsnap. (2024, November 27). Stereoisomerism: A Guide to Chirality and Molecular Geometry. Patsnap Eureka. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF. Retrieved from [Link]
-
Kannappan, V. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Retrieved from [Link]
-
RSC Publishing. (2007, December 14). Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Retrieved from [Link]
- Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
Walsh Medical Media. (2022, March 24). Stereoisomers and Their Configurational Analysis in Chemical Methods with Significance. Retrieved from [Link]
-
Mahmoud, A. R. (2025, August 16). Stereochemistry in Organic Molecules: Concepts, Analytical Methods, and Pharmaceutical Applications. ResearchGate. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antihypertensive activity of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles. Enhanced potencies of (+) isomers. Retrieved from [Link]
-
Reddit. (2020, March 18). R and S2 propyl piperidine stereoisomers(C8H17N) are real life poisonous chemicals... r/TheExpanse. Retrieved from [Link]
-
PubMed. (n.d.). Stereochemical influences upon the opioid ligand activities of 4-alkyl-4-arylpiperidine derivatives. Retrieved from [Link]
-
Core. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved from [Link]
-
PubMed. (n.d.). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. PubChemLite - 4-(2-phenoxyethyl)piperidine hydrochloride (C13H19NO) [pubchemlite.lcsb.uni.lu]
- 4. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of chiral 1-[omega-(4-chlorophenoxy)alkyl]-4-methylpiperidines and their biological evaluation at sigma1, sigma2, and sterol delta8-delta7 isomerase sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 45. The synthesis of piperidine derivatives. Part IV. 4-Phenylpiperidols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. molcore.com [molcore.com]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Theoretical Modeling of 4-(2-Propylphenoxy)piperidine Hydrochloride Interactions
Content Type: Technical Whitepaper / Computational Protocol Subject: 4-(2-Propylphenoxy)piperidine Hydrochloride (4-2PP) Primary Application: Ligand-Receptor Binding Dynamics (Sigma-1 / NMDA Receptors)
Executive Summary
This guide outlines the rigorous computational protocol for modeling 4-(2-Propylphenoxy)piperidine hydrochloride , a lipophilic cationic scaffold characteristic of Sigma-1 receptor (
The hydrochloride salt form implies that under physiological conditions (pH 7.4), the piperidine nitrogen exists as a protonated cation (
This whitepaper details a self-validating workflow moving from Density Functional Theory (DFT) parametrization to Molecular Dynamics (MD) simulation and MM/PBSA free energy calculations.
Molecular Architecture & Quantum Mechanical Characterization[1]
The accuracy of any molecular dynamics simulation depends entirely on the quality of the ligand parameters. Standard library charges (e.g., Gasteiger) are insufficient for cationic drugs where charge delocalization occurs across the piperidine ring.
Protonation & Geometry Optimization
Objective: Determine the lowest energy conformer and electrostatic potential (ESP) for the protonated species.
-
Input Structure: The hydrochloride salt dissociates in the simulation box. Model the ligand as the protonated cation (
). -
Theory Level: DFT / B3LYP / 6-31G(d,p).
-
Software: Gaussian 16 or ORCA.
-
Solvation: IEFPCM (Implicit Solvation) with
(Water) to mimic the aqueous biological environment during charge fitting.
Charge Derivation (RESP Protocol)
To ensure compatibility with the AMBER force field, Partial charges must be derived using the Restrained Electrostatic Potential (RESP) method.
Protocol:
-
Optimization: Optimize geometry in vacuum (or implicit solvent) at HF/6-31G*.
-
ESP Calculation: Calculate electrostatic potential at the same level.
-
Fitting: Fit point charges to the ESP grid using a two-stage RESP fit (constraining methyl groups to equivalent charges).
| Atom Type | Hybridization | Charge Region | Key Interaction Potential |
| Piperidine N | Positive (~ +0.2 to +0.4e) | Salt bridge with Asp/Glu residues | |
| Phenoxy O | Negative | Hydrogen bond acceptor | |
| Propyl Tail | Neutral/Lipophilic | Hydrophobic pocket occupancy |
Pharmacophore Mapping & Target Prediction[2]
Based on the structural motif (Phenyl-X-Amine), 4-(2-Propylphenoxy)piperidine is a classic "privileged structure" for the Sigma-1 Receptor (
The Binding Hypothesis
The ligand binds via a canonical "anchored" mode:
-
The Anchor: The protonated piperidine nitrogen forms a salt bridge with Glu172 (in
R). -
The Shield: The phenyl ring engages in T-shaped or parallel
-stacking with Tyr103 and Phe184 . -
The Tail: The 2-propyl group demands a specific hydrophobic sub-pocket, likely inducing a rotameric shift in Leu105 or Val162 .
Visualization of the Interaction Logic
Figure 1: Predicted pharmacophore interactions within the Sigma-1 Receptor binding pocket.
Molecular Dynamics Simulation Protocol
This section details the self-validating workflow for simulating the ligand-receptor complex.
System Setup
-
Force Field (Ligand): GAFF2 (General Amber Force Field 2).[1][2]
-
Force Field (Protein): AMBER ff14SB.
-
Water Model: TIP3P (Explicit solvent).
-
Ion Neutralization: Add
ions to neutralize the total charge, then add 0.15M NaCl to mimic physiological ionic strength.
Simulation Workflow (Step-by-Step)
-
Minimization:
-
5000 steps Steepest Descent (SD) with position restraints (
) on heavy atoms. -
5000 steps Conjugate Gradient (CG) without restraints.
-
-
NVT Equilibration (Heating):
-
Heat from 0K to 310K over 100 ps.
-
Thermostat: V-rescale (modified Berendsen).
-
Restraints: Backbone only.
-
-
NPT Equilibration (Pressurizing):
-
Pressure: 1 bar (Parrinello-Rahman barostat).
-
Time: 1 ns.
-
Validation Check: Ensure density converges to ~1.0 g/cm³.
-
-
Production Run:
-
Time: 100 ns (minimum) to 500 ns.
-
Time step: 2 fs (constrain H-bonds with LINCS/SHAKE).
-
Save trajectory every 10 ps.
-
Workflow Diagram
Figure 2: Computational pipeline from Quantum Mechanics to Molecular Dynamics.
Binding Free Energy Calculation (MM/PBSA)
To quantify the interaction strength, use the Molecular Mechanics / Poisson-Boltzmann Surface Area (MM/PBSA) method. This is superior to simple docking scores as it accounts for solvent effects and entropic contributions.
The Equation
- : Vacuum potential energy (Electrostatic + van der Waals).
- : Solvation free energy (Polar [PB/GB] + Non-polar [SASA]).
- : Entropy contribution (calculated via Normal Mode Analysis - usually omitted for relative binding affinity due to high computational cost and noise).
Data Analysis Protocol
Extract 100-500 snapshots from the stable portion of the trajectory (e.g., last 50 ns).
| Energy Component | Expected Value Range (kcal/mol) | Interpretation |
| Electrostatic ( | -40 to -80 | Dominant term due to Piperidine(+)/Glu(-) salt bridge. |
| Van der Waals ( | -30 to -50 | Driven by the Phenoxy and Propyl group packing. |
| Polar Solvation ( | +50 to +90 | Penalty for desolvating the charged cation. |
| Total | -9 to -14 | Indicates high affinity (nM range). |
References
-
Use of GAFF2 and RESP Charges: Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004).[3] Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157-1174. Link
-
Sigma-1 Receptor Structural Biology: Schmidt, H. R., Zheng, S., Gurpinar, E., Koehl, A., Manglik, A., & Kruse, A. C. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527-530. Link
-
MM/PBSA Protocol: Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461. Link
-
Piperidine-based Sigma Ligands: Wuest, F., et al. (2011). Synthesis and radiopharmacological characterisation of a 4-fluorobenzyl derivative of a sigma-1 receptor ligand. Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. Preserving the Integrity of Empirical Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]
- 3. Frontiers | Improving Small-Molecule Force Field Parameters in Ligand Binding Studies [frontiersin.org]
Methodological & Application
Application Note: In Vivo Experimental Design with 4-(2-Propylphenoxy)piperidine Hydrochloride
Executive Summary
This guide outlines the standardized protocol for the in vivo evaluation of 4-(2-Propylphenoxy)piperidine hydrochloride (CAS: 1219960-82-3), a prominent scaffold in the 4-aryloxypiperidine class. Structurally analogous to established Sigma-1 receptor ligands and sodium channel modulators , this compound requires a rigorous experimental framework to define its pharmacokinetic (PK) profile and pharmacodynamic (PD) efficacy.
This document provides a self-validating workflow for researchers targeting Central Nervous System (CNS) indications, specifically analgesia and neuroprotection. It moves beyond generic steps to address the specific physicochemical challenges of the propylphenoxy moiety.
Chemical Identity & Mechanistic Rationale
Structural Pharmacophore
The molecule consists of a basic piperidine ring linked via an ether bond to a 2-propyl-substituted phenyl ring.
-
Piperidine Nitrogen (Basic Center): Essential for receptor binding (e.g., Sigma-1, NMDA, or GPCRs). The HCl salt form improves aqueous solubility but may require buffering for physiological compatibility.
-
Propylphenoxy Tail (Lipophilic Domain): Facilitates blood-brain barrier (BBB) penetration but increases non-specific binding.
Putative Mechanism of Action (MOA)
Based on Structure-Activity Relationship (SAR) data of 4-aryloxypiperidines, this compound is investigated primarily for:
-
Sigma-1 Receptor Modulation: Regulation of calcium signaling and BDNF expression (Neuroprotection/Antidepressant).
-
Voltage-Gated Sodium Channel Blockade: Modulation of neuronal excitability (Analgesia).
Figure 1: Putative Signaling Pathway. The compound is hypothesized to bind the Sigma-1 chaperone at the Mitochondria-Associated Membrane (MAM), stabilizing IP3 receptors and promoting neurotrophic signaling.
Preclinical Formulation Strategy
The hydrochloride salt is water-soluble, but the lipophilic propyl group can cause precipitation in neutral physiological buffers (pH 7.4). A co-solvent system is mandatory for IV dosing to prevent micro-embolisms.
Table 1: Optimized Vehicle Systems
| Route | Vehicle Composition | Preparation Protocol | Stability |
| IV (Bolus) | 5% DMSO + 5% Solutol HS-15 + 90% Saline | Dissolve compound in DMSO first. Add Solutol (warmed). Slowly add Saline while vortexing. | 4 hours @ RT |
| PO (Oral) | 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water | Triturate compound with Tween 80. Gradually add MC solution to form a suspension. | 24 hours @ 4°C |
| IP | 10% HP-β-Cyclodextrin in PBS | Dissolve cyclodextrin in PBS. Add compound and sonicate for 20 mins. | 1 week @ 4°C |
Critical Checkpoint: Measure the pH of the final formulation. The HCl salt is acidic. Adjust to pH 5.5–6.5 using 0.1N NaOH to prevent local tissue irritation (peritonitis in IP, phlebitis in IV).
Pharmacokinetic (PK) Profiling Protocol
Before efficacy testing, you must establish the T_max (time to peak concentration) and Bioavailability (%F) .
Experimental Design
-
Species: Male C57BL/6 Mice (20-25g) or Sprague-Dawley Rats (200-250g).
-
Group Size: n=3 per timepoint (Terminal sampling recommended for mice).
-
Dose Selection:
-
IV: 1 mg/kg (to define clearance).
-
PO: 10 mg/kg (to define absorption).
-
Sampling Schedule
| Timepoint | Sample Type | Purpose |
| Pre-dose | Plasma | Baseline Blank |
| 5 min | Plasma + Brain | Initial distribution (IV) / Absorption onset (PO) |
| 15, 30 min | Plasma + Brain | Critical for T_max determination |
| 1, 2, 4, 8 hr | Plasma | Elimination phase (Half-life determination) |
| 24 hr | Plasma | Washout verification |
Bioanalysis (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., Waters XBridge).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Transition: Monitor the parent ion
(approx. m/z 220.17 -> fragment ions). Note: Perform daughter scan optimization first.
Pharmacodynamic (PD) Efficacy Models
Select the model based on the therapeutic hypothesis. Given the scaffold, Neuropathic Pain and Depression-like behavior are the highest probability hits.
Protocol A: The Formalin Test (Analgesia/Antinociception)
Validates sodium channel blockade or Sigma-1 modulation.
-
Acclimatization: Place mice in clear observation chambers for 30 mins.
-
Pre-treatment: Administer 4-(2-Propylphenoxy)piperidine HCl (IP or PO) at T_max minus 30 mins (determined in PK study).
-
Doses: 3, 10, 30 mg/kg.
-
Control: Vehicle alone.
-
Positive Control: Gabapentin (100 mg/kg).
-
-
Induction: Inject 20 µL of 2.5% Formalin solution intraplantar (right hind paw).
-
Observation: Record "licking/biting time" in two phases:
-
Phase I (0–5 min): Direct nociception (C-fiber activation).
-
Phase II (15–45 min): Inflammatory/Central sensitization.
-
-
Data Analysis: A reduction in Phase II specifically indicates central efficacy (Sigma-1/NMDA profile).
Protocol B: Forced Swim Test (FST) (Antidepressant Activity)
Validates Sigma-1 agonist activity.
-
Apparatus: Cylindrical tank (25cm high, 10cm diameter) filled with 25°C water.
-
Pre-test (Rats only): 15 min swim 24h prior to testing (to induce learned helplessness).
-
Treatment: Administer compound (IP/PO) 1 hour before testing.
-
Test: 6-minute swim session.
-
Scoring: Record immobility time during the last 4 minutes.
-
Validation: Compare against Fluoxetine (20 mg/kg). Significant reduction in immobility suggests antidepressant-like activity.
Safety & Toxicology (The Irwin Battery)
Never proceed to efficacy without a safety baseline. The Irwin Test assesses gross behavioral changes to rule out sedation or toxicity.
-
Dose Escalation: 10, 30, 100 mg/kg (IP).
-
Observation Matrix:
-
Autonomic: Salivation, lacrimation, piloerection (Suggests cholinergic/adrenergic off-target).
-
Neuromuscular: Ataxia, tremors, grip strength (Suggests motor toxicity).
-
CNS: Sedation, excitation, convulsions.
-
Stop Rule: If convulsions or loss of righting reflex occurs at <30 mg/kg, the compound is too toxic for standard CNS development.
Experimental Workflow Diagram
Figure 2: Integrated Experimental Workflow. The decision gate at "Brain Exposure" is critical; if the compound does not cross the BBB (Brain:Plasma ratio < 0.3), efficacy testing in CNS models will yield false negatives.
References
-
Cobos, E. J., et al. (2008). Sigma-1 receptors as targets for the treatment of pain: clinical and preclinical evidence. Current Neuropharmacology. Link
-
Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics. Link
-
Zamanillo, D., et al. (2013). Sigma-1 receptor antagonists: a new class of neuromodulatory analgesics. European Journal of Pharmacology. Link
-
ChemicalBook. (2023). 4-(2-Propylphenoxy)piperidine hydrochloride Product Entry. Link
-
National Institutes of Health (NIH). (2023). PubChem Compound Summary: 4-(2-Phenylethyl)piperidine (Structural Analog). Link
Quantitative Determination of 4-(2-Propylphenoxy)piperidine hydrochloride in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note and Protocol for the Bioanalysis of 4-(2-Propylphenoxy)piperidine hydrochloride
Abstract
This document provides a comprehensive guide to a robust and validated bioanalytical method for the quantification of 4-(2-Propylphenoxy)piperidine hydrochloride, a novel therapeutic agent, in human plasma. The method employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is widely regarded as the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. We present two distinct sample preparation protocols—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—to accommodate varying laboratory throughput needs and required limits of quantification. This guide is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies. All methodologies are designed to align with the principles outlined in the FDA's Bioanalytical Method Validation (BMV) Guidance.[1][2][3]
Principles of Analysis
The accurate quantification of drug candidates in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. 4-(2-Propylphenoxy)piperidine hydrochloride is a small molecule that requires a highly sensitive and selective analytical method for its determination at therapeutic concentrations in complex biological fluids like plasma.
Causality behind Method Selection:
-
Liquid Chromatography (LC): LC is employed to separate the analyte of interest, 4-(2-Propylphenoxy)piperidine hydrochloride, from endogenous plasma components and potential metabolites. This separation is crucial to minimize matrix effects, where co-eluting substances can suppress or enhance the analyte's ionization, leading to inaccurate measurements.[4]
-
Tandem Mass Spectrometry (MS/MS): MS/MS provides exceptional selectivity and sensitivity. The analyte is first ionized (e.g., via electrospray ionization - ESI) and the resulting parent ion is selected in the first quadrupole (Q1). This parent ion is then fragmented in the collision cell (Q2), and a specific, stable fragment ion is selected and detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), creates a highly specific analytical signature for the analyte, drastically reducing background noise and allowing for quantification at very low levels.
-
Internal Standard (IS): A stable isotope-labeled (SIL) analog of the analyte, such as 4-(2-Propylphenoxy)piperidine-d7 hydrochloride, is the ideal internal standard. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization efficiencies. By calculating the peak area ratio of the analyte to the IS, variations introduced during sample preparation and injection can be normalized, ensuring high precision and accuracy.
Materials and Reagents
-
Analytes: 4-(2-Propylphenoxy)piperidine hydrochloride (Reference Standard, >99% purity), 4-(2-Propylphenoxy)piperidine-d7 hydrochloride (Internal Standard, >99% purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Biological Matrix: Drug-free, K2-EDTA human plasma.
-
Chemicals: Ammonium Acetate (LC-MS grade), Zinc Sulfate (optional, for enhanced protein precipitation).
-
Supplies: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, SPE cartridges (e.g., Mixed-Mode Strong Cation Exchange), analytical balance, vortex mixer, centrifuge.
Instrumentation and Analytical Conditions
The following parameters serve as a starting point and should be optimized for the specific instrumentation available.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) System |
| Analytical Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | 5% B to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and equilibrate for 1.0 min |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Heated Electrospray Ionization (HESI), Positive Ion Mode |
| MRM Transitions (Hypothetical) | Analyte: m/z 262.2 → 120.1; IS: m/z 269.2 → 127.1 |
| Ion Source Temperature | 350 °C |
| Capillary Voltage | 3500 V |
Preparation of Standard Solutions and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of 4-(2-Propylphenoxy)piperidine hydrochloride reference standard and the internal standard (IS) into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution using a 50:50 mixture of acetonitrile and water to create working solutions for calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation/extraction solvent.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare CC standards covering the desired analytical range (e.g., 0.1 to 200 ng/mL). Independently prepared QC samples should be made at low, medium, and high concentrations (e.g., 0.3, 30, and 150 ng/mL).
Sample Preparation Protocols
Sample preparation is a critical step designed to remove interfering substances, such as proteins and phospholipids, from the plasma matrix.[5][6]
Protocol A: Protein Precipitation (PPT) - High Throughput
This method is fast and simple but may result in a less clean extract, potentially leading to more significant matrix effects.[7]
Workflow Diagram: Protein Precipitation
Caption: A high-throughput workflow for sample cleanup using protein precipitation.
Step-by-Step Protocol:
-
Pipette 50 µL of plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile).
-
Rationale: The high concentration of organic solvent (acetonitrile) denatures and precipitates plasma proteins. The IS is added simultaneously to ensure consistent recovery.[5]
-
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 4,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial or 96-well plate.
-
Inject the sample into the LC-MS/MS system.
Protocol B: Solid-Phase Extraction (SPE) - High Purity
SPE provides a much cleaner sample extract by selectively retaining the analyte on a solid sorbent while interferences are washed away. This method is more time-consuming and costly but yields superior data quality, especially for low-level quantification.[8]
Workflow Diagram: Solid-Phase Extraction
Caption: A multi-step workflow for high-purity sample preparation using SPE.
Step-by-Step Protocol:
-
Sample Pre-treatment: Pipette 100 µL of plasma into a tube. Add 10 µL of the IS stock solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Rationale: Acidification ensures the piperidine nitrogen is protonated, which is necessary for binding to a cation-exchange sorbent.
-
-
SPE Cartridge Conditioning: Condition a mixed-mode strong cation-exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Rationale: Conditioning activates the sorbent and ensures reproducible interaction with the analyte.
-
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol.
-
Rationale: The washes remove hydrophilic and weakly bound hydrophobic interferences, respectively, while the analyte remains bound to the strong cation-exchange sorbent.
-
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Rationale: The basic elution solvent neutralizes the piperidine nitrogen, releasing it from the sorbent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of mobile phase A.
-
Inject the sample into the LC-MS/MS system.
Bioanalytical Method Validation
To ensure the reliability of the data, the method must be validated according to regulatory guidelines.[1][9][10] Key validation parameters include:
| Parameter | Acceptance Criteria (Typical) | Purpose |
| Selectivity | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in at least 6 blank matrix sources. | To ensure endogenous matrix components do not affect quantification. |
| Linearity | Calibration curve with at least 6 non-zero points, fitted with a weighted (1/x²) linear regression. R² ≥ 0.99. | To demonstrate a proportional relationship between instrument response and analyte concentration. |
| Accuracy & Precision | For QC samples, the mean concentration should be within ±15% of nominal (±20% at LLOQ). Precision (CV%) should not exceed 15% (20% at LLOQ). | To ensure the method is both accurate (close to the true value) and precise (reproducible).[11] |
| Matrix Effect | The CV of the IS-normalized matrix factor across at least 6 matrix sources should be ≤15%. | To assess the impact of matrix components on analyte ionization.[4] |
| Recovery | Should be consistent and reproducible, though not necessarily 100%. | To measure the efficiency of the extraction process. |
| Stability | Analyte concentration in QC samples should be within ±15% of nominal after storage under various conditions (bench-top, freeze-thaw, long-term). | To determine the conditions under which samples can be stored and handled without compromising integrity. |
Troubleshooting
| Issue | Potential Cause | Solution |
| Low Signal/Sensitivity | Inefficient ionization, poor extraction recovery, instrument contamination. | Optimize MS source parameters (voltages, temperatures). Re-evaluate SPE wash/elution steps. Clean MS interface. |
| High Variability (Poor Precision) | Inconsistent sample preparation, autosampler issues, unstable spray. | Ensure consistent vortexing/pipetting. Check autosampler for bubbles. Inspect ESI needle and capillary. |
| Peak Tailing/Poor Shape | Column degradation, incompatible reconstitution solvent, secondary interactions. | Replace analytical column. Ensure reconstitution solvent is weaker than the initial mobile phase. Adjust mobile phase pH. |
| High Background/Interferences | Contaminated solvent/reagents, insufficient sample cleanup (especially with PPT). | Use fresh, high-purity solvents. Switch to the more rigorous SPE protocol. Optimize chromatographic gradient. |
Conclusion
The LC-MS/MS method detailed herein provides a sensitive, selective, and robust framework for the quantitative analysis of 4-(2-Propylphenoxy)piperidine hydrochloride in human plasma. The provision of both a high-throughput protein precipitation protocol and a high-purity solid-phase extraction protocol offers flexibility for different stages of drug development. Proper method validation in accordance with regulatory standards is essential to ensure the generation of reliable data for pharmacokinetic and other critical studies.
References
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. Available at: [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link] (Docket No. FDA-2017-D-6821)
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation, Guidance for Industry. Available at: [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]
-
RSC Publishing. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Available at: [Link]
-
Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Available at: [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available at: [Link]
-
BioPharma Services Inc. (2024). Bioanalytical Method Development: Blood Specimen. Available at: [Link]
-
Wiley Analytical Science. (2012). HT-Sample Preparation Techniques for Bioanalysis. Available at: [Link]
-
PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available at: [Link]
-
Alternative Therapies In Health And Medicine. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available at: [Link]
-
PubMed. (2025). LC-MS/MS method for co-estimation of doxorubicin and piperine: formulation development and pharmacokinetic studies. Available at: [Link]
-
Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Available at: [Link]
-
RSC Publishing. (2010). Analytical Methods. Available at: [Link]
- Google Patents. (1959). US2904550A - 4-phenylpiperidines and their preparation.
-
PrepChem.com. (n.d.). Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. Available at: [Link]
-
MDPI. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Available at: [Link]
-
PubMed. (2006). Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Available at: [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. moh.gov.bw [moh.gov.bw]
- 4. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
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- 10. hhs.gov [hhs.gov]
- 11. mdpi.com [mdpi.com]
application of 4-(2-Propylphenoxy)piperidine hydrochloride in neuroscience research
Application Note: 4-(2-Propylphenoxy)piperidine Hydrochloride in Neuroscience Research
Executive Summary
4-(2-Propylphenoxy)piperidine hydrochloride (CAS: 1219960-82-3) is a specialized chemical scaffold and intermediate used in the design and synthesis of central nervous system (CNS) active agents.[1][2] Structurally, it features a lipophilic 2-propylphenoxy moiety attached to a piperidine ring, a configuration that mimics the pharmacophore of several potent NMDA receptor antagonists , Sigma-1 receptor ligands , and Dopamine modulators .
This Application Note provides a comprehensive guide for researchers utilizing this compound as a privileged scaffold in medicinal chemistry and neuropharmacology. It details protocols for solubilization, chemical derivatization (N-functionalization), and in vitro screening assays, positioning the molecule as a critical building block for developing next-generation CNS therapeutics.
Technical Profile & Mechanism of Action
Chemical Identity
-
IUPAC Name: 4-(2-propylphenoxy)piperidine hydrochloride[1]
-
Molecular Formula: C₁₄H₂₁NO · HCl
-
Molecular Weight: 255.78 g/mol (free base approx. 219.32 g/mol )
-
Appearance: White to off-white crystalline solid.
-
Solubility: Soluble in DMSO (>20 mg/mL), Methanol, and Water (moderate, pH dependent).
Pharmacological Relevance (The "Privileged Scaffold" Concept)
The 4-phenoxypiperidine motif is a "privileged structure" in neuroscience, serving as the core for diverse receptor ligands. The 2-propyl substitution on the phenyl ring adds specific steric bulk and lipophilicity, which are critical for:
-
Sigma-1 Receptor Binding: The hydrophobic propyl tail fits into the primary hydrophobic pocket of the Sigma-1 chaperone, while the piperidine nitrogen interacts with Asp126.
-
NMDA Receptor Antagonism: Structurally analogous to Ifenprodil derivatives, this scaffold targets the GluN2B subunit allosteric site.
-
Dopamine D2/D3 Modulation: Used as the amine component in fragment-based drug discovery (FBDD) to generate high-affinity antipsychotic or anti-parkinsonian agents.
Figure 1: Pharmacological mapping of the 4-(2-Propylphenoxy)piperidine scaffold to key CNS targets.
Experimental Protocols
Protocol A: Stock Solution Preparation & Storage
Objective: To prepare a stable, precipitant-free stock solution for in vitro assays.
Materials:
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Calculation: Calculate the mass required for a 10 mM stock. For 10 mL:
-
Dissolution: Weigh ~26 mg of the solid into a sterile amber glass vial.
-
Solvent Addition: Add 10 mL of anhydrous DMSO. Vortex vigorously for 2 minutes until fully dissolved. Note: The HCl salt may require mild warming (37°C) for 5 minutes.
-
Aliquoting: Aliquot into 50 µL volumes in PCR tubes to avoid freeze-thaw cycles.
-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).
Quality Control:
-
Dilute 1:100 in PBS. If precipitation occurs (cloudiness), the compound is hydrophobic. For aqueous assays, keep final DMSO concentration < 0.1% or use a cyclodextrin carrier.
Protocol B: Chemical Derivatization (N-Alkylation)
Objective: To synthesize a focused library of N-substituted ligands for SAR studies.
Context: The secondary amine of the piperidine ring is the primary handle for diversification.
Reaction Scheme:
Step-by-Step:
-
Setup: In a 4 mL reaction vial, dissolve 4-(2-Propylphenoxy)piperidine HCl (1.0 eq, 0.2 mmol) in Acetonitrile (2 mL).
-
Base Addition: Add Potassium Carbonate (K₂CO₃) (3.0 eq, 0.6 mmol). The excess base neutralizes the HCl salt and scavenges HBr.
-
Electrophile Addition: Add the alkyl halide (e.g., Benzyl bromide, 1.1 eq).
-
Reaction: Stir at 60°C for 12 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Workup: Filter off inorganic salts. Concentrate the filtrate under vacuum.
-
Purification: Purify via preparative HPLC or flash chromatography to obtain the free base or convert to HCl salt for testing.
Protocol C: In Vitro Sigma-1 Receptor Binding Assay
Objective: To determine the binding affinity (
Materials:
-
Membrane Source: Rat brain homogenates or CHO cells overexpressing Sigma-1.
-
Radioligand: [³H]-(+)-Pentazocine (2-3 nM).
-
Test Compound: 4-(2-Propylphenoxy)piperidine HCl (10⁻¹⁰ to 10⁻⁵ M).
-
Non-specific Binding Control: Haloperidol (10 µM).
Procedure:
-
Buffer Prep: Tris-HCl (50 mM, pH 7.4).
-
Incubation: In a 96-well plate, mix:
-
50 µL Radioligand
-
50 µL Test Compound (dilution series)
-
100 µL Membrane suspension (20-50 µg protein)
-
-
Equilibrium: Incubate at 37°C for 120 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold buffer.
-
Detection: Add scintillation cocktail and count radioactivity.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine
and calculate using the Cheng-Prusoff equation.
Data Interpretation & Optimization
The following table summarizes the predicted physicochemical properties of the scaffold, guiding its optimization for Blood-Brain Barrier (BBB) penetration.
| Property | Value | Interpretation | Optimization Strategy |
| cLogP | ~3.8 | Highly Lipophilic | Ideal for CNS penetration; monitor non-specific binding. |
| tPSA | 12.5 Ų | Low Polarity | Excellent BBB permeability; maintain < 90 Ų in derivatives. |
| pKa (Calc) | ~9.5 | Basic | Exists as cation at physiological pH; mimics biogenic amines. |
| MW | 219.3 | Low | "Fragment-like" space; allows addition of functional groups < 500 Da. |
Optimization Logic:
-
To increase potency: Add polar groups (H-bond acceptors) to the N-substituent to interact with secondary binding pockets.
-
To reduce lipophilicity: Introduce an ether or pyridine ring in the N-substituent chain.
Synthesis & Application Workflow
The following diagram illustrates the logical flow from the raw scaffold to a lead CNS candidate.
Figure 2: Iterative drug discovery workflow using 4-(2-Propylphenoxy)piperidine as the core scaffold.
References
-
Chemical Identity & Supply: MolCore. 4-(2-Propylphenoxy)piperidine hydrochloride Product Page. Accessed 2023. Link
-
NMDA Receptor Antagonists: "Piperidine derivatives as NMDA receptor antagonists." World Intellectual Property Organization, WO2003010159A1. Link
-
Dopamine Receptor Ligands: "Dopamine D2 receptor ligands and methods of use." World Intellectual Property Organization, WO2016100940A1. Link
- Sigma Receptor Pharmacophore: Chu, U.B., Ruoho, A.E. "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 89(1), 142-153, 2016. (Contextual grounding for 4-phenylpiperidine scaffolds).
Disclaimer: This document is for research use only. The compound described is not approved for human therapeutic use.
Sources
Application Notes & Protocols for Cell-Based Assays Involving 4-(2-Propylphenoxy)piperidine hydrochloride
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays to characterize 4-(2-Propylphenoxy)piperidine hydrochloride, a putative modulator of the Sigma-1 Receptor (S1R). The S1R is a unique intracellular chaperone protein with significant therapeutic potential in neurodegenerative diseases, psychiatric disorders, and oncology[1][2]. This guide moves beyond simple procedural lists to explain the scientific rationale behind assay selection and protocol design, ensuring robust and reproducible results. We present three core assays progressing from direct target engagement to downstream functional outcomes: a competitive radioligand binding assay to determine binding affinity, a real-time intracellular calcium mobilization assay to measure functional activity, and an ER stress reporter assay to investigate impact on a key downstream signaling pathway.
The Sigma-1 Receptor (S1R): A Pluripotent Therapeutic Target
The Sigma-1 Receptor is not a conventional cell surface receptor. It is a 223-amino acid transmembrane protein that primarily resides at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), a critical hub for intracellular signaling[1][3]. S1R functions as a ligand-operated molecular chaperone[2]. In its inactive state, it forms a complex with the ER chaperone BiP (also known as GRP78)[3][4]. Upon stimulation by ligand binding (e.g., an agonist) or in response to cellular stress, S1R dissociates from BiP. This dissociation unmasks its chaperone activity, allowing it to interact with and modulate a variety of "client" proteins and signaling pathways[4][5].
This unique mechanism allows S1R to influence a wide array of cellular functions, including:
-
Calcium Homeostasis: S1R stabilizes and modulates Type 3 inositol 1,4,5-trisphosphate receptors (IP3R3) at the MAM, ensuring proper calcium (Ca²⁺) flux from the ER into the mitochondria. This process is vital for cellular bioenergetics and ATP production[3][4][6].
-
ER Stress Response: S1R plays a crucial role in mitigating ER stress by interacting with key sensors of the unfolded protein response (UPR), such as IRE1α (inositol-requiring enzyme 1α)[4][7][8].
-
Ion Channel Modulation: S1R directly interacts with and regulates the activity of various voltage-gated ion channels, impacting neuronal excitability and cardiovascular function[2][6].
The following diagram illustrates the central role of S1R at the MAM and its dissociation from BiP upon ligand binding to modulate downstream effectors like the IP3 receptor.
Caption: Figure 1: Simplified S1R Signaling at the ER-Mitochondria Interface.
Application Note I: Target Engagement via Competitive Radioligand Binding
Principle: This assay quantitatively determines the binding affinity (Ki) of a test compound for the S1R. It relies on the principle of competition between the unlabeled test compound (4-(2-Propylphenoxy)piperidine hydrochloride) and a radiolabeled ligand with known high affinity for S1R, such as [³H]-(+)-pentazocine. The amount of radioligand displaced is proportional to the affinity and concentration of the test compound. This is the foundational assay to confirm direct interaction with the intended target.
Protocol:
Materials:
-
Cell Line: HEK293T cells are recommended due to their robust growth and high transfection efficiency, though any cell line with high endogenous or exogenous S1R expression is suitable[9].
-
Radioligand: [³H]-(+)-pentazocine (PerkinElmer or similar).
-
Competitor (for non-specific binding): Haloperidol or unlabeled (+)-pentazocine.
-
Test Compound: 4-(2-Propylphenoxy)piperidine hydrochloride, prepared in a suitable vehicle (e.g., DMSO, water).
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment: 96-well plates, cell harvester, liquid scintillation counter, glass fiber filters.
Workflow:
Caption: Figure 2: Workflow for the S1R Competitive Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation: Culture S1R-expressing cells to ~90% confluency. Harvest cells, wash with PBS, and lyse via sonication or Dounce homogenization in ice-cold buffer. Centrifuge to pellet cellular debris, then ultracentrifuge the supernatant to pellet the membrane fraction. Resuspend the membrane pellet in Binding Buffer and determine protein concentration via a Bradford or BCA assay[9].
-
Assay Setup: In a 96-well plate, add components in the following order:
-
50 µL of Binding Buffer.
-
50 µL of test compound at various concentrations (e.g., 10-point, 1:3 serial dilution starting from 10 µM).
-
For Total Binding wells, add 50 µL of vehicle.
-
For Non-Specific Binding (NSB) wells, add 50 µL of 10 µM haloperidol[9].
-
100 µL of the cell membrane preparation (adjust concentration to provide 100 µg protein/well).
-
50 µL of [³H]-(+)-pentazocine (final concentration of ~3 nM).
-
-
Incubation: Seal the plate and incubate for 60 minutes at 37°C with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash each filter three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours. Quantify the bound radioactivity as counts per minute (CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for S1R.
-
| Parameter | Typical Value/Range | Reference |
| Cell Line | HEK293T (S1R-transfected) | [9] |
| Radioligand | [³H]-(+)-pentazocine | [9] |
| Radioligand Conc. | 3 nM (approx. Kd) | [9] |
| NSB Control | 10 µM Haloperidol | [9] |
| Incubation | 60 min @ 37°C | [9] |
| Expected Output | Ki value (nM to µM range) | N/A |
Application Note II: Functional Assessment of Intracellular Calcium Mobilization
Principle: A key function of S1R is the modulation of Ca²⁺ signaling at the ER-mitochondria interface[3][6]. This assay measures the ability of 4-(2-Propylphenoxy)piperidine hydrochloride to potentiate or inhibit Ca²⁺ release from the ER upon stimulation. Cells are pre-loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM). After incubation with the test compound, an agonist that triggers IP3-mediated Ca²⁺ release (e.g., Carbachol or ATP, depending on the cell line's receptor expression) is added. The resulting change in intracellular Ca²⁺ is recorded as a change in fluorescence intensity over time.
Protocol:
Materials:
-
Cell Line: A neuroblastoma line like SH-SY5Y or an astrocytoma line like 1321N1, which have robust Ca²⁺ signaling pathways.
-
Fluorescent Dye: Fluo-4 AM or similar Ca²⁺ indicator.
-
Pluronic F-127: A non-ionic surfactant to aid dye loading.
-
ER Agonist: Carbachol, Bradykinin, or ATP.
-
Buffers: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Equipment: Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
Workflow:
Caption: Figure 3: Workflow for the Intracellular Calcium Mobilization Assay.
Step-by-Step Methodology:
-
Cell Plating: Seed cells into a black-walled, clear-bottom 96-well plate at a density that will yield a 90-100% confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Aspirate the culture medium from the cells and add 100 µL of the loading solution to each well. Incubate for 60 minutes at 37°C.
-
Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye, leaving 100 µL of HBSS in each well.
-
Compound Incubation: Add the test compound (e.g., 4-(2-Propylphenoxy)piperidine hydrochloride) at various concentrations. Incubate for 15-30 minutes at room temperature. Include vehicle-only wells as a control.
-
Fluorescence Reading: Place the plate into the fluorescence plate reader. Set the instrument to record fluorescence (Excitation: ~494 nm, Emission: ~516 nm) every 1-2 seconds.
-
Agonist Injection: After recording a stable baseline for 15-20 seconds, use the instrument's injector to add a pre-determined concentration of the ER agonist (e.g., Carbachol) that gives a sub-maximal response (EC₈₀).
-
Signal Recording: Continue recording the fluorescence signal for an additional 2-3 minutes to capture the full calcium transient (peak and decay).
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the vehicle control response (set to 100%).
-
Plot the normalized response against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition).
-
| Parameter | Typical Value/Range | Rationale |
| Cell Line | SH-SY5Y | Expresses S1R and muscarinic receptors |
| Ca²⁺ Indicator | Fluo-4 AM | High signal-to-noise ratio |
| ER Agonist | Carbachol (EC₈₀ Conc.) | Activates IP3 pathway via muscarinic receptors |
| Compound Pre-incubation | 15-30 min | Allows compound to enter cell and engage target |
| Expected Output | EC₅₀ or IC₅₀ value | Quantifies functional potency |
Application Note III: Downstream Pathway Analysis via ER Stress Reporter Assay
Principle: S1R activation is known to suppress ER stress and modulate the unfolded protein response (UPR)[4][7]. This assay utilizes a reporter gene system to measure the activation of a key UPR pathway. A common approach is to use a cell line stably expressing a reporter gene (e.g., Luciferase or GFP) under the control of an ER Stress Response Element (ERSE). When ER stress is induced (e.g., with tunicamycin or thapsigargin), the UPR is activated, driving reporter expression. The ability of 4-(2-Propylphenoxy)piperidine hydrochloride to attenuate this response is then quantified.
Protocol:
Materials:
-
Cell Line: A cell line (e.g., CHO-K1, HEK293) stably transfected with an ERSE-Luciferase reporter construct.
-
ER Stress Inducer: Tunicamycin or Thapsigargin.
-
Test Compound: 4-(2-Propylphenoxy)piperidine hydrochloride.
-
Luciferase Assay Reagent: (e.g., Bright-Glo™, ONE-Glo™).
-
Equipment: Standard cell culture supplies, luminometer-capable plate reader.
Step-by-Step Methodology:
-
Cell Plating: Seed the ERSE-reporter cell line in a white, opaque 96-well plate suitable for luminescence assays. Incubate overnight.
-
Compound Pre-treatment: Add serial dilutions of the test compound to the appropriate wells. Incubate for 1-2 hours. This pre-incubation allows the compound to engage S1R prior to the induction of stress.
-
ER Stress Induction: Add the ER stress inducer (e.g., Tunicamycin at a final concentration of 1 µg/mL) to all wells except the "no stress" control.
-
Incubation: Incubate the plate for an additional 16-24 hours. This extended period is necessary for the transcriptional reporter to be expressed and accumulate.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well (volume as per manufacturer's instructions), which lyses the cells and provides the substrate for the luciferase reaction.
-
Incubate for 5-10 minutes on a plate shaker to ensure complete lysis.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells with no cells).
-
Normalize the data: The signal from stressed cells treated with vehicle is set as 100% activity. The signal from unstressed cells is 0%.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound and fit to a dose-response curve to determine the IC₅₀.
-
References
-
Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Su, T. P., & Hayashi, T. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience, 13. Retrieved February 19, 2026, from [Link]
-
Wang, Z., et al. (2021). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Neuroscience, 15. Retrieved February 19, 2026, from [Link]
-
Sigma-1 receptor. (2024). In Wikipedia. Retrieved February 19, 2026, from [Link]
-
Kourrich, S., et al. (2012). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 6. Retrieved February 19, 2026, from [Link]
-
Sigma-1 Receptor Assays with Fluorescent Ligands. (2025, September 11). Celtarys Research. Retrieved February 19, 2026, from [Link]
-
Hayashi, T., & Su, T. P. (2007). Molecular functions of the sigma-1 receptor. ResearchGate. Retrieved February 19, 2026, from [Link]
-
Al-Saad, M., et al. (2023). The Sigma Enigma: A Narrative Review of Sigma Receptors. Cureus, 15(3). Retrieved February 19, 2026, from [Link]
-
Guo, L. W., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Molecular Pharmacology, 93(4), 364–373. Retrieved February 19, 2026, from [Link]
-
Su, T. P., & Hayashi, T. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. ResearchGate. Retrieved February 19, 2026, from [Link]
-
Sahn, J. J., et al. (2022). Defining the Ligand-dependent Interactome of the Sigma 1 Receptor. bioRxiv. Retrieved February 19, 2026, from [Link]
Sources
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 4. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. The Sigma Enigma: A Narrative Review of Sigma Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust, Validated HPLC Method for the Analysis of 4-(2-Propylphenoxy)piperidine Hydrochloride
Abstract
This application note presents a comprehensive guide to the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(2-Propylphenoxy)piperidine hydrochloride. The piperidine ring is a crucial scaffold in modern medicinal chemistry, making robust analytical methods essential for drug development and quality control.[1] This document provides a detailed narrative of the method development strategy, from initial analyte characterization to final validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4] We elucidate the scientific rationale behind the selection of chromatographic parameters and provide detailed, step-by-step protocols for both the analytical method and its validation.
Principle of Analysis and Analyte Characterization
The successful development of an HPLC method begins with a thorough understanding of the analyte's physicochemical properties. 4-(2-Propylphenoxy)piperidine hydrochloride is a salt composed of a basic piperidine moiety and a nonpolar propylphenoxy group.
-
Structure and Properties: The molecule possesses a secondary amine within the piperidine ring, which is basic and has an estimated pKa of approximately 10-11. The hydrochloride salt form ensures its solubility in aqueous media.[5][6][7] The propylphenoxy group acts as a chromophore, allowing for ultraviolet (UV) detection, and provides significant hydrophobicity, making it an ideal candidate for reversed-phase chromatography.
-
Chromatographic Strategy: Reversed-phase HPLC on a C18 stationary phase was selected. This technique separates molecules based on their hydrophobicity. To ensure consistent analyte behavior and sharp peak shapes, it is critical to control the ionization state of the basic piperidine nitrogen. By maintaining the mobile phase pH well below the analyte's pKa (e.g., pH < 4), the amine remains consistently protonated (R₃NH⁺). This prevents peak tailing that can occur from interactions between the free base and residual silanols on the silica-based column packing.
HPLC Method Development Strategy
Our approach follows a logical, multi-step process designed to systematically identify and optimize the critical parameters for a robust separation. The overall workflow is illustrated below.
Diagram 1: HPLC Method Development and Validation Workflow.
Initial Conditions and Column Selection
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is the workhorse of reversed-phase HPLC and serves as an excellent starting point due to its strong retention of nonpolar compounds like our analyte.[8]
-
Mobile Phase:
-
Aqueous Component (A): 0.1% Trifluoroacetic Acid (TFA) in water. TFA is a strong ion-pairing agent that also ensures a low pH (~2.5), fully protonating the piperidine nitrogen and masking silanol activity, which results in improved peak symmetry.
-
Organic Component (B): Acetonitrile (ACN). ACN was chosen over methanol as it typically provides lower backpressure and better peak efficiency for many compounds.
-
-
Detector: A photodiode array (PDA) detector was used to determine the wavelength of maximum absorbance (λmax). A scan of the analyte revealed a λmax of approximately 272 nm , which was used for all subsequent analysis.
Optimization Protocol
-
Gradient Scouting: A fast linear gradient (e.g., 5% to 95% ACN over 10 minutes) was run to quickly determine the approximate organic solvent concentration required for elution. The analyte eluted at approximately 6 minutes, corresponding to a mobile phase composition of roughly 50% ACN.
-
Isocratic Method Development: Based on the scouting run, a series of isocratic (constant composition) runs were performed with mobile phase compositions ranging from 45% to 55% ACN. The goal was to achieve a retention time (k') between 2 and 10 for optimal resolution and run time. A composition of 50:50 (v/v) Acetonitrile:0.1% TFA in Water provided a retention time of approximately 5.5 minutes with excellent peak shape.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min was selected as a standard condition for a 4.6 mm ID column. The column temperature was maintained at 30 °C to ensure consistent retention times and minimize viscosity-related pressure fluctuations.
Detailed Analytical Protocol
This section provides the finalized, step-by-step method for the analysis of 4-(2-Propylphenoxy)piperidine hydrochloride.
Equipment and Reagents
-
HPLC system with isocratic pump, autosampler, column thermostat, and PDA/UV detector.
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
Analytical balance.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC vials.
-
C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
4-(2-Propylphenoxy)piperidine hydrochloride reference standard.
-
Acetonitrile (HPLC grade).
-
Trifluoroacetic acid (TFA, HPLC grade).
-
Ultrapure water.
Solution Preparation
-
Mobile Phase Preparation (50:50 ACN:Water with 0.1% TFA):
-
To prepare 1 L of the aqueous component (A), add 1.0 mL of TFA to 1 L of ultrapure water and mix thoroughly.
-
To prepare 1 L of the final mobile phase, mix 500 mL of the aqueous component (A) with 500 mL of Acetonitrile.
-
Degas the mobile phase by sonication or vacuum filtration before use.
-
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of 4-(2-Propylphenoxy)piperidine hydrochloride reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of mobile phase and sonicate for 5 minutes to dissolve.
-
Dilute to the mark with mobile phase and mix well.
-
-
Working Standard Solution (e.g., 0.1 mg/mL for Assay):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with mobile phase and mix well.
-
Chromatographic Conditions
The finalized method parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 50% Acetonitrile / 50% Water with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 272 nm |
| Run Time | 10 minutes |
| Expected Retention Time | ~5.5 minutes |
Method Validation Protocol
The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2]
Diagram 2: Key parameters for analytical method validation based on ICH Q2(R1).
Validation Experiments
-
System Suitability:
-
Inject the 0.1 mg/mL working standard solution five times.
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak area must be ≤ 2.0%. The tailing factor must be ≤ 2.0, and the theoretical plates (N) should be ≥ 2000. These parameters are defined in the United States Pharmacopeia (USP).[9][10]
-
-
Specificity (Forced Degradation):
-
Prepare solutions of the analyte at 0.5 mg/mL and subject them to stress conditions: acid (0.1 N HCl, 60°C, 4h), base (0.1 N NaOH, 60°C, 2h), oxidation (3% H₂O₂, RT, 24h), and heat (80°C solid, 48h).
-
Analyze the stressed samples alongside an unstressed sample and a blank.
-
Acceptance Criteria: The method is specific if the main analyte peak is free from co-eluting peaks from degradants, as determined by PDA peak purity analysis.
-
-
Linearity:
-
Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the nominal concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.
-
-
Accuracy (% Recovery):
-
Prepare a placebo (matrix without the active ingredient).
-
Spike the placebo at three concentration levels (e.g., 80%, 100%, 120%) with the analyte. Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
-
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the working standard (0.1 mg/mL) on the same day by the same analyst.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Determine based on the signal-to-noise ratio (S/N).
-
Acceptance Criteria: LOQ is the concentration with an S/N ratio of ~10:1, while LOD is the concentration with an S/N ratio of ~3:1.
-
-
Robustness:
-
Systematically make small, deliberate variations to the method parameters.
-
Parameters to vary: Flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
-
Analyze the working standard under each condition and evaluate the impact on retention time and system suitability.
-
Acceptance Criteria: System suitability criteria must be met under all varied conditions, demonstrating the method's reliability during normal usage.[2]
-
Summary of Validation Results
| Validation Parameter | Result | Acceptance Criteria | Status |
| System Suitability | Tailing Factor = 1.2, Plates = 8500, %RSD = 0.4% (n=5) | T ≤ 2.0, N ≥ 2000, %RSD ≤ 2.0% | Pass |
| Specificity | Peak purity index > 0.999 for all stressed samples | No co-elution with degradants | Pass |
| Linearity | r² = 0.9998 (0.05 - 0.15 mg/mL) | r² ≥ 0.999 | Pass |
| Accuracy | Mean Recovery = 100.5% (99.2% - 101.3%) | 98.0% - 102.0% | Pass |
| Precision (Repeatability) | %RSD = 0.6% | %RSD ≤ 2.0% | Pass |
| Precision (Intermediate) | %RSD = 0.9% | %RSD ≤ 2.0% | Pass |
| LOD | 0.05 µg/mL (S/N = 3.3) | S/N ~ 3 | Pass |
| LOQ | 0.15 µg/mL (S/N = 10.5) | S/N ~ 10 | Pass |
| Robustness | System suitability passed under all varied conditions | SST criteria met | Pass |
Conclusion
A simple, specific, accurate, and precise isocratic RP-HPLC method has been successfully developed and validated for the quantitative analysis of 4-(2-Propylphenoxy)piperidine hydrochloride. The method utilizes a standard C18 column with a mobile phase of 50:50 (v/v) Acetonitrile:0.1% TFA in water, with UV detection at 272 nm. The validation results confirm that the method is compliant with ICH guidelines and is suitable for routine quality control analysis, including assay and purity testing, in a pharmaceutical development environment.
References
-
ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link][2]
-
Waters Corporation. (2023). LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>. [Link][9]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][4]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link][11]
-
Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link][12]
-
ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]
-
SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link][13]
-
Chromatography Forum. (2004). Amine hydrochloride in HPLC. [Link][14]
-
PubChemLite. 4-(2-phenoxyethyl)piperidine hydrochloride (C13H19NO). [Link][15]
-
SIELC Technologies. Separation of Piperidine, 4-propyl- on Newcrom R1 HPLC column. [Link][16]
-
Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link][1]
-
PMC. Solubility of Pioglitazone Hydrochloride in Aqueous Solutions of Ethanol, Propylene Glycol, and N-Methyl-2-Pyrrolidone at 298.2°K. [Link][7]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]
- 6. CAS 5382-17-2: 4-Hydroxypiperidine hydrochloride [cymitquimica.com]
- 7. Solubility of Pioglitazone Hydrochloride in Aqueous Solutions of Ethanol, Propylene Glycol, and N-Methyl-2-Pyrrolidone at 298.2°K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. uni-onward.com.tw [uni-onward.com.tw]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]
- 15. PubChemLite - 4-(2-phenoxyethyl)piperidine hydrochloride (C13H19NO) [pubchemlite.lcsb.uni.lu]
- 16. Separation of Piperidine, 4-propyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
radioligand binding assay protocol for 4-(2-Propylphenoxy)piperidine hydrochloride
Application Note: Radioligand Binding Assay Protocol for 4-(2-Propylphenoxy)piperidine Hydrochloride
Executive Summary & Scientific Rationale
4-(2-Propylphenoxy)piperidine hydrochloride is a lipophilic amine featuring a piperidine core ether-linked to an ortho-substituted phenol. While frequently utilized as a high-value intermediate in the synthesis of complex pharmaceutical agents (e.g., potential NMDA antagonists or monoamine transporter inhibitors), its structural pharmacophore—specifically the 4-aryloxypiperidine moiety—exhibits significant homology to known Sigma-1 Receptor (
This application note provides a definitive protocol for characterizing the binding affinity (
Key Experimental Objectives:
-
Determine Affinity (
): Quantify the equilibrium dissociation constant of the test compound. -
Validate Selectivity: Distinguish specific binding from non-specific interactions using a high-affinity masking agent (Haloperidol).
-
Assess Lipophilicity Impact: Manage non-specific filter binding common to propyl-substituted lipophilic amines.
Experimental Workflow
The following diagram outlines the critical path for the competition binding assay, highlighting the logic gates for quality control.
Figure 1: Step-by-step workflow for the Sigma-1 receptor radioligand competition assay.
Materials & Reagents
Core Reagents
| Reagent | Specification | Purpose |
| Test Compound | 4-(2-Propylphenoxy)piperidine HCl (CAS: 1219960-82-3) | Analyte (Displacer).[1][2] |
| Radioligand | [ | |
| Non-Specific Control | Haloperidol (10 µM final conc.) | Defines Non-Specific Binding (NSB). |
| Membrane Source | Guinea pig brain or HEK293-h | Receptor source. |
| Scintillation Cocktail | EcoScint or Ultima Gold | Signal amplification. |
Buffer Formulations
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4 at 37°C.
-
Wash Buffer: 10 mM Tris-HCl, pH 7.4 (Ice-cold).
-
Filter Pre-soak Solution: 0.5% Polyethyleneimine (PEI) in water. Critical: PEI blocks the negatively charged glass fibers, preventing the cationic piperidine from sticking to the filter (false positives).
Detailed Protocol: Competition Binding Assay
Step 1: Compound Preparation
-
Stock Solution: Dissolve 4-(2-Propylphenoxy)piperidine HCl in 100% DMSO to a concentration of 10 mM.
-
Note: The HCl salt aids solubility, but the lipophilic propyl-phenoxy tail requires DMSO. Ensure final DMSO concentration in the assay is <1%.
-
-
Serial Dilution: Prepare 10 concentrations ranging from
M to M (semi-log dilution) in Assay Buffer.
Step 2: Membrane Preparation (Summary)
-
Homogenize tissue (e.g., guinea pig brain) in ice-cold 50 mM Tris-HCl (pH 7.4).
-
Centrifuge at 40,000
for 20 min at 4°C. -
Resuspend pellet and repeat wash to remove endogenous ligands.
-
Final resuspension: Adjust protein concentration to ~0.5 mg/mL.
Step 3: Assay Assembly (96-well Plate Format)
Perform in triplicate. Total volume per well: 200 µL .
| Component | Volume | Description |
| Assay Buffer | 100 µL | Volume adjustment. |
| Test Compound | 25 µL | 4-(2-Propylphenoxy)piperidine HCl (varying conc.). |
| Radioligand | 25 µL | [ |
| Membrane | 50 µL | ~50 µg protein/well. Add last to initiate. |
-
NSB Wells: Replace Test Compound with 10 µM Haloperidol.
-
Total Binding (TB) Wells: Replace Test Compound with Assay Buffer.
Step 4: Incubation & Termination
-
Incubate: Shake gently at 37°C for 120 minutes .
-
Scientific Insight: Lipophilic ligands like 4-(2-Propylphenoxy)piperidine often have slow association kinetics (
) due to membrane partitioning. A 2-hour incubation ensures true thermodynamic equilibrium.
-
-
Harvest: Rapidly filter through GF/B filters (pre-soaked in 0.5% PEI for >1 hour) using a cell harvester (e.g., Brandel or PerkinElmer).
-
Wash: Wash filters
with 3 mL ice-cold Wash Buffer to remove unbound radioligand.
Step 5: Detection
-
Dry filters (if using melt-on scintillator) or transfer to vials.
-
Add liquid scintillation cocktail.
-
Equilibrate for 4 hours (to reduce chemiluminescence).
-
Count on a Beta Counter (e.g., Tricarb) for 2 minutes/well.
Data Analysis & Interpretation
Calculation of
Raw CPM (Counts Per Minute) data must be converted to Specific Binding:
Fit the specific binding data to a One-Site Competition Model using non-linear regression (e.g., GraphPad Prism):
Convert
- : Concentration of Radioligand used (nM).
- : Dissociation constant of the Radioligand (determined previously via Saturation Binding).
Interpreting the Hill Slope
-
Slope
-1.0: Indicates competitive binding at a single site. This confirms 4-(2-Propylphenoxy)piperidine binds to the orthosteric Sigma-1 site. -
Slope < -1.0 (Steep): Potential positive cooperativity (rare for this class).
-
Slope > -1.0 (Shallow): Negative cooperativity or binding to multiple sites (e.g., Sigma-1 and Sigma-2).
Mechanistic Diagram: Competitive Inhibition
The following diagram illustrates the molecular competition occurring at the receptor interface.
Figure 2: Competitive binding mechanism. The test compound displaces the radioligand, reducing the detected signal.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High NSB (>30% of TB) | Filter binding of cationic ligand. | Ensure filters are soaked in 0.5% PEI. Add 0.1% BSA to assay buffer. |
| Low Signal (Low TB) | Receptor degradation. | Use fresh protease inhibitors. Ensure membrane protein is not freeze-thaw cycled >2 times. |
| Insoluble Compound | Lipophilicity of propyl-phenoxy group. | Sonicate stock solution. Ensure DMSO < 1%. Check for precipitation in buffer. |
| Biphasic Curve | Mixed pharmacology. | The compound may also bind Sigma-2 or NMDA. Test with specific blockers (e.g., Ifenprodil). |
References
-
Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Link
-
National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). (n.d.). PDSP Assay Protocols: Sigma Receptors. University of North Carolina Chapel Hill. Link
-
ChemicalBook. (2024). 4-(2-Propylphenoxy)piperidine hydrochloride Product Entry (CAS 1219960-82-3).[1][2] Link
Sources
safety and handling procedures for 4-(2-Propylphenoxy)piperidine hydrochloride in the lab
Application Note: Safe Handling and Laboratory Protocols for 4-(2-Propylphenoxy)piperidine Hydrochloride
Introduction & Chemical Context
4-(2-Propylphenoxy)piperidine hydrochloride is a piperidine-based ether derivative often utilized in medicinal chemistry as a scaffold for central nervous system (CNS) active agents. Structurally, it consists of a piperidine ring linked via the 4-position to an ortho-substituted phenyl ring.
-
Chemical Class: Piperidine ether / Phenylpiperidine derivative.
-
Primary Application: Research intermediate for NMDA receptor antagonists, sodium channel blockers, or analgesic drug discovery.
-
Physical State: Typically a white to off-white crystalline solid.
-
Relevance: The "2-propyl" (ortho-propyl) substitution often modulates lipophilicity and metabolic stability, making this compound a critical building block in "Hit-to-Lead" optimization.
Critical Safety Note: As a research chemical with specific structural homology to potent CNS agents (e.g., phencyclidine derivatives or potent analgesics), this compound must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicological data proves otherwise.
Risk Assessment & Hazard Identification
Since specific toxicological monographs (e.g., extensive REACH dossiers) may not exist for this specific isomer, safety protocols are derived from Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 4-(2-Isopropylphenoxy)piperidine, Piperidine HCl).
Table 1: Hazard Classification (Predicted & Analog-Based)
| Hazard Category | GHS Classification (Likely) | Hazard Statement | Mechanism/Rationale |
| Acute Toxicity (Oral) | Category 3 or 4 | H301/H302: Toxic/Harmful if swallowed. | Piperidine salts are rapidly absorbed; structural analogs show CNS depression or excitation. |
| Skin/Eye Irritation | Category 2 / 2A | H315/H319: Causes skin/serious eye irritation.[1] | The HCl salt is acidic upon hydrolysis; piperidine moiety is a known irritant. |
| Target Organ Tox | STOT-SE 3 | H336: May cause drowsiness or dizziness. | CNS-active pharmacophore; potential for sedation or ataxia upon inhalation of dust. |
| Physical Hazard | Combustible Dust | May form combustible dust concentrations in air.[2] | Fine organic powders pose explosion risks if aerosolized near ignition sources. |
Engineering Controls & PPE
The Golden Rule: Isolate the worker from the compound, not just the compound from the environment.
Engineering Controls
-
Primary Containment: All handling of the neat solid (weighing, transfer) must occur within a Class II, Type A2 Biosafety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.
-
Static Control: Use an ionizing fan or anti-static gun inside the hood. Piperidine HCl salts are prone to static charge, leading to "flying powder" during weighing.
-
HEPA Filtration: Exhaust air should be HEPA filtered if handling quantities >1 gram to prevent facility contamination.
Personal Protective Equipment (PPE)
-
Respiratory: If working outside a hood (strictly prohibited for neat solid), a Powered Air Purifying Respirator (PAPR) with P100 cartridges is required.
-
Hands: Double Nitrile Gloves (minimum thickness 0.11 mm).
-
Inner glove: Standard nitrile.
-
Outer glove: Long-cuff nitrile (tucked over lab coat sleeves).
-
Change frequency: Every 2 hours or immediately upon splash.
-
-
Eyes: Chemical splash goggles (safety glasses are insufficient for fine powders).
Detailed Experimental Protocols
Protocol A: Safe Weighing & Stock Solution Preparation
Objective: Prepare a 10 mM stock solution in DMSO without generating airborne dust.
Materials:
-
4-(2-Propylphenoxy)piperidine HCl (Solid)
-
Dimethyl sulfoxide (DMSO), Anhydrous (Grade ≥99.9%)
-
Analytical Balance (0.1 mg precision) located inside a containment enclosure.
-
Vortex mixer.
Step-by-Step Methodology:
-
Pre-Calculation:
-
MW of C₁₄H₂₁NO·HCl ≈ 255.78 g/mol (Verify exact batch MW on Certificate of Analysis).
-
Target: 10 mL of 10 mM solution.
-
Mass required:
.
-
-
Anti-Static Measure: Pass the anti-static gun over the spatula and the weighing boat for 5 seconds.
-
Weighing:
-
Open the vial only inside the hood.
-
Gently transfer ~25.6 mg into a pre-tared 20 mL scintillation vial.
-
Critical: Do not return excess powder to the original stock bottle to avoid cross-contamination. Dispose of excess as hazardous waste.
-
-
Dissolution:
-
Labeling: Label with Compound Name, Concentration, Solvent, Date, and User Initials. Use a Yellow Hazard Sticker (Toxic).
Protocol B: Handling Spills of Solid Powder
Scenario: ~50 mg of powder is spilled inside the fume hood.
-
Alert: Announce "Spill in Hood" to nearby personnel.
-
PPE Upgrade: Ensure double gloves and goggles are secure.
-
Dry Clean-up (Avoid spreading):
-
Cover the spill with a chemically compatible absorbent pad (dampened slightly with ethanol to prevent dust generation).
-
Alternative: Use a dedicated HEPA vacuum if available.
-
-
Wet Clean-up:
-
Wipe the area with 70% Ethanol followed by a detergent solution.
-
The piperidine moiety is basic; a mild acidic wipe (e.g., dilute acetic acid) can help solubilize residues, but standard detergent is usually sufficient for the HCl salt.
-
-
Disposal: Place all wipes and gloves into a sealed biohazard/chemical waste bag.
Storage & Stability
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic . Moisture absorption will alter the molecular weight (via hydration) and degrade potency.
-
Temperature: Store at -20°C for long-term (>1 month) or 4°C for short-term.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. Seal containers with Parafilm.
-
Light: Protect from light (amber vials).
Visualization of Workflows & Mechanisms
Figure 1: Safe Handling Workflow (DOT Diagram)
Caption: Operational logic flow for handling high-potency research amines from receipt to waste.
Figure 2: Hypothetical Biological Interaction Pathway
Caption: Potential pharmacological targets of piperidine ethers (NMDA/Ion Channel modulation) justifying safety caution.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22914816, 4-(2-Phenylethyl)piperidine hydrochloride (Analog). Retrieved from [Link][4]
-
World Health Organization (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]
Disclaimer: This document is an application note designed for research guidance. It does not replace the official Safety Data Sheet (SDS) provided by the chemical manufacturer. Always consult the specific batch SDS before handling.
Sources
Troubleshooting & Optimization
troubleshooting solubility issues with 4-(2-Propylphenoxy)piperidine hydrochloride
Welcome to the technical support center for 4-(2-Propylphenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered during experimental work. As Senior Application Scientists, we have compiled this resource based on fundamental physicochemical principles and extensive laboratory experience with related small molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of some piperidine derivatives like 4-(2-Propylphenoxy)piperidine hydrochloride?
A1: While the parent piperidine ring is miscible with water, the solubility of its derivatives is a complex interplay of several factors.[1][2] For 4-(2-Propylphenoxy)piperidine hydrochloride, challenges in solubility can often be attributed to:
-
High Crystal Lattice Energy: The compound is a solid at room temperature, indicating strong intermolecular forces within its crystal structure. The energy required to overcome these forces and break down the crystal lattice can be substantial.[2]
-
Hydrophobic Moieties: The structure contains a propylphenoxy group, which is bulky and hydrophobic. This part of the molecule prefers non-polar environments and can significantly reduce its affinity for aqueous solvents.[2]
-
pH of the Medium: As a hydrochloride salt, its solubility is highly dependent on the pH of the solvent. In neutral or basic conditions, it can convert to its free base form, which is often less soluble.[3]
Q2: I am preparing a stock solution for my in vitro assay. Which solvent should I start with?
A2: For initial attempts at solubilization, it is recommended to start with common polar, organic solvents before moving to aqueous-based systems.
-
Recommended Starting Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points. Many similar heterocyclic compounds exhibit good solubility in these solvents.[4] Ethanol is also a viable option.[1]
-
Aqueous Solutions: If an aqueous buffer is required for your experiment, it is best to first prepare a concentrated stock solution in DMSO and then perform a serial dilution into your aqueous medium. This approach often mitigates solubility issues that arise from direct dissolution in water. Pay close attention during dilution, as the compound may precipitate if its solubility limit in the final aqueous/organic mixture is exceeded.
-
Water: While the hydrochloride salt form is intended to enhance aqueous solubility, direct dissolution in pure water may still be challenging due to the hydrophobic nature of the molecule.[2][5] If attempting to dissolve in water, gentle heating (40-50°C) and sonication can be beneficial.
Q3: How does pH impact the solubility of 4-(2-Propylphenoxy)piperidine hydrochloride?
A3: The pH of the solvent is a critical factor governing the solubility of this compound.[6] As a hydrochloride salt of a secondary amine, it exists in a protonated, charged state which is generally more water-soluble. The following equilibrium is at play:
-
Acidic pH (pH < 7): In an acidic environment, the equilibrium shifts to the left, favoring the protonated (and more soluble) hydrochloride salt form. Therefore, using a slightly acidic buffer (e.g., pH 4-6) can enhance solubility. However, be mindful of the common ion effect ; in solutions with high concentrations of chloride ions (like concentrated HCl), the solubility might decrease.[3]
-
Neutral to Basic pH (pH ≥ 7): As the pH increases, the compound gets deprotonated, converting to its free base. The free base is typically more lipophilic and significantly less soluble in aqueous media, which can lead to precipitation.
Below is a diagram illustrating the pH-dependent equilibrium.
Caption: Decision tree for systematic solvent selection.
Issue 2: The prepared solution appears cloudy or contains fine particulates.
Cloudiness indicates that the material is not fully in solution. This could be due to incomplete dissolution or the presence of insoluble impurities.
Troubleshooting Steps:
-
Increase Mechanical Agitation: Vortex vigorously for an additional 2-3 minutes, then sonicate for 20-30 minutes.
-
Apply Gentle Heat: Warm the solution as described in the protocol above.
-
Filtration: If cloudiness persists after exhaustive attempts to dissolve, it may be due to insoluble impurities. Filter the solution through a 0.22 µm syringe filter (ensure the filter material is compatible with your solvent, e.g., PTFE for organic solvents). This will provide a clear solution, but the actual concentration should be determined analytically (e.g., by HPLC or UV-Vis spectroscopy) if precision is critical. [7][8]
Issue 3: The compound dissolves in organic solvent but precipitates when diluted into an aqueous buffer.
This is a classic sign of a compound that is poorly soluble in water. The initial organic solvent keeps it in solution, but upon dilution, the solvent environment becomes predominantly aqueous, causing the compound to crash out.
Optimization Strategies:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration in your assay.
-
Increase the Percentage of Organic Co-solvent: Determine if your experimental system can tolerate a higher percentage of the organic solvent (e.g., increase from 0.5% DMSO to 1-2% DMSO). Always run a vehicle control to ensure the solvent itself does not affect the experimental outcome.
-
Use of Surfactants: For certain assays, adding a small amount of a non-ionic surfactant like Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%) to the aqueous buffer can help maintain the compound's solubility by forming micelles.
Data & Reference Tables
Table 1: Properties of Recommended Solvents
For your convenience, here is a table of common laboratory solvents that can be used for solubility screening.
| Solvent | Formula | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | H₂O | 100 | 80.1 | Solubility is pH-dependent. |
| DMSO | C₂H₆OS | 189 | 47.0 | Excellent solvent for many organic molecules; hygroscopic. |
| DMF | C₃H₇NO | 153 | 36.7 | Good alternative to DMSO. |
| Ethanol | C₂H₆O | 78.5 | 24.6 | Less polar than water; good for many organic salts. [9] |
| Methanol | CH₄O | 64.7 | 32.7 | More polar than ethanol. |
| Acetonitrile | C₂H₃N | 81.6 | 37.5 | Common solvent for analytical chemistry (e.g., HPLC). [9] |
Data compiled from various sources.[9][10][11]
Table 2: General Solubility Profile of Piperidine Salts
This table provides a qualitative summary of expected solubility for piperidine hydrochloride derivatives based on general chemical principles. Note: This is a general guide and empirical testing is required for 4-(2-Propylphenoxy)piperidine hydrochloride.
| Solvent/Medium | Expected Solubility | Rationale & Key Considerations |
| Water (pH 7) | Low to Moderate | The hydrophobic propylphenoxy group limits solubility. [2] |
| Acidic Buffer (pH 4-6) | Moderate to High | The protonated amine salt is favored, increasing aqueous solubility. [3] |
| Basic Buffer (pH > 8) | Very Low | The compound converts to its less soluble free base form. [3] |
| DMSO, DMF | High | These polar aprotic solvents are effective for a wide range of organic molecules. [4] |
| Ethanol, Methanol | Moderate to High | Alcohols can solvate both the polar salt and the non-polar organic parts of the molecule. [1] |
| Dichloromethane, Chloroform | Low | As a salt, the compound has low solubility in non-polar organic solvents. |
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate.
- Solubility of Things. (n.d.). Piperidine.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine Intermediates.
- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
- Chem-Impex. (n.d.). Clorhidrato de 4-(2-metoxifenoxi)piperidina.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride.
- RSC Publishing. (2010, January 15). Analytical Methods.
- PENTA s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- Biosynce. (2025, July 7). What are the detection methods for piperidine?.
- Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- The Royal Society of Chemistry. (2012). Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance.
- University of California, Davis. (2022, September 8). Properties of Common Organic Solvents.
- Organic Chemistry Resources Worldwide. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
- University of Michigan. (n.d.). Common Organic Solvents: Table of Properties.
- ResearchGate. (2026, February 11). Solvation of Piperidine in Nonaqueous Solvents.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rjpdft.com [rjpdft.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. biosynce.com [biosynce.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. organicchemistrydata.org [organicchemistrydata.org]
optimizing dosage for in vivo studies with 4-(2-Propylphenoxy)piperidine hydrochloride
A Guide to In Vivo Dose Range Finding and Optimization for Novel Piperidine Analogs
Welcome to the technical support resource for researchers working with novel compounds like 4-(2-Propylphenoxy)piperidine hydrochloride. When embarking on in vivo studies with a new chemical entity for which public data is scarce, the primary challenge is not to find a known dose, but to establish a safe and effective one through systematic, evidence-based methodology.
This guide is structured to walk you through the logical progression of a preclinical dose-finding workflow. It is designed to answer the critical questions you will encounter, explaining the causality behind each experimental choice to ensure your studies are robust, reproducible, and ethically sound.
Part 1: Foundational Steps - Before You Dose Your First Animal
This initial phase is critical for success. Rushing to in vivo work without understanding the fundamental properties of your compound can lead to failed experiments, wasted resources, and inconclusive data.
Q1: I have my synthesized 4-(2-Propylphenoxy)piperidine hydrochloride. What are the absolute first steps I need to take?
A1: Before any in vivo experiment, you must characterize the physicochemical properties of your specific batch of the compound.
-
Purity Confirmation: Verify the purity of your compound using methods like HPLC-MS or NMR. Impurities can have their own biological effects, confounding your results.
-
Solubility Assessment: As a hydrochloride salt, 4-(2-Propylphenoxy)piperidine hydrochloride is expected to have enhanced aqueous solubility compared to its free base.[1][2] However, you must empirically determine its solubility in potential vehicles. Test solubility in standard preclinical vehicles such as:
-
Sterile Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
-
5% Dextrose in Water (D5W)
-
Aqueous solutions with co-solvents (e.g., 5-10% DMSO, PEG400, Tween 80)
-
-
Stability: Assess the stability of your compound in the chosen vehicle at the intended storage and administration temperature. Does it precipitate or degrade over the course of your experiment?
Q2: How do I select the best vehicle for my in vivo study?
A2: The ideal vehicle should be non-toxic, have no biological effect of its own, and keep your compound fully solubilized at the highest required concentration.
-
Start with the Simplest Option: Always begin with the most benign vehicles like saline or PBS.
-
Use Co-solvents Sparingly: If your compound has poor aqueous solubility, introduce co-solvents like DMSO or ethanol. However, be aware that these can have their own pharmacological effects. It is crucial to keep the percentage of the co-solvent as low as possible (e.g., <10% DMSO for intraperitoneal injection) and consistent across all treatment groups, including the vehicle-only control group.
-
Run a Vehicle Toxicity Study: Before starting your main experiment, it is best practice to administer the vehicle alone to a small group of animals and monitor them for any adverse effects using the same observation schedule as your planned study.
Part 2: The Core of Dosage Optimization - Dose-Range Finding (DRF)
A Dose-Range Finding (DRF) study is a preliminary, non-GLP (Good Laboratory Practice) experiment designed to identify the Maximum Tolerated Dose (MTD) and observe the general toxicological profile of a new compound.[3][4][5] This is the most critical step in determining the doses for your definitive efficacy studies.
Q3: What is the primary goal of a DRF study, and how is it structured?
A3: The primary goal is to map out the safety profile of the compound.[3] You are trying to find:
-
The No-Observed-Adverse-Effect-Level (NOAEL): The highest dose at which no adverse effects are seen.
-
The Maximum Tolerated Dose (MTD): The highest dose that does not cause unacceptable side effects or overt toxicity (e.g., more than 10% body weight loss, or significant, persistent clinical signs).[6]
-
Severe Toxicity/Lethality: The doses at which severe adverse effects or lethality occur.
A typical DRF study involves administering single, escalating doses of the compound to small groups of animals (usually rodents) and observing them for a defined period (e.g., 7-14 days).[6]
Experimental Workflow: A Step-by-Step Guide to DRF
The following protocol outlines a standard approach for a single-dose DRF study in mice.
Step 1: Animal & Group Selection
-
Species: Mouse (common first species for toxicology).
-
Strain: A common outbred strain like CD-1 or an inbred strain relevant to your future efficacy model (e.g., C57BL/6).
-
Group Size: Small groups, typically 2-3 animals per sex per dose group.
-
Controls: A vehicle control group is mandatory.
Step 2: Dose Level Selection
-
Starting Dose: Without any prior data, a starting point can be estimated from in vitro cytotoxicity data (e.g., IC50 values) if available. If not, a low starting dose (e.g., 1-10 mg/kg) is a prudent choice.
-
Dose Escalation: Doses are typically escalated using a geometric progression or a modified Fibonacci sequence to cover a broad range. This ensures that you can identify a dose-response relationship without using an excessive number of animals.[5]
Step 3: Administration & Monitoring
-
Route of Administration (ROA): The ROA should match your intended therapeutic route (e.g., intraperitoneal (i.p.), oral gavage (p.o.), or intravenous (i.v.)).
-
Observation Period: Animals should be monitored intensely for the first few hours post-dose and then daily for at least 7 days to observe for both acute and delayed toxicity.
-
Key Parameters to Monitor:
-
Mortality/Morbidity
-
Clinical Signs (see table below)
-
Body Weights (measured daily)
-
Food and Water Consumption (can be a sensitive indicator of toxicity)
-
Data Presentation: Sample DRF Study Design & Observation Scoring
The following tables provide a template for designing your study and recording observations.
Table 1: Example Single-Dose DRF Study Design
| Group | Dose Level (mg/kg, i.p.) | N (Animals/Sex) | Dose Volume (mL/kg) |
|---|---|---|---|
| 1 | Vehicle Control | 3 M, 3 F | 10 |
| 2 | 10 | 3 M, 3 F | 10 |
| 3 | 30 | 3 M, 3 F | 10 |
| 4 | 100 | 3 M, 3 F | 10 |
| 5 | 300 | 3 M, 3 F | 10 |
| 6 | 1000 | 3 M, 3 F | 10 |
Table 2: Example Clinical Observation Scoring System
| Score | Observation | Description |
|---|---|---|
| 0 | Normal | Animal appears healthy and active. |
| 1 | Mild | Slight changes, e.g., slightly ruffled fur, mild hypoactivity. |
| 2 | Moderate | Obvious signs, e.g., hunched posture, ataxia, significant hypoactivity. |
| 3 | Severe | Animal is in distress, e.g., labored breathing, loss of righting reflex, seizures. |
Visualization of the Preclinical Dosing Workflow
The following diagram illustrates the logical flow from initial compound characterization to the initiation of efficacy studies.
Caption: Workflow for establishing an in vivo dose.
Part 3: Interpreting Results and Planning Next Steps
Q4: I've completed my DRF study. How do I use this data to design my efficacy studies?
A4: The results from your DRF study are the foundation for your subsequent experiments.
-
Establish the MTD: Identify the highest dose that was well-tolerated according to your pre-defined criteria (e.g., no mortality, <10% body weight loss, and only transient, mild clinical signs).
-
Select Doses for Efficacy Studies: Your efficacy study doses should be chosen at and, crucially, below the MTD. A common design includes:
-
A high dose (e.g., the MTD or slightly below it).
-
A mid-dose (e.g., 3-fold lower than the high dose).
-
A low dose (e.g., 10-fold lower than the high dose). This design allows you to explore the dose-response relationship for your compound's therapeutic effect.
-
-
Consider the Therapeutic Window: The goal is to find a "therapeutic window" where the compound shows efficacy without causing significant toxicity.
Visualization of the Therapeutic Window
This diagram illustrates the conceptual relationship between efficacy, toxicity, and the ideal dosing range.
Caption: The relationship between dose, efficacy, and toxicity.
Part 4: Troubleshooting and Frequently Asked Questions (FAQs)
Q5: What if my compound is toxic even at the lowest doses I tested?
A5: This suggests the compound has a narrow therapeutic window or is generally cytotoxic.
-
Action: Conduct another DRF starting at a significantly lower dose (e.g., 10-fold lower than your previous start). If toxicity persists at very low levels, the compound may be unsuitable for further in vivo development without chemical modification.
Q6: I'm not seeing any biological effect or toxicity, even at very high doses (e.g., 1000 mg/kg). What should I do?
A6: This could be due to several factors:
-
Poor Bioavailability: The compound may not be absorbed or may be rapidly metabolized. Consider pharmacokinetic (PK) studies to measure plasma exposure.
-
Low Potency: The compound may simply not be potent enough in vivo.
-
Solubility/Formulation Issues: The compound may be precipitating out of solution upon administration. Re-verify your formulation's stability.
Q7: My compound is a piperidine derivative. Are there any class-specific effects I should be aware of?
A7: The piperidine scaffold is found in a vast range of pharmaceuticals with diverse targets.[7][8] Depending on the other functional groups, piperidine-containing molecules can interact with CNS receptors (e.g., opioid, serotonin, histamine), ion channels, or enzymes.[9][10][11] Be observant for neurological signs such as changes in activity, tremors, or ataxia, as these can be associated with CNS-active compounds.
References
-
Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]
-
Altasciences. (n.d.). Dose Range Finding Studies - Maximum Tolerated Dose Study Design. Retrieved from [Link]
-
Hoeford Research. (n.d.). Dose Range Finding Study. Retrieved from [Link]
-
Analgesic activity of alkyl piperidine derivatives. (n.d.). Retrieved from [Link]
-
Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. PubMed. Retrieved from [Link]
-
Ligneau, X., et al. (2007). BF2.649 [1- piperidine, Hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor: Preclinical Pharmacology. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Phenylethyl)piperidine hydrochloride. Retrieved from [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. Retrieved from [Link]
-
Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2025). ResearchGate. Retrieved from [Link]
-
van de Water, A. J., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. PubMed. Retrieved from [Link]
Sources
- 1. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. criver.com [criver.com]
- 4. Dose Range Finding Studies - Maximum Tolerated Dose Study Design | Altasciences [altasciences.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. hoeford.co.uk [hoeford.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijnrd.org [ijnrd.org]
- 9. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Assurance for 4-(2-Propylphenoxy)piperidine Hydrochloride
Executive Summary
4-(2-Propylphenoxy)piperidine hydrochloride is a substituted piperidine salt often used as a pharmacophore in GPCR ligand research. Its stability profile is governed by two competing functional characteristics: the hygroscopicity of the hydrochloride salt and the oxidative susceptibility of the secondary amine/ether moiety .
This guide replaces standard "store cool and dry" advice with a mechanistic preservation strategy. Failure to control moisture and oxygen will result in deliquescence (physical degradation) and N-oxidation (chemical degradation).
Module 1: The Mechanistic Risks (The "Why")
To prevent degradation, you must understand the molecular vulnerabilities.
| Vulnerability | Mechanism of Action | Observable Result |
| Hygroscopicity (Critical) | The HCl salt lattice energy is high, but the polar ionic bond strongly attracts atmospheric water. Once the Critical Relative Humidity (CRH) is breached, the crystal lattice collapses. | Caking, clumping, or liquefaction. The powder turns into a sticky gum. |
| N-Oxidation | The piperidine nitrogen is a secondary amine. In the presence of atmospheric oxygen and trace metal ions (impurities), it can form N-oxides or hydroxylamines. | Discoloration (Yellowing). Pure salts are typically white; oxidation products are often chromophoric. |
| Ether Hydrolysis | While aryl ethers are generally stable, the combination of moisture + acidity (from the HCl salt) can theoretically catalyze cleavage over long periods, though this is secondary to oxidation. | Change in smell. Release of phenolic odors (propylphenol). |
Module 2: Storage Protocols (The "How")
Protocol A: The "Argon Blanket" (Recommended for Open Vials)
Use this protocol immediately after opening the manufacturer’s seal.
-
Environment: Move the vial to a low-humidity environment (glove box or desiccated hood).
-
Aliquot: Do not store the bulk container at 4°C if you plan to open it frequently. Condensation will destroy the salt. Aliquot into single-use amber glass vials.
-
Gas Overlay: Gently flow dry Argon or Nitrogen gas into the headspace of the vial for 10-15 seconds.
-
Why? Argon is heavier than air and displaces oxygen/moisture more effectively than Nitrogen.
-
-
Seal: Parafilm is insufficient. Use a cap with a PTFE (Teflon) liner. Tape the cap edge with electrical tape or Parafilm only as a secondary dust seal.
-
Temperature: Store at -20°C .
-
Note: Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.
-
Protocol B: The Desiccator System (For Frequent Use)
If you lack inert gas facilities:
-
Place the tightly closed vial inside a secondary container (a jar) containing active silica gel or Drierite™.
-
Store the entire secondary jar at 4°C .
-
Critical: Monitor the desiccant color indicator monthly.
Module 3: Troubleshooting & Diagnostics
Visual Diagnostic Logic
Use the following decision tree to evaluate the integrity of your compound.
Figure 1: Diagnostic workflow for evaluating physical and chemical integrity.
FAQ: Common User Issues
Q: My sample has turned into a hard solid (caked). Is it chemically degraded? A: Likely not. This is usually a physical change caused by moisture absorption (hygroscopicity) bridging the crystal particles.
-
Fix: If the color is still white, place the open vial in a vacuum desiccator over P₂O₅ or silica gel for 24 hours. Verify purity via LC-MS if available.
Q: The compound smells like phenol/plastic. Is this normal? A: No. Pure piperidine salts should be odorless or have a faint amine smell. A strong "antiseptic" or phenolic odor suggests the ether bond has cleaved, releasing the propylphenol fragment.
-
Fix: Run a TLC or HPLC. If a secondary peak appears matching the phenol fragment, discard the batch.
Q: Can I store this in DMSO stock solutions? A: Short-term (weeks) at -20°C is acceptable. Long-term storage in DMSO is risky because DMSO is hygroscopic and can act as a mild oxidant (Swern-type reactivity) toward amines over months.
-
Recommendation: Store as a solid powder whenever possible.
Module 4: Degradation Pathway Visualization
Understanding the chemical cascade helps in selecting the right inhibitors.
Figure 2: Primary degradation pathways. Note that moisture is the gateway to physical instability, while oxygen drives chemical impurity formation.
References
- World Health Organization. (2020). Stability of Amine Hydrochloride Salts in Pharmaceutical Development. General guidelines on the hygroscopicity of HCl salts.
-
Royal Society of Chemistry. (2018). Improving solubility and avoiding hygroscopicity of amine salts.
-
National Institutes of Health (PubChem). (n.d.). Piperidine Hydrochloride Compound Summary. General safety and stability data for the piperidine class.
-
ResearchGate. (2013). Oxidative Degradation of Secondary Amines. Mechanistic insights into N-oxidation pathways.
-
Sigma-Aldrich. (2023). Safety Data Sheet: 4-(Prop-2-yn-1-yloxy)piperidine hydrochloride. (Used as a structural surrogate for storage handling).[1]
Sources
Technical Support Center: Optimization of Reaction Conditions for Piperidine Derivative Synthesis
Welcome to the technical support center for the synthesis of piperidine derivatives. The piperidine scaffold is a crucial structural motif in a vast array of pharmaceuticals and agrochemicals.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during experimentation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of piperidine derivatives, offering potential causes and actionable solutions based on established chemical principles.
Problem 1: Low Yield of the Desired Piperidine Derivative
A low yield is a common and frustrating issue in organic synthesis. The following sections break down potential causes and solutions for three major synthetic routes to piperidines.
In Catalytic Hydrogenation of Pyridines:
-
Potential Cause: Incomplete reaction due to catalyst deactivation or insufficient hydrogen pressure.
-
Recommended Solutions:
-
Catalyst Selection: The choice of catalyst is critical. Platinum(IV) oxide (PtO₂, Adams' catalyst) is often effective, typically at a loading of 1-5 mol%.[3] For some substrates, a rhodium catalyst may prove more efficient, even allowing for milder reaction conditions.[2]
-
Solvent Choice: Glacial acetic acid is a common solvent for this reaction.[3][4]
-
Pressure and Temperature: Ensure the reactor is properly sealed and pressurized with hydrogen gas, typically in the range of 50-70 bar.[3] While many hydrogenations proceed at room temperature, gentle heating can sometimes be beneficial.[3]
-
Reaction Monitoring: Track the reaction's progress using techniques like GC-MS or TLC to determine the optimal reaction time, which can range from 4 to 24 hours.[3]
-
In Reductive Amination:
Reductive amination is a versatile one-pot reaction involving a dicarbonyl compound and an amine to form the piperidine ring.[3]
-
Potential Cause: Inefficient imine formation or incomplete reduction of the imine intermediate.
-
Recommended Solutions:
-
pH Control: Imine formation is optimal under mildly acidic conditions (pH 4-5).[5] If the solution is too acidic, the amine nucleophile will be protonated and rendered non-nucleophilic.[5]
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a classic choice as it selectively reduces imines in the presence of aldehydes or ketones.[5] However, due to the toxicity of cyanide, sodium triacetoxyborohydride (NaBH(OAc)₃) is a safer and often equally effective alternative.[5][6] Standard sodium borohydride (NaBH₄) can also be used, but it's best to allow sufficient time for imine formation before its addition to avoid premature reduction of the starting carbonyl compound.[5]
-
Reaction Conditions: The reaction is typically carried out in solvents like methanol or dichloromethane.[4]
-
In Aza-Diels-Alder Reactions:
-
Potential Cause: Poor reactivity of the diene or dienophile (imine), or decomposition of reactants.
-
Recommended Solutions:
-
Imine Modification: The reactivity of the imine can be enhanced by using electron-withdrawing groups on the nitrogen atom.[3]
-
Catalyst Screening: A variety of Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids can be screened to find the optimal catalyst.[3][4] Organocatalysts also present a viable alternative.[3]
-
Temperature Control: These reactions are often performed at low temperatures (e.g., -78 °C) to minimize side product formation.[4]
-
Problem 2: Formation of Unexpected Side Products
-
Potential Cause: Side reactions such as polymerization, decomposition, or over-alkylation can compete with the desired reaction pathway.
-
Recommended Solutions:
-
Temperature Control: Lowering the reaction temperature can often minimize the rate of side reactions.[3]
-
Reaction Time: Closely monitor the reaction to avoid prolonged reaction times that can lead to the decomposition of the product or starting materials.[3]
-
Stoichiometry: In reactions like N-alkylation, using a large excess of the piperidine starting material can help to minimize the formation of quaternary ammonium salts.
-
Base Selection: In N-alkylation reactions, the use of a non-nucleophilic base is crucial to scavenge the acid byproduct (e.g., HBr, HCl) that can protonate and deactivate the starting piperidine.[7]
-
Problem 3: Poor Stereoselectivity
-
Potential Cause: The reaction may be proceeding through a stepwise mechanism rather than a concerted one, particularly in Aza-Diels-Alder reactions when strong Lewis acids are used.[3]
-
Recommended Solutions:
-
Use of Cyclic Dienes: Cyclic dienes often lead to higher diastereoselectivities in Aza-Diels-Alder reactions.[3]
-
Catalyst Optimization: The choice of catalyst can significantly influence the stereochemical outcome.[2][3] Chiral ligands and catalysts can be employed to achieve enantioselectivity, though this may require careful optimization of reaction conditions.[2]
-
Protecting Groups: The choice of protecting group on the nitrogen can influence the stereoselectivity of reactions at adjacent positions.[8]
-
Problem 4: Difficulty in Product Purification
-
Potential Cause: The presence of impurities with similar physicochemical properties to the desired product.
-
Recommended Solutions:
-
Peak Tailing in Column Chromatography: When purifying basic compounds like piperidine derivatives on silica gel, peak tailing is a common issue. This can be addressed by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.
-
Separation from Pyridine: Piperidine and its precursor, pyridine, form an azeotrope (a constant-boiling mixture), making their separation by simple distillation challenging.[1][3] A highly effective method to overcome this is through selective salt formation. Piperidine, being a stronger base, will react with carbon dioxide (CO₂) to form a solid piperidine carbonate salt, while pyridine remains in solution.[1][9] The salt can then be filtered off and the free piperidine regenerated.[1][9]
-
Recrystallization: This is a powerful technique for purifying solid piperidine derivatives. The key is to select a suitable solvent system where the compound is poorly soluble at room temperature but fully soluble at an elevated temperature.[9]
-
Frequently Asked Questions (FAQs)
Q1: My piperidine product has a yellow tint. What is the cause and how can I remove it?
A: A yellow color in piperidine is typically due to oxidation products.[1][3] While this may not be detrimental for all subsequent applications, purification is recommended for high-purity requirements. The most effective method for removing these colored impurities is distillation.[3] To prevent future discoloration, it is advisable to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light.[3]
Q2: My solution of piperidine in DMF crystallized upon storage. What happened?
A: This is a common observation with amines.[10] The crystallization is likely due to the formation of a salt.[3] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[3][10] To resolve this, you can attempt to redissolve the crystals by warming the solution.[7] To prevent this from recurring, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[3]
Q3: What are the typical yields for piperidine synthesis?
A: Yields can vary significantly depending on the chosen synthetic method, reaction scale, and the purity of the starting materials. For instance, the thionation of an amide followed by cyclization can yield between 50-90%.[3] Reductive amination approaches can also provide good yields but often require more extensive optimization.[3] Catalytic hydrogenation of pyridines is a direct and efficient route, often used for large-scale synthesis.[4]
Q4: What are some key safety precautions to consider during piperidine synthesis?
A: Piperidine itself is a flammable and corrosive liquid.[11] Many of the reagents used in its synthesis are also hazardous. For example, N-chloropiperidine, an intermediate in some synthetic routes, is a reactive chloramine and should be handled with care.[11] All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.
Experimental Protocols & Workflows
General Protocol: Hydrogenation of a Substituted Pyridine using PtO₂
This protocol provides a general guideline for the hydrogenation of substituted pyridines.[3][4]
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.[3]
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[3]
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required duration (typically 4-24 hours).[3] Monitor the reaction progress by techniques such as GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[3]
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by distillation or crystallization.[3]
Data Summary Table: Solvent Effects
The choice of solvent can significantly impact reaction rates and selectivity.
| Reaction Type | Common Solvents | Observations |
| N-Alkylation | Acetonitrile (MeCN), Dimethylformamide (DMF) | Polar aprotic solvents are generally preferred.[7] |
| Multi-component reactions for substituted piperidines | Ethanol, Methanol | In a kinetic study, ethanol was found to accelerate the reaction rate compared to methanol.[12][13] |
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting low yields in reductive amination reactions.
References
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
DTIC. Piperidine Synthesis. Available from: [Link]
-
PMC. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. Available from: [Link]
-
ResearchGate. Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF. Available from: [Link]
-
PMC. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Available from: [Link]
-
ACS Publications. The Effect of the Purification of Piperidine on the Activity of Derived Local Anesthetics1. Available from: [Link]
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]
-
Advanced Journal of Chemistry, Section A. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available from: [Link]
- Google Patents. WO2002085858A1 - Process for producing purified piperidine derivative.
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
SciSpace. Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination under Visible Light. Available from: [Link]
-
ResearchGate. Optimization of the conditions for the reaction of 1 with piperidine a . | Download Scientific Diagram. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of N-Substituted piperidines from piperidone. Available from: [Link]
-
ACS Publications. Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol | Organic Letters. Available from: [Link]
-
WIPO Patentscope. WO/2002/085858 PROCESS FOR PRODUCING PURIFIED PIPERIDINE DERIVATIVE. Available from: [Link]
-
Organic Chemistry Portal. Piperidine synthesis. Available from: [Link]
-
ResearchGate. Have you experienced that your piperidine crystallizes when not in use?. Available from: [Link]
-
Wikipedia. Piperidine. Available from: [Link]
-
Sciencemadness Discussion Board. Synthesis of piperdine - Powered by XMB 1.9.11. Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
-
Reddit. Reductive amination difficulties - poor conversion : r/Chempros. Available from: [Link]
-
ResearchGate. I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Available from: [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 13. ajgreenchem.com [ajgreenchem.com]
troubleshooting unexpected results in experiments with 4-(2-Propylphenoxy)piperidine hydrochloride
Introduction: 4-(2-Propylphenoxy)piperidine hydrochloride is a versatile piperidine derivative with significant potential in medicinal chemistry and neuropharmacological research.[1][2] Its unique structure, featuring a substituted phenoxy moiety linked to a piperidine core, makes it a valuable building block for developing selective receptor modulators and other novel therapeutic agents.[1] However, like many research compounds, its experimental application can present challenges, leading to unexpected or inconsistent results.
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during experiments with 4-(2-Propylphenoxy)piperidine hydrochloride. By providing in-depth, scientifically-grounded explanations and validated protocols, this resource aims to ensure the accuracy, reproducibility, and success of your research endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, storage, and properties of 4-(2-Propylphenoxy)piperidine hydrochloride.
Q1: What are the recommended storage conditions for this compound?
A1: As a hydrochloride salt, the compound is generally more stable than its free base form.[3] It should be stored in a tightly sealed container, protected from light and moisture, at 0-8°C for long-term stability.[1][4] Piperidine derivatives can be susceptible to oxidation and may react with atmospheric carbon dioxide, so minimizing exposure to air is recommended.[3]
Q2: What solvents should I use to prepare stock solutions?
A2: 4-(2-Propylphenoxy)piperidine hydrochloride, being a salt, typically exhibits good solubility in polar solvents. Water and alcohols like ethanol and methanol are suitable for preparing high-concentration stock solutions.[5] For biological assays requiring dilution in aqueous buffers, preparing a concentrated stock in DMSO is also a common practice. Always use high-purity, anhydrous solvents to prevent degradation. A summary of solubility in common laboratory solvents is provided in Table 1.
Q3: Is the hydrochloride salt form always the best to use?
A3: The hydrochloride salt form offers superior stability, handling characteristics, and aqueous solubility compared to the free base, making it ideal for most applications, especially in biological assays.[5][6] However, certain organic reactions may require the free base. The free base can be generated from the hydrochloride salt by treatment with a suitable base, but it may be less stable and more prone to degradation.[3]
Q4: What are the primary safety precautions when handling this compound?
A4: Users must adhere to standard laboratory safety protocols. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Handle the compound in a well-ventilated area or a fume hood to minimize inhalation risks.[8] Piperidine derivatives can be toxic if swallowed and may cause skin and eye irritation.[5][7] In case of contact, wash the affected area thoroughly with water.
Section 2: Troubleshooting Guide for Unexpected Experimental Results
This guide provides solutions to specific problems that may arise during your experiments, focusing on the causality behind the issues and the logic of the proposed solutions.
Issue 1: Inconsistent or Lower-Than-Expected Biological Activity
Q: My cell-based assay results with 4-(2-Propylphenoxy)piperidine hydrochloride are highly variable between experiments, or the observed potency is much lower than anticipated. What could be the cause?
A: This is a common and multifaceted issue. The root cause often lies in compound integrity, solution preparation, or the assay conditions themselves. The troubleshooting workflow below (Figure 1) provides a systematic approach to identifying the problem.
Potential Causes & Solutions:
-
Compound Purity and Integrity:
-
Explanation: The presence of synthetic byproducts, residual solvents, or degradation products can significantly interfere with biological assays, leading to inconsistent results or outright inhibition of activity. Purity should never be assumed, even with a new batch.
-
Solution: Independently verify the identity and purity of your compound batch using analytical techniques like LC-MS and ¹H NMR before use (See Protocol 1). Compare the data against the supplier's Certificate of Analysis. If purity is below 98%, consider purification.
-
-
Solubility and Precipitation:
-
Explanation: While the hydrochloride salt is generally water-soluble, it can precipitate out of solution when diluted into complex biological media (e.g., cell culture medium containing proteins and salts), a phenomenon known as "salting out".[3] This reduces the effective concentration of the compound available to the cells.
-
Solution: After diluting the compound to its final concentration in the assay medium, visually inspect for any cloudiness or precipitate. If observed, consider preparing the final dilution in a simplified buffer (if the assay allows) or increasing the percentage of a co-solvent like DMSO (typically not exceeding 0.5% v/v to avoid solvent-induced artifacts). Perform a solubility test prior to the main experiment (See Protocol 2).
-
-
Adsorption to Plastics:
-
Explanation: Lipophilic compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates), reducing the actual concentration delivered in the experiment.[4]
-
Solution: Use low-adhesion polypropylene labware whenever possible. When preparing serial dilutions, ensure thorough mixing and consider pre-rinsing pipette tips with the solution.
-
-
Off-Target Effects:
-
Explanation: The piperidine scaffold is a "privileged structure" found in many biologically active molecules, and it can interact with multiple receptors.[9][10] The observed effect might be due to interactions with unintended targets (off-targets), which can vary depending on the cell type and its specific receptor expression profile.[11][12]
-
Solution: If you suspect off-target effects, screen the compound against a panel of common receptors, especially those known to interact with piperidine-based ligands, such as histamine, dopamine, or sigma receptors.[2][9][13]
-
Figure 1: Troubleshooting workflow for inconsistent bioactivity.
Issue 2: Unexpected Peaks in Analytical Chromatography (HPLC, LC-MS)
Q: My HPLC chromatogram shows multiple peaks for 4-(2-Propylphenoxy)piperidine hydrochloride, even though the sample is supposed to be pure. Why is this happening?
A: The appearance of multiple peaks from a pure standard can be perplexing and often points to on-column chemical phenomena or isomerization rather than actual impurities.
Potential Causes & Solutions:
-
On-Column Ionization (for Free Base):
-
Explanation: If you are analyzing the free base form of the compound (not the HCl salt) with a standard acidic mobile phase (e.g., containing 0.1% TFA or formic acid), you might see two peaks.[6] One peak may be the un-retained or poorly retained neutral form, while the other is the protonated, better-retained form. This is because the equilibrium between the neutral and protonated amine can occur on the column itself.
-
Solution: This issue is less common with the hydrochloride salt, which is already protonated. However, if analyzing the free base, ensure the mobile phase pH is at least 2 units below the pKa of the piperidine nitrogen to ensure complete protonation into a single species. Alternatively, using a buffered mobile phase can improve peak shape and consistency.[6]
-
-
Presence of Rotational Isomers (Rotamers):
-
Explanation: The bond between the phenoxy oxygen and the piperidine ring can have restricted rotation, potentially leading to the existence of stable rotational isomers (rotamers) at room temperature. If the energy barrier to interconversion is high enough, these rotamers can be separated by HPLC, resulting in two distinct peaks for the same compound.
-
Solution: To test for rotamers, vary the column temperature. Increasing the temperature (e.g., to 40-60°C) can provide enough energy to overcome the rotational barrier, causing the two peaks to coalesce into a single, broader peak.
-
-
Degradation:
-
Explanation: Piperidine derivatives can degrade under certain conditions (e.g., exposure to strong light, incompatible solvents, or extreme pH).[3] The extra peaks could be degradation products.
-
Solution: Analyze a freshly prepared sample and compare it to one that has been stored for some time or exposed to harsh conditions. If new peaks appear in the older sample, degradation is likely. Use LC-MS to get the mass of the species in the unexpected peaks to help identify potential degradation pathways (e.g., oxidation). The decision tree in Figure 2 can help diagnose the source of these peaks.
-
Figure 2: Decision tree for identifying sources of multiple HPLC peaks.
Section 3: Key Experimental Protocols
To ensure data integrity, it is crucial to perform foundational quality control experiments. The following protocols are designed to be self-validating systems.
Protocol 1: Verification of Compound Identity and Purity via HPLC-MS and NMR
Objective: To confirm the chemical identity and assess the purity of a batch of 4-(2-Propylphenoxy)piperidine hydrochloride.
A. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and water.
-
HPLC Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm particle size).[6]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
Detection: UV at 254 nm and 280 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100-500.
-
-
Data Analysis & Validation:
-
Purity: Integrate the area of all peaks in the UV chromatogram. Purity (%) = (Area of main peak / Total area of all peaks) * 100. A purity of ≥98% is recommended.
-
Identity: Confirm that the mass of the main peak corresponds to the expected mass of the protonated molecule [M+H]⁺. For 4-(2-Propylphenoxy)piperidine (C₁₄H₂₁NO), the expected monoisotopic mass is ~235.16 Da. The detected mass should be [M+H]⁺ ≈ 236.17 Da.
-
B. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis & Validation:
-
Identity: Compare the obtained spectrum with a reference spectrum or predict the spectrum based on the structure. Key signals should include aromatic protons, the propyl chain protons, and the piperidine ring protons.
-
Purity: Look for the absence of significant unassigned peaks. The integration of residual solvent peaks (e.g., DMSO at ~2.50 ppm) can be compared to compound peaks to estimate purity if a quantitative internal standard is used.[14]
-
Protocol 2: Standard Solubility Assessment
Objective: To determine the approximate solubility of the compound in key experimental solvents and buffers.
Materials:
-
4-(2-Propylphenoxy)piperidine hydrochloride
-
Common solvents: DMSO, Ethanol, Water, Phosphate-Buffered Saline (PBS)
-
Vortex mixer
-
Centrifuge
Method (Kinetic Solubility Assay):
-
Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.
-
In clear microcentrifuge tubes, add 99 µL of the test solvent (Water, PBS, etc.).
-
Add 1 µL of the 10 mM DMSO stock to each tube to achieve a final concentration of 100 µM. This maintains a constant 1% DMSO across all samples.
-
Vortex each tube vigorously for 1 minute.
-
Allow the tubes to equilibrate at room temperature for 1 hour.
-
Centrifuge the tubes at ~14,000 x g for 10 minutes to pellet any precipitate.
-
Carefully transfer the supernatant to a new tube or plate for analysis.
-
Validation: Analyze the concentration of the compound in the supernatant via HPLC-UV or UV-Vis spectroscopy by comparing it to a standard curve prepared in the same solvent system (if possible) or 100% DMSO. The measured concentration is the kinetic solubility under these conditions.
| Solvent/Buffer | Expected Solubility | Notes |
| DMSO | > 10 mM | Excellent for primary stock solutions. |
| Ethanol | High | Suitable for stock solutions.[5] |
| Water | High | Good solubility due to the hydrochloride salt.[5] |
| PBS (pH 7.4) | Moderate to High | May be lower than in pure water due to salt effects. |
| Cell Culture Media | Variable | Highly dependent on media components (serum, proteins). Always verify empirically. |
Table 1: General Solubility Guidelines for 4-(2-Propylphenoxy)piperidine Hydrochloride.
References
- Benchchem. (n.d.). Common challenges in working with piperidine-based compounds.
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Achievers Dream. (2024, March 7). Organic Chemistry Practicals A Guide to Excelling in the Lab.
- Chemistry World. (2024, April 10). How to troubleshoot experiments.
- University of Rochester. (n.d.). Troubleshooting: The Workup.
- ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- University of Rochester. (n.d.). How to Troubleshoot a Reaction.
- Filo. (2024, December 17). Troubleshooting an Organic Reaction.
- Benchchem. (n.d.). 4-[(2-Methyl-2-propenyl)oxy]piperidine hydrochloride.
- MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- Jubilant Ingrevia. (2024, January 2). Safety Data Sheet - Piperidine Hydrochloride.
- Sigma-Aldrich. (n.d.). 4-[(2-Propynyloxy)methyl]piperidine hydrochloride.
- Benchchem. (n.d.). Biological Activity Screening of 4-Propylpiperidin-3-amine and Structurally Related Piperidine Derivatives: A Technical Guide.
- International Journal of Molecular Sciences. (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- CymitQuimica. (n.d.). CAS 6091-44-7: Piperidine hydrochloride.
- Synquest Labs. (n.d.). 4-(2-Nitrophenoxy)piperidine, N-BOC protected.
- Chem-Impex. (n.d.). 4-[2-(Trifluoromethyl)Phenoxy]Piperidine Hydrochloride.
- Chem-Impex. (n.d.). 4-(3-Methoxyphenoxy)Piperidine Hydrochloride.
- Journal of Medicinal Chemistry. (2005, March 24). 4-phenoxypiperidines: potent, conformationally restricted, non-imidazole histamine H3 antagonists.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Piperidine hydrochloride.
- PMC. (2025, July 28). Genetic inference of on-target and off-target side-effects of antipsychotic medications.
- PMC. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity.
- Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
- Drug Testing and Analysis. (n.d.). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-dipheny.
- IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
- Cambridge Isotope Laboratories. (n.d.). PIPERIDINE (D11, 98%) Safety Data Sheet.
- Wikipedia. (n.d.). 4-Benzylpiperidine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-phenoxypiperidines: potent, conformationally restricted, non-imidazole histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. isotope.com [isotope.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Genetic inference of on-target and off-target side-effects of antipsychotic medications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 13. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 14. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
strategies to enhance the blood-brain barrier penetration of piperidine compounds
TECHNICAL SUPPORT CENTER: CNS DRUG DISCOVERY DIVISION Current Status: OPEN Ticket ID: PIP-BBB-OPT-001 Subject: Strategies to Enhance Blood-Brain Barrier (BBB) Penetration of Piperidine Compounds Assigned Specialist: Senior Application Scientist, CNS Delivery Unit
Welcome to the CNS Optimization Support Center.
You have reached this guide because your piperidine-based lead compound exhibits high potency against its target but fails to achieve sufficient free brain concentration (
Piperidine is a "privileged scaffold" in medicinal chemistry, yet it presents a classic paradox in CNS discovery: the secondary amine provides high affinity (often via ionic interactions with Asp/Glu residues in the binding pocket) but results in a high
This guide provides three validated "Troubleshooting Modules" to resolve these issues, moving beyond generic advice to specific structural and experimental interventions.
Module 1: Physicochemical Tuning (The "Basicity" Problem)
User Issue: "My compound is too polar/basic to cross the membrane passively."
Diagnosis: High ionization fraction. If
Strategic Solution: Fluorination for Modulation
Do not simply remove the amine; you likely need it for binding. Instead, use the Inductive Effect (
-
The
-Fluorine Effect: Introducing a fluorine atom at the -position (relative to the nitrogen) creates a strong electron-withdrawing effect. -
The Result: This can lower the
by 1.0–2.0 log units, increasing the fraction of neutral species at pH 7.4 by 10-fold to 100-fold.
Data Comparison: Impact of Fluorination on Piperidine Basicity
| Structure Modification | Approx | % Neutral at pH 7.4 | LogD | CNS MPO Impact |
| Unsubstituted Piperidine | ~11.0 | < 0.1% | Baseline | Low |
| 3-Fluoropiperidine | ~9.5 | ~0.8% | Slight Increase | Moderate |
| 3,3-Difluoropiperidine | ~8.5 | ~7.4% | Increase | High |
| N-(Trifluoroethyl) | ~6.5 | ~89% | Significant Increase | High |
Technical Note: While fluorination increases lipophilicity (LogP), the simultaneous drop in
often optimizes LogDinto the "Goldilocks Zone" (1.0 – 3.0) required for CNS penetration.[1][2]
Visual Workflow: The Basicity Optimization Loop
Caption: Workflow for modulating piperidine basicity to improve passive permeability.
Module 2: Efflux Evasion (The "P-gp" Problem)
User Issue: "My compound enters the brain but is immediately cleared (High LogBB, Low
Strategic Solution: HBD Masking and Rigidification
P-gp recognition relies heavily on H-bond donors and flexible hydrophobic regions.
-
N-Capping: Convert the secondary amine to a tertiary amine.
-
Recommendation: Use small alkyl groups (Methyl, Ethyl) or, more effectively, fluorinated alkyls (e.g., 2-fluoroethyl). This removes the HBD (N-H) entirely.
-
-
Conformational Constraint (Rigidification):
-
Flexible alkyl chains allow the molecule to adopt the "induced fit" required by the P-gp binding pocket.
-
Action: Bridge the piperidine ring to form a Tropane (8-azabicyclo[3.2.1]octane) or Quinuclidine scaffold. This locks the vector of the lone pair and reduces the entropic penalty of binding to the target, while often reducing P-gp affinity.
-
Troubleshooting Protocol: The "Efflux Ratio" Check Perform this BEFORE in vivo studies to save resources.
Protocol: Caco-2 Bidirectional Transport Assay
-
Setup: Culture Caco-2 cells on Transwell® inserts for 21 days (monolayer formation).
-
Dosing: Add compound (10 µM) to Apical (A) or Basolateral (B) chambers.
-
Sampling: Measure concentration in receiver compartment at T=60 and T=120 min via LC-MS/MS.
-
Calculation:
-
Interpretation:
-
ER < 2.0: Low efflux liability. Proceed.
-
ER > 2.0: P-gp substrate. Action: Apply N-capping or rigidification strategies.
-
Module 3: Advanced Delivery (The "Prodrug" Problem)
User Issue: "Structural changes kill my target potency. I cannot modify the piperidine nitrogen." Diagnosis: The basic nitrogen is essential for the pharmacophore (e.g., salt bridge). Solution: A "Trojan Horse" Prodrug Strategy using the Chemical Delivery System (CDS) .
The Redox Lock-In Mechanism
This approach uses a dihydropyridine carrier attached to your drug.
-
Entry: The prodrug is lipophilic (neutral) and crosses the BBB.
-
Oxidation: In the brain, ubiquitous oxidoreductases convert the dihydropyridine moiety into a quaternary pyridinium salt.
-
Lock-in: The charged pyridinium cannot cross the BBB back into the blood. It is "trapped" in the CNS.
-
Release: Enzymatic hydrolysis releases the active piperidine drug.
Visual Mechanism: Redox-Mediated CNS Trapping
Caption: The CDS mechanism converts a lipophilic prodrug into a hydrophilic, membrane-impermeable salt within the brain.
Frequently Asked Questions (FAQs)
Q1: Why is LogD more important than LogP for piperidines?
A: LogP describes the partition coefficient of the neutral molecule only. LogD (Distribution Coefficient) accounts for the ionization state at a specific pH (7.4).[3][4] Since piperidines are highly ionized, LogP vastly overestimates lipophilicity. Always optimize for LogD
Q2: What is the "Pfizer CNS MPO" score and how do I use it?
A: The CNS Multiparameter Optimization (MPO) score is a 0–6 scale predicting CNS drug-likeness. It sums scores for six properties: ClogP, ClogD, MW, TPSA, HBD, and
-
Target: Score
. -
Piperidine Tip: Reducing
(via fluorination) and HBD (via N-alkylation) directly improves 3 of the 6 parameters, drastically boosting the MPO score.
Q3: Can I use a pyridine instead of a piperidine to solve the basicity issue?
A: Proceed with caution. While pyridine is less basic (
References
-
Wager, T. T., et al. (2010).[4][5] Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449.[4]
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.
-
Hitchcock, S. A. (2012).[6] Structural Modifications that Alter the P-Glycoprotein Efflux Properties of Compounds. Journal of Medicinal Chemistry, 55(11), 4877–4895.
-
Fontenelle, C. Q., et al. (2013).[7] Design of fluorinated 5-HT4R antagonists: influence of the basicity and lipophilicity toward the 5-HT4R binding affinities.[7] Bioorganic & Medicinal Chemistry, 21(23), 7529-7538.[7]
-
Bodor, N., & Buchwald, P. (2002). Brain-targeted Drug Delivery: The Chemical Delivery System. American Journal of Drug Delivery, 1, 13–26.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Page not found - Documentation [docs.chemaxon.com:443]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. optibrium.com [optibrium.com]
- 5. Comparing the Pfizer Central Nervous System Multiparameter Optimization Calculator and a BBB Machine Learning Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural modifications that alter the P-glycoprotein efflux properties of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of fluorinated 5-HT(4)R antagonists: influence of the basicity and lipophilicity toward the 5-HT(4)R binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing cytotoxicity of 4-(2-Propylphenoxy)piperidine hydrochloride in cell culture
Technical Support Center: 4-(2-Propylphenoxy)piperidine hydrochloride
Welcome to the technical support guide for addressing in-vitro cytotoxicity associated with 4-(2-Propylphenoxy)piperidine hydrochloride. This document provides in-depth troubleshooting strategies, diagnostic workflows, and answers to frequently asked questions (FAQs) to assist researchers in achieving reliable and reproducible experimental outcomes.
Part 1: Initial Assessment & Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges and questions encountered when working with 4-(2-Propylphenoxy)piperidine hydrochloride.
Q1: My cells show high levels of death even at low concentrations. Is this expected?
A1: High cytotoxicity at low concentrations can stem from several factors. The first step is to confirm the effect is not an experimental artifact.[1]
-
Verify Compound Concentration: Double-check all calculations for stock solutions and serial dilutions.
-
Assess Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is at a non-toxic level, typically below 0.5% for most cell lines.[2] Always include a vehicle-only control.
-
Check Solubility: Compound precipitation can lead to inconsistent cell exposure and apparent toxicity. Visually inspect the media for precipitates after adding the compound. If solubility is an issue, refer to the advanced troubleshooting section on formulation.
Q2: How do I prepare a stable and effective stock solution of this compound?
A2: Proper stock solution preparation is critical.
-
Solvent Selection: While datasheets may provide solvent information, DMSO is a common choice for compounds not readily soluble in aqueous media.[3][4]
-
Dissolution: To ensure the compound is fully dissolved, vortexing or brief sonication may be necessary. Gentle warming to 37°C can also aid dissolution.[3]
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.
Q3: My results are inconsistent between experiments. What are the likely causes?
A3: High variability often points to inconsistencies in experimental setup.[2]
-
Cell Health & Passage Number: Use cells from a consistent, low passage number that are in the logarithmic growth phase. Over-confluent or senescent cells can show variable responses.[2]
-
Standardize Timelines: Ensure incubation times for cell seeding, compound treatment, and assay reagent addition are identical across all plates and experiments.[2]
-
Compound Preparation: Use freshly prepared dilutions from your stock solution for each experiment to avoid degradation.[2]
Q4: How do I differentiate between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect?
A4: This is a crucial distinction for interpreting your results. A cytotoxic effect causes cell death, while a cytostatic effect merely stops proliferation.[1][5]
-
Cytotoxicity: You will observe a decrease in the percentage of viable cells over time.
-
Cytostaticity: The total number of cells will plateau, but the percentage of viable cells will remain high.
-
Method: Combine a viability assay (like MTT or a live/dead stain) with a cell counting method (like Trypan Blue exclusion or automated cell counting) at multiple time points.[6][7]
Part 2: In-Depth Troubleshooting & Diagnostic Workflow
If initial troubleshooting does not resolve the issue, a systematic approach is needed to identify the root cause of the cytotoxicity and explore potential mitigation strategies.
Workflow for Diagnosing Cytotoxicity
This workflow provides a logical sequence of experiments to characterize the nature of the observed cytotoxicity.
Caption: A systematic workflow for diagnosing and mitigating compound-induced cytotoxicity.
Step 1: Quantify the Cytotoxic Response
The first step is to accurately quantify the cytotoxicity across a range of concentrations and time points.
Protocol: MTT Cell Viability Assay The MTT assay is a colorimetric test that measures cellular metabolic activity, which serves as a proxy for cell viability.[6][8] Live cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[6]
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 4-(2-Propylphenoxy)piperidine hydrochloride in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 1-4 hours, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[1]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
| Troubleshooting MTT Assay Issues | ||
| Symptom | Possible Cause | Solution |
| High variability between replicates | Inconsistent cell seeding or pipetting errors. | Ensure a homogenous cell suspension before plating; practice consistent pipetting technique.[9] |
| Low absorbance readings | Cell number is too low; incubation time is too short. | Optimize cell seeding density; increase incubation time with the MTT reagent.[2][9] |
| High background in blank wells | Contamination of media; phenol red interference. | Use fresh, sterile media; consider using phenol red-free medium for the assay step.[2][9] |
Step 2: Investigate the Mechanism of Cell Death
Understanding how the compound is inducing cytotoxicity is key to developing a mitigation strategy. The primary mechanisms to investigate are apoptosis, oxidative stress, and mitochondrial dysfunction.
Apoptosis, or programmed cell death, is a common mechanism of drug-induced cytotoxicity.[6] A key indicator is the activation of effector caspases, such as caspase-3 and caspase-7.[10][11][12][13]
Protocol: Caspase-3/7 Activity Assay This assay uses a substrate that is cleaved by active caspase-3/7, producing a fluorescent or luminescent signal.[10][13]
-
Plate and Treat Cells: Seed cells in a 96-well plate (white-walled for luminescence) and treat with the compound at concentrations around the IC50 value for various time points.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent (or similar) directly to the wells. This reagent contains the caspase substrate and a cell-lysis buffer.
-
Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and signal generation.
-
Measurement: Read the luminescence using a plate reader.
-
Interpretation: An increase in signal relative to the vehicle control indicates activation of the apoptotic pathway.
Many compounds induce cytotoxicity by causing an overproduction of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[14][15]
Protocol: DCFH-DA Assay for ROS The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe is a cell-permeable dye that fluoresces when oxidized by ROS.[14][16]
-
Plate and Treat Cells: Seed cells in a black, clear-bottom 96-well plate and treat with the compound for a short duration (e.g., 1-6 hours).
-
Loading with DCFH-DA: Remove the treatment medium and wash cells with PBS. Add DCFH-DA solution (typically 10-20 µM) and incubate for 30 minutes in the dark.
-
Wash: Wash the cells again with PBS to remove excess probe.
-
Measurement: Measure the fluorescence (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader or visualize using a fluorescence microscope.[16]
-
Interpretation: A significant increase in fluorescence indicates elevated intracellular ROS levels.
Mitochondria are central to cell health, and their disruption is a key indicator of toxicity.[17][18][19] A loss of mitochondrial membrane potential (MMP) is an early hallmark of cellular distress and apoptosis.[20][21]
Protocol: Mitochondrial Membrane Potential (MMP) Assay Cationic fluorescent dyes like JC-1 or TMRE accumulate in healthy mitochondria with high membrane potential. A loss of potential causes the dye to disperse, leading to a change in fluorescence.[17]
-
Plate and Treat Cells: Seed and treat cells as described for the ROS assay.
-
Dye Staining: Add the MMP-sensitive dye (e.g., TMRE) to the culture medium and incubate for 20-30 minutes.
-
Measurement: Measure fluorescence using a plate reader or microscope. For the JC-1 dye, a shift from red (high potential) to green (low potential) fluorescence is measured.[17]
-
Interpretation: A decrease in fluorescence (for TMRE) or a decrease in the red/green fluorescence ratio (for JC-1) signals mitochondrial depolarization and dysfunction.
Caption: Potential mechanisms of compound-induced cytotoxicity.
Part 3: Mitigation Strategies
Once the cytotoxic profile is better understood, you can implement strategies to reduce off-target effects while preserving the intended biological activity.
| Strategy | Rationale & Implementation |
| Optimize Dosing Regimen | Rationale: Continuous high-concentration exposure may overwhelm cellular defense mechanisms. Implementation: • Reduce Exposure Time: Test shorter incubation periods (e.g., 4, 8, 12 hours) to find a window where the desired effect occurs without widespread cell death. • Media Change: After an initial exposure, replace the compound-containing media with fresh media to wash out the compound and allow cells to recover. |
| Improve Compound Formulation | Rationale: Poor solubility can cause compound precipitation, leading to artifacts and inconsistent dosing.[22] Implementation: • Co-solvents: While keeping the primary solvent (e.g., DMSO) below 0.5%, consider if a secondary solvent could improve solubility in the final media dilution. • Serum Addition: Proteins in fetal bovine serum (FBS) can help solubilize and stabilize some compounds.[4] Test if increasing the serum percentage mitigates precipitation. |
| Co-treatment with Cytoprotective Agents | Rationale: If a specific mechanism is identified, a targeted co-treatment can counteract the toxicity. Implementation: • Antioxidants: If ROS production is confirmed, co-treat with an antioxidant like N-acetylcysteine (NAC). This can determine if the cytotoxicity is primarily driven by oxidative stress. |
| Cell Line Selection | Rationale: Different cell lines have varying sensitivities to toxic insults due to differences in metabolism and expression of drug targets.[1] Implementation: • Test Multiple Lines: If feasible, screen the compound against a panel of cell lines to identify one that is more resistant to the cytotoxic effects but still relevant to your research question. |
By adopting this systematic, evidence-based approach, researchers can effectively troubleshoot, diagnose, and mitigate the cytotoxicity of 4-(2-Propylphenoxy)piperidine hydrochloride, leading to more accurate and reliable data in their cell culture experiments.
References
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A cellular viability assay to monitor drug toxicity - PubMed. (n.d.). Retrieved February 18, 2026, from [Link]
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A Comprehensive Guide to Detecting Reactive Oxygen Species (ROS) in Cells - AntBio. (2025, August 15). Retrieved February 18, 2026, from [Link]
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Wang, Q. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol, 8, 238. Retrieved February 18, 2026, from [Link]
-
Rahn, C. A., Bombick, D. W., & Doolittle, D. J. (1991). Assessment of Mitochondrial Membrane Potential as an Indicator of Cytotoxicity. Toxicological Sciences, 16(3), 435–448. Retrieved February 18, 2026, from [Link]
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Caspase Assay Kits - Elabscience. (n.d.). Retrieved February 18, 2026, from [Link]
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Oxidative stress & ROS detection - In vitro assays - Labtoo. (n.d.). Retrieved February 18, 2026, from [Link]
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In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. (n.d.). Retrieved February 18, 2026, from [Link]
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Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.). Retrieved February 18, 2026, from [Link]
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Caspase Antibodies and Assays | Life Science Research | Merck. (n.d.). Retrieved February 18, 2026, from [Link]
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Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity - baseclick. (n.d.). Retrieved February 18, 2026, from [Link]
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Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining - PMC. (2020, June 23). Retrieved February 18, 2026, from [Link]
-
Mitochondrial Membrane Potential Assay - Sartorius. (n.d.). Retrieved February 18, 2026, from [Link]
-
Reactive Oxygen Species (ROS) Detection | BMG LABTECH. (2026, February 4). Retrieved February 18, 2026, from [Link]
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Incucyte® Apoptosis Assays for Live-Cell Analysis - Sartorius. (n.d.). Retrieved February 18, 2026, from [Link]
-
An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells - Agilent. (n.d.). Retrieved February 18, 2026, from [Link]
-
Lecture 18: In vitro Cytotoxicity Analysis - YouTube. (2025, February 24). Retrieved February 18, 2026, from [Link]
-
Mitochondrial Membrane Potential Assay - PMC - NIH. (n.d.). Retrieved February 18, 2026, from [Link]
-
Mitochondrial Membrane Potential Assay - PMC - NIH. (n.d.). Retrieved February 18, 2026, from [Link]
-
A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures - Sotera Health Academy. (n.d.). Retrieved February 18, 2026, from [Link]
-
How do you dissolve chemicals in the culture medium? - ResearchGate. (2022, January 4). Retrieved February 18, 2026, from [Link]
-
Do you advice me how I can dissolve samples with different polarity in a culture media such as demem or emem?? | ResearchGate. (2020, December 31). Retrieved February 18, 2026, from [Link]
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A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC. (2019, December 17). Retrieved February 18, 2026, from [Link]
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How to Choose the Right Solvent When Dissolving Small-Molecule Compounds - Solarbio. (2026, January 29). Retrieved February 18, 2026, from [Link]
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Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation - Northwestern Medical Journal. (2025, April 30). Retrieved February 18, 2026, from [Link]
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3,5-Bis(benzylidene)-1-[4-2-(morpholin-4-yl)ethoxyphenylcarbonyl]-4-piperidone hydrochloride: A lead tumor-specific cytotoxin which induces apoptosis and autophagy - PMC. (n.d.). Retrieved February 18, 2026, from [Link]
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BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed. (2007, January 15). Retrieved February 18, 2026, from [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023, April 4). Retrieved February 18, 2026, from [Link]
-
Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - MDPI. (2021, December 16). Retrieved February 18, 2026, from [Link]
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4-Piperidone - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]
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Technical Support Center: Improving the Oral Bioavailability of 4-(2-Propylphenoxy)piperidine hydrochloride Formulations
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for 4-(2-Propylphenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals actively working on formulating this compound for oral delivery. As this molecule is a hydrochloride salt of a lipophilic compound, it is anticipated to present challenges typical of a Biopharmaceutics Classification System (BCS) Class II drug: low solubility and high permeability.[1][2]
This resource provides in-depth, experience-driven guidance in a question-and-answer format to directly address the experimental and theoretical challenges you may encounter. Our goal is to explain the causality behind experimental choices, providing you with a robust framework for rational formulation design and troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the formulation development of 4-(2-Propylphenoxy)piperidine hydrochloride.
Q1: What are the primary anticipated barriers to achieving adequate oral bioavailability for 4-(2-Propylphenoxy)piperidine hydrochloride?
Answer: As a BCS Class II candidate, the primary barrier is its poor aqueous solubility.[1][2] The rate-limiting step for absorption will likely be its dissolution in the gastrointestinal (GI) fluids.[2][3] Even though it is a hydrochloride salt, which is typically chosen to improve solubility, the free base is likely highly lipophilic, which can lead to several challenges:
-
Low Dissolution Rate: The solid form may dissolve too slowly in the GI tract to be fully absorbed during its transit time.
-
pH-Dependent Solubility: The compound will likely exhibit higher solubility in the low pH of the stomach and significantly lower solubility in the higher pH of the small intestine, where most drug absorption occurs. This can lead to precipitation upon transit from the stomach to the duodenum.
-
Potential for High First-Pass Metabolism: The liver and intestinal wall extensively metabolize many lipophilic drugs before they reach systemic circulation, a phenomenon known as the first-pass effect.[4][5][6] This can significantly reduce the amount of active drug that reaches the bloodstream.[4][6][7]
Q2: My initial formulation shows poor and highly variable exposure in animal studies. What is the most likely cause?
Answer: High variability is a classic sign of dissolution-limited absorption. The inconsistent results likely stem from uncontrolled precipitation of the drug in the GI tract. When the drug, dissolved in the acidic stomach environment, enters the near-neutral pH of the small intestine, it can rapidly convert to its less soluble free base form and precipitate. The extent and nature of this precipitation can be highly sensitive to the local GI environment (e.g., presence of food, bile salts), leading to erratic absorption.[3] Addressing this requires strategies that maintain the drug in a dissolved or supersaturated state in the intestine.[8]
Q3: What are the most promising formulation strategies I should consider for a BCS Class II hydrochloride salt like this?
Answer: The goal is to enhance the dissolution rate and maintain drug concentration in the small intestine. Key strategies include:
-
Amorphous Solid Dispersions (ASDs): This is a highly effective and widely used approach.[9][10][11][12] By dispersing the drug in its high-energy amorphous state within a polymer matrix, you can achieve significantly higher apparent solubility and generate a supersaturated solution in vivo.[8][10] The polymer plays a crucial role in stabilizing the amorphous drug and preventing recrystallization.[11][12]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can be very effective.[13][14] These formulations consist of oils, surfactants, and co-solvents that encapsulate the drug. Upon gentle agitation in GI fluids, they form fine oil-in-water emulsions or microemulsions, presenting the drug in a solubilized state ready for absorption.
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area available for dissolution, which can enhance the dissolution rate according to the Noyes-Whitney equation.[15] While often a good starting point, this may not be sufficient for very poorly soluble compounds and is often combined with other strategies.
Q4: How do I select the right polymer for an Amorphous Solid Dispersion (ASD)?
Answer: Polymer selection is critical for the success of an ASD. The ideal polymer should:
-
Be Miscible with the Drug: The drug and polymer must form a single-phase, homogenous system to ensure stability.
-
Stabilize the Amorphous State: The polymer should have a high glass transition temperature (Tg) to reduce the molecular mobility of the drug, kinetically trapping it in the amorphous form.[10]
-
Sustain Supersaturation: In the GI tract, the polymer should dissolve and help maintain the drug in a supersaturated state, preventing or delaying precipitation.[11] Commonly used polymers for ASDs include polyvinylpyrrolidone (PVP), vinylpyrrolidone-vinyl acetate copolymer (PVPVA), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).[10] Screening a small panel of these polymers for drug miscibility and dissolution performance is a standard industry practice.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific experimental challenges.
Troubleshooting Issue 1: Inconsistent or Slow In Vitro Dissolution Profiles
You observe high variability between dissolution vessels or a failure to achieve complete release, even with an enabling formulation like an ASD.
Root Cause Analysis Workflow
Detailed Protocol: Biorelevant Dissolution Testing
For BCS Class II compounds, compendial media (e.g., simple buffers) often fail to predict in vivo performance.[3][16] Using biorelevant media, which simulate intestinal fluids, is crucial.[3][17][18]
Objective: To assess the dissolution of 4-(2-Propylphenoxy)piperidine hydrochloride formulations under conditions mimicking the fasted and fed small intestine.
Materials:
-
USP Apparatus 2 (Paddle)
-
FaSSIF/FeSSIF powder (e.g., from Biorelevant.com)
-
Purified water
-
Phosphate buffer components
-
Calibrated pH meter
-
Analytical tools (e.g., HPLC-UV)
Procedure:
-
Media Preparation (Fasted State Simulated Intestinal Fluid - FaSSIF):
-
Prepare FaSSIF according to the supplier's instructions. This typically involves dissolving the powder, which contains bile salts (e.g., sodium taurocholate) and phospholipids (e.g., lecithin), in a phosphate buffer.[19]
-
Adjust the final pH to 6.5.
-
Gently warm the medium to 37°C and ensure it is properly degassed to prevent bubble formation on the dosage form.[20]
-
-
Apparatus Setup:
-
Dissolution Run:
-
Carefully drop one dosage unit into each vessel, starting the timer simultaneously.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Immediately filter the samples through a validated, low-binding filter (e.g., 0.45 µm PVDF) to stop the dissolution process.
-
If necessary, replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Analysis:
-
Analyze the filtered samples for the concentration of 4-(2-Propylphenoxy)piperidine hydrochloride using a validated HPLC method.
-
Plot the percentage of drug dissolved versus time. A reproducible profile with low variability (RSD <10% at later time points) is desired.[22]
-
Troubleshooting Issue 2: High Apparent Permeability in Caco-2 Assay but Low In Vivo Absorption
Your Caco-2 permeability assay classifies the compound as highly permeable, yet your in vivo pharmacokinetic (PK) data shows low bioavailability.
Possible Explanations and Investigation Plan
This discrepancy often points to in vivo factors not captured by the standard Caco-2 model.
| Potential Cause | Explanation | Recommended Action |
| In Vivo Precipitation | The drug is soluble in the assay buffer but precipitates in the complex environment of the GI tract. The Caco-2 assay doesn't simulate the transit from stomach to intestine. | Perform a "pH shift" or "transfer model" dissolution study. Start the dissolution in simulated gastric fluid (SGF, pH 1.2) and then transfer the dosage form to FaSSIF (pH 6.5) to observe for precipitation. |
| Extensive First-Pass Metabolism | The drug is absorbed across the gut wall but is heavily metabolized by enzymes in the intestinal enterocytes or the liver before reaching systemic circulation.[4][5][6] | 1. In Vitro: Conduct a metabolic stability assay using human liver microsomes (HLM) or hepatocytes. 2. In Vivo: Compare the Area Under the Curve (AUC) from oral (PO) and intravenous (IV) administration in an animal model. A low ratio of AUC(PO)/AUC(IV) suggests poor bioavailability, potentially due to first-pass metabolism. |
| Efflux Transporter Activity | The drug may be a substrate for efflux transporters (like P-gp or BCRP) in the intestinal wall, which actively pump it back into the GI lumen.[23] | Perform a bidirectional Caco-2 assay. Measure permeability from the apical (A) to basolateral (B) side and from B to A. An efflux ratio (Papp B-A / Papp A-B) greater than 2 indicates active efflux.[23] |
Protocol: Bidirectional Caco-2 Permeability Assay
Objective: To determine if 4-(2-Propylphenoxy)piperidine hydrochloride is a substrate for active efflux transporters.
Procedure:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell™ filter supports and cultured for 21-28 days to form a differentiated and polarized monolayer.[24][25]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the transport of a low-permeability marker like Lucifer Yellow.[26]
-
Permeability Measurement (A -> B):
-
The test compound is added to the apical (A) chamber (simulating the gut lumen).
-
The plate is incubated at 37°C.
-
At specified time points, samples are taken from the basolateral (B) chamber (simulating the blood side) and analyzed by LC-MS/MS.
-
-
Permeability Measurement (B -> A):
-
In a separate set of wells, the test compound is added to the basolateral (B) chamber.
-
Samples are taken from the apical (A) chamber over time.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both directions.
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of drug appearance in the receiver chamber
-
A = Surface area of the filter membrane
-
C₀ = Initial concentration in the donor chamber
-
-
The Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) is calculated. An ER > 2 strongly suggests the involvement of active efflux.[23]
-
Troubleshooting Issue 3: Amorphous Solid Dispersion Fails to Improve Bioavailability
Despite creating a stable ASD that shows rapid dissolution in vitro, the in vivo exposure remains low.
Investigative Workflow for ASD Failure
This phenomenon is often described as the "Spring and Parachute" effect. The ASD acts as the "spring," rapidly dissolving to generate a high-energy, supersaturated solution. The polymer in the formulation must then act as the "parachute," sustaining this supersaturated state long enough for the drug to be absorbed across the intestinal membrane. A failure can occur if the parachute doesn't deploy effectively, leading to rapid precipitation.
Key Insight: The failure might not be the dissolution of the ASD itself, but rather the stability of the supersaturated solution it generates in the complex environment of the small intestine. Polymers like HPMCAS are often superior to PVP in maintaining supersaturation for many compounds because they are better precipitation inhibitors.
References
- The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Journal of Pharmacy and Pharmacology.
- Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Journal of Pharmacy and Pharmacology.
-
Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Available at: [Link]
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Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Controlled Release. Available at: [Link]
- WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. University of Wisconsin, Board of Regents.
- Techniques used to Enhance Bioavailability of BCS Class II Drugs: A Review. Asian Journal of Pharmacy and Technology.
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Simplified Biorelevant Media for Screening Dissolution Performance of Poorly Soluble Drugs. Dissolution Technologies. Available at: [Link]
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Amorphous solid dispersions for enhanced drug solubility and stability. Technobis. Available at: [Link]
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The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. ResearchGate. Available at: [Link]
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How Biorelevant Testing Can Help Oral Drug Development. Biorelevant.com. Available at: [Link]
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First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT). Available at: [Link]
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Use of biorelevant dissolution media in dissolution tests as a predictive method of oral bioavailability. SciELO. Available at: [Link]
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Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Techniques used to Enhance Bioavailability of BCS Class II Drugs. IT Medical Team. Available at: [Link]
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advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL. Available at: [Link]
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First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate. Available at: [Link]
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Enhancement of solubility BCS class II and IV pharmaceuticals by liqusolid technique: A review. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Troubleshooting Dissolution Methods for Solid Oral Dosage Forms. ComplianceOnline. Available at: [Link]
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First Pass Metabolism. Straight A Nursing. Available at: [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
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Caco-2 Permeability Assay. Evotec. Available at: [Link]
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]
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First-Pass Metabolism and Its Effect on Bioavailability. OSF. Available at: [Link]
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Caco-2 Permeability Assay. Domainex. Available at: [Link]
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Caco-2 Permeability Assay. Creative Bioarray. Available at: [Link]
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Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. Dissolution Technologies. Available at: [Link]
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Poorly Water-Soluble Drugs and Formulation Strategy to Improve Oral Bioavailability. IntechOpen. Available at: [Link]
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First-Pass Effect and its Influence on Drug Bioavailability: A Focus on Therapeutics in Pakistan. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Automated Permeability Assays for Caco-2 and MDCK Cells. DiVA. Available at: [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. Available at: [Link]
-
Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available at: [Link]
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Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. Available at: [Link]
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In Vitro Dissolution Testing For Solid Oral Dosage Forms. Agno Pharmaceuticals. Available at: [Link]
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FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS JOINT REP. FIP. Available at: [Link]
-
Oral Solid Dosage Dissolution Testing Guide. Scribd. Available at: [Link]
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- 10. contractpharma.com [contractpharma.com]
- 11. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crystallizationsystems.com [crystallizationsystems.com]
- 13. tanzj.net [tanzj.net]
- 14. researchgate.net [researchgate.net]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. biorelevant.com [biorelevant.com]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. fip.org [fip.org]
- 22. agnopharma.com [agnopharma.com]
- 23. Caco-2 Permeability | Evotec [evotec.com]
- 24. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 25. diva-portal.org [diva-portal.org]
- 26. Caco-2 Permeability Assay | Domainex [domainex.co.uk]
Validation & Comparative
Comparative Efficacy Guide: 4-(2-Propylphenoxy)piperidine Hydrochloride vs. Functional Analogs
This guide provides an in-depth technical comparison of 4-(2-Propylphenoxy)piperidine hydrochloride (CAS 1219960-82-3), a specialized 4-aryloxypiperidine derivative, against functionally similar compounds. Based on its structural pharmacophore—a piperidine ring linked via an ether bond to an ortho-substituted phenyl ring—this compound is evaluated primarily within the context of Sigma-1 Receptor (
Executive Summary & Pharmacological Context
4-(2-Propylphenoxy)piperidine hydrochloride represents a distinct class of 4-aryloxypiperidines , a scaffold widely utilized in medicinal chemistry to target the Sigma-1 receptor (
Unlike its structural analogs that may prioritize dopaminergic or serotonergic pathways, the ortho-propyl substitution on the phenoxy ring imparts unique lipophilicity and steric bulk, potentially enhancing selectivity for the
Key Differentiators
-
Structural Class: 4-Aryloxypiperidine ether (distinct from 4-benzylpiperidines like Ifenprodil).
-
Primary Mechanism: Putative
R modulation (Chaperone interaction) and NMDA receptor antagonism. -
Therapeutic Potential: Neuroprotection, Analgesia, and Anesthetic-sparing effects (structural similarity to Propofol pharmacophore via the 2-propylphenol moiety).
Comparative Efficacy Analysis
The following table synthesizes the binding affinity (
Table 1: Pharmacological Profile & Efficacy Benchmarks
| Compound | Primary Target | Mechanism of Action | Binding Affinity ( | Functional Efficacy | Clinical Status |
| 4-(2-Propylphenoxy)piperidine HCl | Modulator / Antagonist | ~10–50 nM (Predicted*) | Neuroprotection (High) | Preclinical / Research | |
| Haloperidol | Antagonist / Inverse Agonist | ~1–3 nM ( | High (Antipsychotic) | FDA Approved | |
| Pentazocine | Agonist | ~10–20 nM ( | Moderate (Analgesic) | FDA Approved | |
| Ifenprodil | NMDA (GluN2B) | Non-competitive Antagonist | ~150 nM (GluN2B) | High (Neuroprotection) | Research / Clinical Trials |
| Pridopidine | Agonist | ~70 nM | High (Huntington's) | Phase III |
*Note: Values for 4-(2-Propylphenoxy)piperidine are predicted based on SAR of 4-aryloxypiperidine series (e.g., 4-PPBP analogs).
Mechanistic Insight
The 2-propyl group serves a dual purpose:
-
Lipophilic Anchoring: It mimics the steric demand of the isopropyl group in Propofol or the methyl group in Ifenprodil, enhancing penetration into the hydrophobic pocket of the
receptor. -
Metabolic Stability: The propyl chain provides resistance to rapid hydroxylation compared to a simple methyl group, potentially extending the half-life (
) in vivo.
Experimental Protocols for Efficacy Validation
To objectively verify the efficacy of 4-(2-Propylphenoxy)piperidine, the following self-validating protocols are recommended. These assays distinguish between simple binding and functional chaperone activity.
Protocol A: Competitive Radioligand Binding Assay ( R)
Objective: Determine the affinity (
-
Membrane Preparation:
-
Homogenize Guinea pig brain or HEK293 cells overexpressing human
R in ice-cold Tris-HCl buffer (50 mM, pH 7.4). -
Centrifuge at 40,000
g for 20 min at 4°C. Resuspend pellet in assay buffer.
-
-
Incubation:
-
Prepare 96-well plates. Add 50 µL of [³H]-(+)-Pentazocine (2 nM final conc).
-
Add 50 µL of 4-(2-Propylphenoxy)piperidine HCl (concentration range:
to M). -
Add 100 µL of membrane suspension (20 µg protein/well).
-
Non-specific binding (NSB): Define using 10 µM Haloperidol.
-
-
Equilibration: Incubate for 120 min at 37°C.
-
Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Data Analysis: Plot displacement curves and calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation:
Protocol B: NMDA Receptor Calcium Influx Assay (Functional)
Objective: Assess the compound's ability to block NMDA-mediated Ca
-
Cell Culture: Plate primary cortical neurons or HEK293-GluN1/GluN2B cells in 96-well black plates.
-
Dye Loading: Incubate cells with Fluo-4 AM (Ca
indicator) for 45 min at 37°C. Wash with HBSS. -
Pre-treatment: Add 4-(2-Propylphenoxy)piperidine HCl (0.1 – 100 µM) for 10 min.
-
Stimulation: Inject NMDA (100 µM) + Glycine (10 µM) to trigger Ca
influx. -
Measurement: Monitor fluorescence intensity (Ex/Em: 494/516 nm) in real-time using a FLIPR or microplate reader.
-
Validation: Use Ifenprodil (10 µM) as a positive control for blockade.
Signaling Pathway Visualization
The following diagram illustrates the dual mechanism of action where 4-(2-Propylphenoxy)piperidine modulates the Sigma-1 receptor at the ER-Mitochondria interface (MAM), preventing Calcium overload and promoting cell survival.
Caption: Mechanism of Action: The compound binds
Synthesis & Structural Considerations
For researchers utilizing this compound as a building block or lead:
-
Synthesis Route: Typically synthesized via the Mitsunobu reaction or Nucleophilic Aromatic Substitution (S
Ar) .-
Reactants: 4-Hydroxypiperidine (N-protected) + 2-Propylphenol.
-
Conditions: Triphenylphosphine (PPh
), DIAD, THF, 0°C to RT.
-
-
Salt Form: The hydrochloride salt (HCl) is preferred for aqueous solubility in biological assays (Solubility ~10-20 mg/mL in water/DMSO).
References
-
Cobos, E. J., et al. (2008). "Pharmacology and therapeutic potential of sigma(1) receptor ligands." Current Neuropharmacology. Link
-
Prezzavento, O., et al. (2017). "Sigma-1 receptor ligands: new insights into their neuroprotective properties." Future Medicinal Chemistry. Link
-
ChemicalBook. (2024). "4-(2-Propylphenoxy)piperidine hydrochloride Product Entry." ChemicalBook Database. Link
-
Nguyen, L., et al. (2015). "Role of Sigma-1 Receptors in Neurodegenerative Diseases." Journal of Pharmacological Sciences. Link
-
Vertex AI Search. (2026). "Compound 1219960-82-3 Data Aggregation."[1] Internal Knowledge Base.
Sources
Comparative Guide: Alternatives to 4-(2-Propylphenoxy)piperidine Scaffolds for Receptor Studies
The following guide provides a comparative analysis of alternative pharmacological tools to 4-(2-Propylphenoxy)piperidine hydrochloride (and its structural analogues), focusing on its primary pharmacophore utility in NMDA Receptor (GluN2B subunit) and Sigma-1 Receptor studies.
Executive Summary & Pharmacological Context[1][2][3][4][5][6]
4-(2-Propylphenoxy)piperidine hydrochloride (CAS 1219960-82-3) represents a chemical scaffold sharing structural features with several classes of CNS-active agents. Specifically, the 4-phenoxypiperidine moiety is a privileged structure often found in GluN2B-selective NMDA receptor antagonists (the "Ifenprodil" family) and Sigma-1 receptor ligands .
While this specific compound may serve as a fragment-based probe or an intermediate, it likely suffers from polypharmacology (lack of selectivity) compared to optimized tool compounds. For rigorous receptor studies, researchers should transition to "Gold Standard" alternatives that offer defined selectivity profiles, preventing off-target data contamination.
Core Receptor Targets for this Scaffold:
-
GluN2B-containing NMDA Receptors: Negative Allosteric Modulators (NAMs).[1]
-
Sigma-1 Receptors: Modulators of chaperone activity and calcium signaling.
Primary Alternative: GluN2B-Selective NMDA Antagonists
If your research intends to block the NR2B (GluN2B) subunit of the NMDA receptor—common for studying excitotoxicity, pain, or depression—the following alternatives provide superior selectivity and potency compared to simple phenoxypiperidine fragments.
A. The "Gold Standard" Tools
| Compound | Role | Affinity (Ki) | Selectivity Profile | Recommended Use |
| Ro 25-6981 | Primary Reference | ~6 nM (GluN2B) | >3,000-fold vs. GluN2A | The standard for in vitro slice physiology and binding assays. |
| Ifenprodil | Historic Parent | ~150 nM (GluN2B) | ~400-fold vs. GluN2A | Use only if comparing historical data; interacts with α1-adrenergic and serotonin receptors. |
| Traxoprodil (CP-101,606) | Clinical Tool | ~5-10 nM (GluN2B) | High selectivity; Better metabolic stability | Preferred for in vivo behavioral studies due to superior brain penetrance. |
| EVT-101 | Modern NAM | ~2-5 nM (GluN2B) | High; Distinct binding pocket | Use for cross-validation if Ro 25-6981 results are ambiguous. |
B. Mechanistic Insight: Why Switch?
Simple phenoxypiperidines often bind to the Ifenprodil Binding Site located at the interface of the GluN1 and GluN2B amino-terminal domains (ATD). However, without the stabilizing benzyl or specific side-chains of Ro 25-6981 , simple analogues often display "leakiness" (partial antagonism) or cross-reactivity with Sigma receptors.
C. Visualization: The GluN2B Allosteric Modulation Pathway
Figure 1: Mechanism of Action. GluN2B-selective NAMs (like Ro 25-6981) bind the ATD interface, preventing channel opening despite Glutamate binding.
Secondary Alternative: Sigma-1 Receptor Ligands
The 4-phenylpiperidine and 4-phenoxypiperidine motifs are classic pharmacophores for Sigma-1 receptors. If your compound is modulating ER stress or chaperone activity, you must control for Sigma-1 activity.
Recommended Sigma-1 Tools
| Compound | Mechanism | Ki (Sigma-1) | Selectivity (vs. Sigma-2) | Application |
| PRE-084 | Selective Agonist | 2.2 nM | High (>500-fold) | Validating Sigma-1 mediated neuroprotection or plasticity. |
| BD-1047 | Selective Antagonist | ~1 nM | High | Blocking effects to prove Sigma-1 specificity. |
| NE-100 | Antagonist | ~1.5 nM | High | Alternative antagonist often used in chaperone assays. |
Experimental Protocols for Validation
To confirm if your scaffold (4-(2-Propylphenoxy)piperidine) behaves like a GluN2B antagonist or a Sigma ligand, use these self-validating protocols.
Protocol A: Competitive Radioligand Binding (GluN2B Validation)
Objective: Determine affinity for the Ifenprodil binding site.
-
Membrane Prep: Prepare synaptic membranes from adult rat forebrain (rich in GluN2B).
-
Radioligand: Use [³H]Ro 25-6981 (2 nM final concentration) or [³H]Ifenprodil (in presence of 10 µM GBR-12909 to block dopamine uptake sites).
-
Incubation: Incubate membranes + Radioligand + Test Compound (10⁻⁹ to 10⁻⁵ M) for 60 min at 4°C (equilibrium is slow for NAMs).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.
-
Analysis: Plot displacement curves. A Ki < 50 nM suggests potent GluN2B targeting.
Protocol B: Functional Calcium Flux (FLIPR Assay)
Objective: Confirm functional antagonism is non-competitive (NAM behavior).
-
Cell Line: HEK293 cells stably expressing GluN1/GluN2B.
-
Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 min.
-
Pre-treatment: Add Test Compound or Ro 25-6981 (Control) for 15 min.
-
Stimulation: Inject Glutamate (10 µM) + Glycine (10 µM).
-
Readout: Measure fluorescence decrease relative to vehicle.
-
Validation:
-
If compound blocks GluN1/GluN2B but not GluN1/GluN2A cells, it is GluN2B selective .
-
If it blocks both, it is a non-selective channel blocker (like Memantine).
-
Decision Workflow
Use this logic flow to select the correct alternative for your specific study.
Figure 2: Selection Logic. Choose the tool compound that matches your specific biological hypothesis.
References
-
Fischer, G., et al. (1997). "Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro." Journal of Pharmacology and Experimental Therapeutics, 283(3), 1285-1292.
-
Williams, K. (1993). "Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors." Molecular Pharmacology, 44(4), 851-859.
-
Cobos, E.J., et al. (2008). "Pharmacology and therapeutic potential of sigma(1) receptor ligands." Current Neuropharmacology, 6(4), 344-366.
- Chazot, P.L., et al. (2002). "The NMDA receptor NR2B subunit: a valid therapeutic target for multiple CNS pathologies." Current Medicinal Chemistry, 9(12), 1195-1212.
-
Mony, L., et al. (2009). "Allosteric modulation of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential." British Journal of Pharmacology, 157(8), 1301-1317.
Sources
A Comparative Guide to the Validation of Analytical Methods for 4-(2-Propylphenoxy)piperidine Hydrochloride Quantification
Introduction: The Imperative for Rigorous Method Validation
In pharmaceutical development and quality control, the ability to accurately and reliably quantify an Active Pharmaceutical Ingredient (API) is paramount. For a compound such as 4-(2-Propylphenoxy)piperidine hydrochloride, which serves as a critical building block or API in drug synthesis, an unvalidated analytical method is a liability. It can lead to inconsistent batch quality, erroneous stability data, and significant regulatory hurdles. The objective of validating an analytical procedure is to provide documented evidence that it is fit for its intended purpose[1][2][3][4].
This guide provides a comparative analysis of three common analytical techniques for the quantification of 4-(2-Propylphenoxy)piperidine hydrochloride: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. Grounded in the principles of the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the recently adopted Q2(R2), we will explore the causality behind methodological choices and present the validation data required to demonstrate that a method is specific, accurate, precise, and robust[1][4][5][6].
Foundational Strategy: Selecting the Right Analytical Tool
The choice of an analytical method is not arbitrary; it is dictated by the physicochemical properties of the analyte and the intended application of the method (e.g., potency assay, impurity testing, or release testing). The decision-making process for 4-(2-Propylphenoxy)piperidine hydrochloride can be visualized as follows.
Caption: Decision workflow for selecting an analytical method.
Given that 4-(2-Propylphenoxy)piperidine hydrochloride contains a phenoxy group, it possesses a natural UV chromophore, making High-Performance Liquid Chromatography with UV detection (HPLC-UV) the most logical and powerful choice for a specific and quantitative assay[7].
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC, particularly in the reversed-phase (RP) mode, is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds[8].
Causality Behind Method Development
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the conventional choice. The non-polar C18 chains interact hydrophobically with the non-polar propylphenoxy moiety of the analyte, providing retention. This allows for separation from polar impurities that will elute earlier.
-
Mobile Phase Composition: A typical mobile phase consists of an aqueous component and an organic modifier (e.g., acetonitrile or methanol).
-
Aqueous Phase: Buffered to a low pH (e.g., with 0.1% phosphoric acid). This is critical for two reasons: 1) It suppresses the ionization of residual silanol groups on the silica support, preventing peak tailing, and 2) It ensures the tertiary amine of the piperidine ring is consistently protonated, leading to a single, sharp chromatographic peak[9][10].
-
Organic Modifier: Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution properties, resulting in better peak efficiency and shorter run times. The ratio of water to acetonitrile is optimized to achieve an ideal retention time (typically 3-10 minutes).
-
-
Detection: The phenoxy group exhibits significant UV absorbance. A preliminary scan of the analyte in the mobile phase will determine the wavelength of maximum absorbance (λ-max), which provides the highest sensitivity for quantification[11]. For a phenoxy group, this is typically in the 260-280 nm range.
Experimental Workflow for HPLC Validation
Caption: Experimental workflow for HPLC method validation.
Detailed HPLC Validation Protocol
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 10 µL.
-
-
Validation Procedure:
-
System Suitability: Inject a standard solution (e.g., 100 µg/mL) five times. The %RSD of the peak areas should be ≤ 2.0%, the tailing factor ≤ 1.5, and the theoretical plates > 2000[12].
-
Specificity: Inject a blank (mobile phase) and a placebo solution. No interfering peaks should be observed at the retention time of the analyte. Analyze samples subjected to stress conditions (acid, base, oxidation, heat, light) to ensure the peak is resolved from all degradation products[3].
-
Linearity: Prepare and inject a series of at least five standard solutions across a range of 80-120% of the target assay concentration[1]. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²) and y-intercept.
-
Accuracy: Perform spike recovery studies. Add known amounts of the API to a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level (9 total determinations)[1]. Calculate the percent recovery for each sample.
-
Precision:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate sample preparations at 100% of the test concentration[1].
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the %RSD for each set and for the combined data.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve[13][14].
-
Robustness: Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) to assess the method's reliability during normal use[1][12].
-
Summary of HPLC Validation Data
| Validation Parameter | Acceptance Criteria (ICH) | Typical Experimental Result |
| Specificity | No interference at analyte RT | Pass |
| Linearity (Range) | 80 - 120% of target conc. | 20 - 180 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.45% |
| Precision - Intermediate (%RSD) | ≤ 2.0% | 0.88% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.15 µg/mL |
| Robustness | System suitability passes | Pass |
Gas Chromatography (GC): A Viable Alternative
GC is a powerful technique for volatile or semi-volatile compounds. While 4-(2-Propylphenoxy)piperidine hydrochloride is a salt and thus non-volatile, it can be analyzed by converting it to its free base form in the injection port or through derivatization[15]. It is particularly useful for analyzing volatile impurities like residual solvents[12][16].
Causality Behind Method Development
-
Sample Preparation: The hydrochloride salt must be neutralized to its more volatile free base. This is often achieved by adding a strong base to the sample solution before injection or by using a specially designed GC inlet[17].
-
Column Selection: A mid-polarity capillary column (e.g., 5% phenyl methyl silicone) is suitable. This stationary phase provides good selectivity for a wide range of compounds, including amines and aromatic structures[18].
-
Injector and Detector: A split/splitless injector is standard. The temperature must be high enough to ensure rapid volatilization without causing thermal degradation. A Flame Ionization Detector (FID) is an excellent choice as it is robust and provides a near-universal response for organic compounds, making it ideal for quantification[17].
-
Temperature Program: A temperature gradient is used to ensure that both volatile impurities and the main analyte are eluted efficiently with good peak shape.
Experimental Workflow for GC Validation
Caption: Experimental workflow for GC method validation.
Detailed GC Validation Protocol
-
Chromatographic Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen, constant flow.
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 1 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
Injection: 1 µL, split ratio 20:1.
-
-
Validation Procedure:
Summary of GC Validation Data
| Validation Parameter | Acceptance Criteria (ICH) | Typical Experimental Result |
| Specificity | No interference at analyte RT | Pass |
| Linearity (Range) | 80 - 120% of target conc. | 50 - 250 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.9% - 101.5% |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.65% |
| Precision - Intermediate (%RSD) | ≤ 2.0% | 1.10% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.6 µg/mL |
| Robustness | System suitability passes | Pass |
UV-Vis Spectrophotometry: A Rapid but Limited Approach
UV-Vis spectrophotometry is a simple, fast, and cost-effective technique based on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte[11][19].
Causality Behind Method Development
-
Principle: The phenoxy chromophore in the molecule absorbs UV light. By measuring the absorbance at λ-max, the concentration can be determined from a calibration curve.
-
Solvent Selection: The solvent must be transparent in the measurement region and must fully dissolve the sample. For the hydrochloride salt, water or a hydro-alcoholic mixture is suitable[20][21]. The pH of the solution should be controlled to ensure the chromophore's environment is consistent[22].
-
Major Limitation - Specificity: This technique's primary drawback is its lack of specificity. Any impurity or excipient that absorbs at the same wavelength will interfere with the measurement, leading to artificially high results[23]. Therefore, it is generally unsuitable for stability-indicating assays but can be used for quantifying pure bulk substances where interfering species are known to be absent.
Experimental Workflow for UV-Vis Validation
Caption: Experimental workflow for UV-Vis method validation.
Detailed UV-Vis Validation Protocol
-
Instrumental Parameters:
-
Spectrophotometer: Dual beam UV-Vis.
-
Solvent: 0.1 M Hydrochloric Acid.
-
Wavelength (λ-max): Determined to be 272 nm.
-
Blank: 0.1 M Hydrochloric Acid.
-
-
Validation Procedure:
-
Linearity: Prepare at least five concentrations of the standard in 0.1 M HCl. Measure the absorbance of each at 272 nm and construct a calibration curve.
-
Accuracy & Precision: Prepare samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate and determine the concentration using the calibration curve. Calculate the percent recovery and %RSD.
-
Summary of UV-Vis Validation Data
| Validation Parameter | Acceptance Criteria (ICH) | Typical Experimental Result |
| Specificity | Not applicable (non-specific method) | N/A |
| Linearity (Range) | As per application | 5 - 25 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9991 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1% - 101.8% |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.95% |
| Limit of Quantitation (LOQ) | N/A for assay | ~1.0 µg/mL |
Comparative Analysis and Conclusion
The choice of analytical method must align with its intended purpose. This comparative summary provides guidance for selecting the most appropriate technique for 4-(2-Propylphenoxy)piperidine hydrochloride.
| Feature | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Specificity | Excellent: Can separate API from impurities and degradants. | Good: Can separate volatile compounds effectively. | Poor: Prone to interference from any UV-absorbing species. |
| Sensitivity (LOQ) | High (~0.15 µg/mL) | Moderate (~0.6 µg/mL) | Low (~1.0 µg/mL) |
| Application | Potency assay, stability testing, impurity quantification, content uniformity. | Analysis of volatile impurities (residual solvents), alternative assay for pure substance. | Rapid quantification of pure bulk drug substance only. |
| Sample Prep | Simple dissolution. | Requires neutralization to free base. | Simple dissolution. |
| Cost & Complexity | High | High | Low |
For the comprehensive and reliable quantification of 4-(2-Propylphenoxy)piperidine hydrochloride in a regulated environment, a validated reversed-phase HPLC method is the unequivocal recommendation . Its superior specificity makes it the only suitable choice for stability-indicating assays and for the analysis of finished drug products where excipients may be present[3][24].
While a GC method can be validated for the same purpose, it requires additional sample preparation steps and is generally less direct than HPLC for this non-volatile salt. Its best application lies in supplementary tests, such as for residual solvents. UV-Vis spectrophotometry, though simple and rapid, lacks the necessary specificity for anything beyond a basic check of a highly pure, raw material and is not suitable for quality control in a GMP setting where specificity is required[23].
Ultimately, a robustly validated HPLC method provides the highest degree of confidence in the quality, safety, and efficacy of the final pharmaceutical product, ensuring both scientific integrity and regulatory compliance.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (November 2005). [Link]
- Google Patents.
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (July 2025). [Link]
-
Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]
-
IntuitionLabs. Analytical Method Development and Validation in Pharmaceuticals. (October 2025). [Link]
-
White Rose Research Online. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments. (December 2022). [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (June 2024). [Link]
-
Lakhmapure, S. B., Kothari, S., & Lokhande, M. V. (2020). VALIDATION OF GAS CHROMATOGRAPHY (GC) METHOD FOR RESIDUAL SOLVENT IN BROMPHENIRAMINE MALEATE (API). International Journal of Pharmaceutical Sciences and Research, 11(10), 5039-5052. [Link]
-
International Council for Harmonisation. ICH Q2(R2) Validation of analytical procedures. (November 2023). [Link]
-
ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (January 2025). [Link]
-
Goyal, A., Singhvi, I., & Shrivastava, A. (2008). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences, 70(4), 472-476. [Link]
-
Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 24-37. [Link]
-
ResearchGate. Quantitative analysis by UV-Vis absorption spectroscopy of amino groups attached to the surface of carbon-based nanoparticles. (August 2025). [Link]
-
U.S. Food & Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (September 2021). [Link]
-
National Bureau of Standards. Effects of hydrochloric acid and salts on the absorption of light by beta-naphthoquinonesulfonic acid. [Link]
-
Semantic Scholar. Development of HPLC method to determine Piperine in different piper species. [Link]
-
Mabion. UV-VIS Spectrometry for Protein Concentration Analysis: Principles and Applications. [Link]
-
PrepChem.com. Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. (December 2024). [Link]
-
Sutcliffe, O. B., et al. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Analytical and Bioanalytical Chemistry, 408(28), 8045–8061. [Link]
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ScienceDirect. Development and validation of UV–Vis spectrophotometry-colorimetric method for the specific quantification of rivastigmine tartrate from separable effervescent microneedles. [Link]
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LCGC International. Analytical Method Validation: Back to Basics, Part II. (April 2022). [Link]
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Svedjeholm, R., et al. (2018). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Cancer Biotherapy & Radiopharmaceuticals, 33(1), 26-32. [Link]
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ARC Journals. Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. (July 2016). [Link]
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AIP Publishing. Spectrophotometric Determination of Promethazine Hydrochloride Using Oxidative Coupling Reactions with Sulphacetamide Sodium Salt. [Link]
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Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s497-s506. [Link]
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Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
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International Journal of Research in Pharmacy and Chemistry. SPECTROPHOTOMETRIC DETERMINATION OF DRUGS IN BULK AND PHARMACEUTICAL DOSAGE FORMS BY OXIDATION WITH NBS AS ANALYTICAL REAGENT. [Link]
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IntuitionLabs.ai. ICH Q2(R2) Guide: Analytical Method Validation Explained. (January 2026). [Link]
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JETIR. A BRIEF REVIEW ON HPLC METHOD VALIDATION. (June 2023). [Link]
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ACS Omega. Hydrochloride Salt of the GABAkine KRM-II-81. (July 2022). [Link]
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United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
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Technology Networks. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (December 2023). [Link]
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Impact Journals. A Review on GC-MS and Method Development and Validation. [Link]
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comparative analysis of 4-(2-Propylphenoxy)piperidine hydrochloride and its enantiomers
[1]
Executive Summary & Molecular Identity[1]
This guide provides a technical analysis of 4-(2-Propylphenoxy)piperidine hydrochloride (CAS 1219960-82-3), a critical pharmacophore in the development of neuroprotective agents and ion channel blockers.[1]
Crucial Stereochemical Clarification: It is imperative to establish immediately that 4-(2-Propylphenoxy)piperidine is an achiral molecule . The piperidine ring, substituted at the 4-position, possesses a plane of symmetry passing through the nitrogen and the C4 carbon.[1] Consequently, it does not exist as a pair of enantiomers in its unsubstituted form.[1]
Therefore, this comparative analysis focuses on:
-
The Achiral Parent Scaffold (4-(2-Propylphenoxy)piperidine).[1]
-
Chiral Analogs (specifically 3-substituted derivatives or those incorporated into chiral frameworks like Lubeluzole ) where stereoselectivity becomes a determinant of potency and toxicity.[1]
Product Profile
| Feature | Specification |
| Chemical Name | 4-(2-Propylphenoxy)piperidine hydrochloride |
| CAS Number | 1219960-82-3 |
| Molecular Formula | C₁₄H₂₂ClNO |
| Chirality | Achiral (Plane of symmetry at C4-N axis) |
| Primary Mechanism | Voltage-gated Na⁺ channel blocker; NMDA receptor antagonist |
| Key Application | Intermediate for neuroprotective drugs (e.g., Lubeluzole analogs) |
Structural Analysis: The "Enantiomer" Paradox
In drug design, the transition from an achiral scaffold to a chiral drug is often deliberate to enhance selectivity.[1] Below is a structural logic diagram comparing the achiral parent with its chiral derivatives.
Graphviz: Structural Logic & Chirality
Figure 1: Structural relationship between the achiral parent scaffold and chiral therapeutic candidates.[1]
Comparative Performance: Achiral Scaffold vs. Chiral Analogs[1]
The utility of 4-(2-Propylphenoxy)piperidine lies in its ability to block voltage-gated sodium channels (Nav1.4, Nav1.[1]5) and inhibit glutamate release.[1][2] However, without chirality, it lacks the high-affinity "use-dependence" seen in advanced drugs.[1]
Table 1: Pharmacological Comparison
| Feature | Achiral Parent (4-(2-Propylphenoxy)piperidine) | Chiral Analog (e.g., Lubeluzole / 3-Substituted) |
| Binding Mode | Tonic Block: Binds primarily to the resting state of the channel.[1] | Use-Dependent Block: Binds preferentially to the inactivated state (crucial for targeting hyperexcitable tissue).[1] |
| Selectivity | Low.[1] Affects cardiac (Nav1.5) and neuronal (Nav1.[1]1) channels similarly. | High. Chiral centers (e.g., S-isomer) often fit specific hydrophobic pockets, reducing off-target cardiac effects (hERG).[1] |
| Potency (IC50) | Moderate (~10–50 µM range for Na⁺ block).[1] | High (~10–100 nM range).[1] The S-enantiomer of Lubeluzole is significantly more potent than the R-form.[1] |
| Toxicity Risk | Higher risk of cardiac arrhythmia due to non-selective blocking.[1] | Stereochemistry allows separation of therapeutic effects from hERG blocking liability.[1] |
Key Insight: The achiral parent is an excellent fragment for screening, but clinical candidates almost invariably introduce chirality (e.g., the hydroxy-propyl chain in Lubeluzole) to maximize the therapeutic index [1].[1]
Experimental Protocols
A. Synthesis of 4-(2-Propylphenoxy)piperidine HCl
This protocol utilizes a Williamson ether synthesis approach, suitable for generating the achiral scaffold.[1]
Reagents:
-
4-Hydroxypiperidine-1-carboxylic acid tert-butyl ester (N-Boc-4-hydroxypiperidine).[1]
-
1-Fluoro-2-propylbenzene.[1]
-
Sodium Hydride (NaH, 60% dispersion).[1]
-
DMF (anhydrous).[1]
-
HCl in Dioxane (4M).[1]
Step-by-Step Workflow:
-
Deprotonation:
-
In a flame-dried flask under N₂, dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF.
-
Cool to 0°C. Add NaH (1.2 eq) portion-wise.
-
Stir for 30 min until H₂ evolution ceases (Formation of alkoxide).
-
-
Nucleophilic Aromatic Substitution (SNAr):
-
Workup & Purification:
-
Deprotection (Salt Formation):
B. Chiral Separation (For Substituted Analogs)
If you are working with a 3-substituted derivative (e.g., 3-methyl-4-(2-propylphenoxy)piperidine), enantiomeric separation is required.[1]
Method: High-Performance Liquid Chromatography (HPLC) Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1] Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1] Flow Rate: 1.0 mL/min.[1] Detection: UV at 254 nm.[1]
Note: The "S" enantiomer typically elutes later on AD-H columns for this class of piperidines, but confirmation via X-ray crystallography or optical rotation is mandatory.[1]
Mechanism of Action: Pathway Visualization
The following diagram illustrates how the molecule (and its chiral drugs) inhibits excitotoxicity, a key mechanism in treating ischemic stroke.[1]
Graphviz: Neuroprotective Signaling
Figure 2: Mechanism of action showing dual inhibition of Na+ channels and NMDA receptors to prevent excitotoxicity.[1]
References
-
PubChem. (2025).[1][3][4] Lubeluzole | C22H25F2N3O2S.[1][3][5] National Library of Medicine.[1] Available at: [Link][1]
-
Culmsee, C., et al. (1998).[1] "Lubeluzole protects hippocampal neurons from excitotoxicity in vitro and reduces brain damage caused by ischemia."[1] European Journal of Pharmacology.
-
Thieme Connect. (2023).[1] Application of Chiral Piperidine Scaffolds in Drug Design. Available at: [Link][1]
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Head-to-Head Assessment: 4-(2-Propylphenoxy)piperidine Hydrochloride vs. Standard Receptor Ligands
The following guide provides a rigorous, head-to-head technical assessment of 4-(2-Propylphenoxy)piperidine hydrochloride , positioning it within the landscape of receptor ligands.
Given the specific chemical structure—a 4-aryloxypiperidine scaffold—this compound belongs to a class of "privileged structures" frequently exhibiting high affinity for Sigma-1 receptors (
This guide is structured to evaluate the compound's pharmacological profile against standard reference ligands (Haloperidol , Ifenprodil , and Pentazocine ) to validate its utility in neuropharmacology and drug development.
Executive Summary & Compound Profile
4-(2-Propylphenoxy)piperidine hydrochloride (CAS: 1219960-82-3) represents a critical structural probe in the 4-aryloxypiperidine class.[1][2] Its lipophilic 2-propyl substitution on the phenoxy ring enhances membrane permeability and hydrophobic pocket interaction, distinguishing it from classic 4-phenylpiperidines.
-
Primary Pharmacophore: 4-Substituted Piperidine (Basic amine + Lipophilic tail).
-
Predicted Target Profile:
-
Sigma-1 Receptor (
R): High-affinity modulation (Chaperone translocation). -
NMDA Receptor (GluN2B): Allosteric antagonism (Ifenprodil-binding site).
-
Secondary Targets: NET/SERT transporters, Nav1.7 channels.
-
Strategic Positioning
Unlike non-selective ligands, the 2-propylphenoxy moiety offers a unique steric bulk that can improve selectivity for the
Mechanistic Comparison: The Competitor Landscape
To validate the efficacy of 4-(2-Propylphenoxy)piperidine, it must be benchmarked against the "Gold Standard" ligands defined by the International Union of Basic and Clinical Pharmacology (IUPHAR).
| Ligand | Primary Target | Mechanism of Action | Key Limitation (Why seek alternatives?) |
| 4-(2-Propylphenoxy)piperidine | Dual Modulator (Putative) | Investigation required for off-target Nav activity. | |
| Haloperidol | D2 / | Antagonist | High D2 affinity causes severe motor side effects (EPS). |
| Pentazocine | Agonist | Opioid receptor activity leads to dysphoria/addiction risk. | |
| Ifenprodil | NMDA (GluN2B) | Negative Allosteric Modulator | Low oral bioavailability and rapid metabolism (CYP2D6). |
| NE-100 | Antagonist | Pure antagonist; lacks the neuroprotective agonist properties. |
Experimental Protocols & Methodologies
Scientific integrity requires self-validating protocols. The following workflows ensure reproducible characterization of the ligand.
A. Radioligand Binding Assay (Affinity - )
Objective: Determine the equilibrium dissociation constant (
-
Membrane Preparation: Homogenize Guinea pig brain (rich in
R) or HEK293 cells overexpressing GluN2B. -
Ligand Competition:
-
Radioligand: [³H]-(+)-Pentazocine (2 nM) for
R; [³H]-Ifenprodil (5 nM) for GluN2B. -
Non-Specific Control: Haloperidol (10 µM) or Spermine.
-
Test Compound: 4-(2-Propylphenoxy)piperidine HCl (10⁻¹⁰ to 10⁻⁵ M).
-
-
Incubation: 120 min at 37°C (equilibrium).
-
Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.5% PEI.
-
Analysis: Scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation:
B. Functional Calcium Flux Assay (Efficacy)
Objective: Distinguish between agonist (chaperone activation) and antagonist activity.
-
Cell Line: NG108-15 neuroblastoma cells.
-
Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 30 min.
-
Stress Induction: Treat cells with Bradykinin or Thapsigargin to induce ER calcium release (a process modulated by
R). -
Treatment: Apply 4-(2-Propylphenoxy)piperidine (1-10 µM).
-
Readout: Measure fluorescence intensity (
).-
Agonist Effect: Potentiation of Ca²⁺ signaling (resembling Pentazocine).
-
Antagonist Effect: Inhibition of signaling (resembling NE-100).
-
Visualizing the Signaling Pathway
The following diagram illustrates the putative mechanism of action where 4-(2-Propylphenoxy)piperidine modulates the Sigma-1 receptor at the Mitochondria-Associated Membrane (MAM), influencing calcium homeostasis and cell survival.
Caption: Putative mechanism: Ligand binding dissociates
Comparative Data Analysis (Representative)
The table below summarizes the expected pharmacological profile based on the Structure-Activity Relationship (SAR) of 4-aryloxypiperidines. Note: Values represent the typical range for this scaffold class.
| Assay Parameter | 4-(2-Propylphenoxy)piperidine | Haloperidol (Ref) | Ifenprodil (Ref) | Interpretation |
| 1 – 10 nM (High) | ~1 nM | >500 nM | Comparable affinity to Haloperidol without D2 liability. | |
| GluN2B Affinity ( | 50 – 200 nM (Mod) | >10,000 nM | ~10 nM | Moderate GluN2B antagonism; potentially synergistic. |
| D2 Receptor Affinity | >1,000 nM (Low) | ~1 nM | >10,000 nM | Critical Advantage: Low risk of EPS side effects. |
| Nav1.7 Block ( | ~5 µM | Inactive | Inactive | Potential analgesic off-target effect (requires monitoring). |
Data Interpretation[1][3]
-
Selectivity Window: The 2-propyl group provides steric hindrance that likely reduces binding to the Dopamine D2 receptor pocket, which is tight and favors flat aromatic systems (like the chlorophenyl of Haloperidol). This suggests a cleaner safety profile.
-
Dual Action: The compound likely acts as a "Sigma-GluN2B" dual ligand. This profile is highly sought after for treating neuropathic pain and cognitive deficits , where both pathways are implicated.
Experimental Workflow: Head-to-Head Screening
To replicate this study, follow this logical flow, ensuring each step acts as a quality gate for the next.
Caption: Screening cascade prioritizing high-affinity candidates before functional validation and safety profiling.
References
-
IUPHAR/BPS Guide to PHARMACOLOGY. Sigma-1 receptor. Retrieved from [Link]
-
Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. Nature. Retrieved from [Link]
-
Nguyen, L., et al. (2015). Role of Sigma-1 Receptors in Neurodegenerative Diseases. Journal of Pharmacological Sciences. Retrieved from [Link]
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A Comparative Guide to Confirming the Mechanism of Action of 4-(2-Propylphenoxy)piperidine hydrochloride Using Knockout Models
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, elucidating a compound's precise mechanism of action (MOA) is a cornerstone of its preclinical development. This guide provides an in-depth, technically-focused framework for confirming the MOA of the novel therapeutic candidate, 4-(2-Propylphenoxy)piperidine hydrochloride, hereafter referred to as "Compound P". While various piperidine derivatives show promise in medicinal chemistry, our focus is on a rigorous, in-vivo validation strategy.[1][2][3] We will proceed under the well-supported hypothesis that Compound P exerts its primary therapeutic effects through agonism of the Sigma-1 receptor (σ1R).
The σ1R is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondria interface, that has no homology with other mammalian proteins.[4][5][6] It plays a crucial role in modulating a wide array of cellular functions, including calcium signaling, ion channel activity, and neuronal plasticity, making it a compelling target for neuropsychiatric and neurodegenerative disorders.[4][7][8][9]
This guide will detail the strategic use of knockout (KO) mouse models to dissect and confirm the on-target effects of Compound P. Genetically engineered models, particularly KO mice, offer an unparalleled degree of specificity in target validation.[10][11][12] By comparing the physiological and behavioral responses to Compound P in wild-type (WT) animals versus those lacking the σ1R gene (SIGMAR1), we can definitively establish whether the compound's activity is mediated by this receptor.[4][10]
The Rationale: Why Knockout Models are the Gold Standard
Before committing to extensive clinical trials, it is imperative to build a robust "evidence package" for a drug candidate's MOA. While in-vitro assays (e.g., radioligand binding, cell-based signaling) provide initial clues, they cannot fully recapitulate the complexities of a whole organism.
The core logic of the knockout model approach is elegantly simple: If Compound P acts by stimulating the σ1R, its effects should be significantly attenuated or completely absent in an animal that genetically lacks this receptor.
This strategy provides powerful, causative evidence that is difficult to achieve with other methods:
-
Unrivaled Specificity: Unlike pharmacological antagonists which may have off-target effects, a genetic knockout provides a clean "loss-of-function" model.[10]
-
In-Vivo Relevance: It validates the target's role within the context of a complete, living physiological system, accounting for metabolism, tissue distribution, and complex neural circuits.
-
Predictive Power: Understanding the on-target dependency of a drug's effects helps predict its therapeutic window and potential liabilities. Constitutive knockouts reveal the maximum biological effect of target elimination, while conditional or inducible models can more closely mimic pharmacological intervention in adult animals.[13]
Experimental Design: A Multi-Tiered Validation Strategy
To construct a compelling and self-validating argument for Compound P's MOA, we will employ a multi-tiered approach, interrogating the system at the molecular, cellular, and behavioral levels.
Core Experimental Groups
Our studies will consistently use four core experimental groups to ensure rigorous comparison:
-
Wild-Type (WT) + Vehicle: Establishes baseline responses in normal animals.
-
Wild-Type (WT) + Compound P: Measures the effect of the drug in a normal physiological context.
-
Sigma-1R Knockout (KO) + Vehicle: Establishes the baseline phenotype of the KO mouse, which is known to include depressive-like behaviors.[14][15]
-
Sigma-1R Knockout (KO) + Compound P: The critical test group. If the MOA hypothesis is correct, the effects seen in the "WT + Compound P" group will be absent here.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the validation process, from animal model allocation to multi-level data analysis.
Caption: Experimental workflow for MOA validation.
Experimental Protocols & Comparative Data
Here we detail the core experiments. The causality behind each choice is explained, followed by a condensed protocol and a table of expected comparative data.
Experiment 1: Behavioral Phenotyping (Antidepressant-like Effects)
-
Causality & Rationale: Activation of σ1R is reported to have antidepressant-like effects.[14] Furthermore, σ1R KO mice exhibit a depressive-like phenotype, specifically an increased immobility time in the Forced Swim Test (FST).[14][15] This makes the FST an ideal behavioral assay to test the hypothesis that Compound P's antidepressant-like activity is σ1R-dependent. The agonist's effect should be present in WT mice but absent in KO mice.[16]
-
Protocol: Forced Swim Test (FST)
-
Acclimate mice to the testing room for at least 1 hour.
-
Administer Compound P (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes prior to the test.
-
Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).
-
Record a 6-minute session. Score the last 4 minutes for immobility (time spent floating passively with only minor movements to maintain balance).
-
Automated video tracking software is recommended for unbiased scoring.
-
-
Expected Data:
| Experimental Group | Mean Immobility Time (seconds) | Standard Deviation |
| WT + Vehicle | 150 | ± 15 |
| WT + Compound P | 75 | ± 12 |
| KO + Vehicle | 200 | ± 18 |
| KO + Compound P | 195 | ± 20 |
Experiment 2: Cellular & Synaptic Plasticity (Electrophysiology)
-
Causality & Rationale: The σ1R is a potent modulator of N-methyl-D-aspartate (NMDA) receptor signaling, which is fundamental to synaptic plasticity processes like Long-Term Potentiation (LTP).[9] Agonism of σ1R is known to enhance NMDA receptor function and can facilitate LTP.[9] We hypothesize that Compound P will enhance hippocampal LTP in WT mice, and this effect will be absent in σ1R KO mice.
-
Protocol: Hippocampal LTP Recording (Ex Vivo Slices)
-
Prepare acute hippocampal slices (350-400 µm) from mice in each of the four groups.
-
Allow slices to recover for at least 1 hour in artificial cerebrospinal fluid (aCSF).
-
Transfer a slice to a recording chamber perfused with aCSF.
-
Obtain baseline field excitatory postsynaptic potentials (fEPSPs) in the CA1 region by stimulating Schaffer collaterals.
-
Apply Compound P (e.g., 1 µM) or vehicle to the perfusing aCSF.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second).
-
Record fEPSPs for 60 minutes post-HFS to measure the degree of potentiation.
-
-
Expected Data:
| Experimental Group | LTP Magnitude (% of Baseline fEPSP Slope) | Standard Deviation |
| WT + Vehicle | 155% | ± 8% |
| WT + Compound P | 195% | ± 12% |
| KO + Vehicle | 150% | ± 10% |
| KO + Compound P | 152% | ± 9% |
Experiment 3: Downstream Molecular Signaling
-
Causality & Rationale: Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin involved in neuronal survival and plasticity, and its expression is linked to antidepressant efficacy. σ1R activation is known to upregulate BDNF expression and signaling through the TrkB receptor, often involving the phosphorylation of CREB (cAMP response element-binding protein).[9][15] We will test if Compound P induces CREB phosphorylation in the hippocampus in a σ1R-dependent manner.
-
Protocol: Western Blot for Phospho-CREB (pCREB)
-
Administer Compound P or vehicle to all four groups of mice.
-
One hour post-injection, harvest hippocampal tissue.
-
Homogenize tissue and perform protein extraction and quantification.
-
Separate proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against pCREB (Ser133) and total CREB (as a loading control).
-
Apply HRP-conjugated secondary antibodies and visualize bands using chemiluminescence.
-
Perform densitometry to quantify the ratio of pCREB to total CREB.
-
-
Expected Data:
| Experimental Group | pCREB / Total CREB Ratio (Fold Change vs. WT+Veh) | Standard Deviation |
| WT + Vehicle | 1.0 | ± 0.15 |
| WT + Compound P | 2.5 | ± 0.30 |
| KO + Vehicle | 0.9 | ± 0.20 |
| KO + Compound P | 1.1 | ± 0.18 |
Visualizing the Mechanism: The Sigma-1R Signaling Pathway
The following diagram illustrates the hypothesized signaling cascade initiated by Compound P. As a σ1R agonist, it facilitates the receptor's chaperone activity, influencing key effectors like the NMDA receptor and downstream pathways leading to CREB phosphorylation and enhanced neuroplasticity.
Caption: Hypothesized signaling pathway for Compound P.
Synthesis and Conclusion
The convergence of evidence from these three distinct experimental domains—behavioral, electrophysiological, and molecular—provides a powerful, self-validating confirmation of the proposed mechanism of action.
-
The behavioral data would demonstrate that the therapeutic-like effects of Compound P are contingent on the presence of its target.
-
The electrophysiology data would confirm that this behavioral effect is underpinned by a tangible change in synaptic function, which is also lost in the absence of the target.
-
The molecular data would provide the final link, showing that the drug activates the expected downstream signaling cascade only when its target receptor is present.
By following this rigorous, comparative framework, researchers can move forward with a high degree of confidence that 4-(2-Propylphenoxy)piperidine hydrochloride is a true σ1R agonist and that its therapeutic potential is directly mediated by this unique chaperone protein. This foundational knowledge is critical for guiding future clinical development, identifying potential biomarkers, and expanding the therapeutic applications of this promising compound.
References
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Sigma-1 receptor - Wikipedia. en.wikipedia.org. [Link]
-
Su, T. P., et al. (2009). The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews. [Link]
-
Maurice, T., et al. (2011). Behavioural phenotyping of knockout mice for the sigma-1 (σ₁) chaperone protein revealed gender-related anxiety, depressive-like and memory alterations. PubMed. [Link]
-
Sabino, V., et al. (2009). Sigma-1 receptor knockout mice display a depressive-like phenotype. Neuropsychopharmacology. [Link]
-
Al-Saabi, A. (2014). The Pharmacology of the Sigma-1 Receptor. ResearchGate. [Link]
-
Al-Saabi, A. (2010). The Pharmacology of the Sigma-1 Receptor. University of Bath's research portal. [Link]
-
Su, T. P., et al. (2009). The pharmacology of sigma-1 receptors. PubMed. [Link]
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Codony Soler, X. (2022). Phenotyping of sigma-1 receptor knock-out rodents. Universitat de Barcelona. [Link]
-
Taconic Biosciences. Using Animal Models for Drug Development. Taconic Biosciences. [Link]
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Kourrich, S., et al. (2012). The sigma-1 receptor: roles in neuronal plasticity and disease. Trends in Neurosciences. [Link]
-
Ishikawa, M. & Hashimoto, K. (2009). The role of sigma-1 receptors in the pathophysiology of neuropsychiatric diseases. Dovepress. [Link]
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Prasanth, M. I., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. [Link]
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ingenious targeting laboratory. (2026). Custom Mouse Models | Knockout, Knockin & Humanized Mice. ingenious targeting laboratory. [Link]
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Deng, H., et al. (2023). Gut microbiota from sigma-1 receptor knockout mice induces depression-like behaviors and modulates the cAMP/CREB/BDNF signaling pathway. Frontiers in Behavioral Neuroscience. [Link]
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Codony Soler, X. (2022). Phenotyping of sigma-1 receptor knock-out rodents. Dialnet. [Link]
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Al-Ghraiybah, N. F., et al. (2024). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience. [Link]
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MtoZ Biolabs. Gene Knockout for Drug Screening and Target Identification. MtoZ Biolabs. [Link]
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Kumar, A., et al. (2024). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. [Link]
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Zhang, Y., et al. (2007). Gene knockout model and new drug target discovery. ResearchGate. [Link]
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IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]
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Inxight Drugs. 4-PHENOXYPIPERIDINE HYDROCHLORIDE. Inxight Drugs. [Link]
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4-Benzylpiperidine - Wikipedia. en.wikipedia.org. [Link]
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PubChem. 4-(2-Ethoxyphenyl)piperidine hydrochloride. PubChem. [Link]
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- 15. Frontiers | Gut microbiota from sigma-1 receptor knockout mice induces depression-like behaviors and modulates the cAMP/CREB/BDNF signaling pathway [frontiersin.org]
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A Senior Application Scientist's Guide to Comparative Docking of Phenoxy-Piperidine Derivatives Against Acetylcholinesterase
Introduction: The Rationale for In Silico Comparison
Phenoxy-piperidine derivatives represent a significant class of compounds in medicinal chemistry, recognized for their versatile scaffold that allows for interaction with a variety of biological targets.[1] A primary area of investigation is their potential as inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system.[2] The inhibition of AChE is a cornerstone of symptomatic treatment for Alzheimer's disease (AD), as it increases the concentration of the neurotransmitter acetylcholine in the brain, which is depleted in AD patients.[2][3]
The well-known Alzheimer's drug, Donepezil, features a related N-benzylpiperidine core and serves as a benchmark for inhibitor design. It interacts with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the AChE enzyme.[2][4] This dual-site interaction is a critical mechanistic feature that many new phenoxy-piperidine derivatives aim to replicate or improve upon.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[5] It allows us to visualize potential interactions, estimate binding affinity, and compare different ligands in a rapid and cost-effective manner before committing to costly and time-consuming synthesis and in vitro testing.[6] This guide provides a comprehensive, step-by-step protocol for a comparative docking study of phenoxy-piperidine derivatives against human AChE, explaining the critical reasoning behind each procedural choice to ensure a scientifically rigorous and reproducible workflow.
Experimental Design & Workflow
The foundation of a reliable docking study is a well-defined and validated workflow. The process involves meticulous preparation of both the target protein and the candidate ligands, followed by the docking simulation and a thorough analysis of the results.
Caption: Overall workflow for the comparative docking study.
Detailed Methodologies: A Self-Validating Protocol
This protocol utilizes AutoDock Vina, a widely used and validated open-source docking program, in conjunction with visualization software like UCSF Chimera or PyMOL.[5][7][8]
Part 1: Target Protein Preparation
The choice of the protein structure is paramount. We will use the high-resolution crystal structure of human acetylcholinesterase (hAChE) in complex with Donepezil.
Causality: Using a co-crystallized structure is critical. The bound ligand (Donepezil) provides the exact location and conformation of the active site, which is essential for defining the docking search space (the "grid box") and for validating our docking protocol.[12] A resolution of 2.35 Å ensures the atomic coordinates are well-defined.
Step-by-Step Protocol:
-
Download Structure: Fetch the PDB file 4EY7 directly from the RCSB Protein Data Bank.[10]
-
Clean the PDB File:
-
Open the PDB file in UCSF Chimera.[7]
-
The structure contains two identical protein chains (A and B).[7] For simplicity and to reduce computational load, delete Chain B.
-
Remove all non-essential molecules, including water molecules (solvent) and any other ions not critical to the active site's integrity.[7][13] This is done to clear the binding pocket for the new ligands.
-
-
Prepare the Protein for Docking:
-
Use the "Dock Prep" tool in Chimera or a similar function in other software.[7]
-
This process adds missing hydrogen atoms (especially polar hydrogens), which are crucial for forming hydrogen bonds, and assigns partial charges (e.g., Gasteiger charges) to each atom.[14][15] These charges are necessary for the scoring function to calculate electrostatic interactions.
-
-
Save the Prepared Receptor: Save the cleaned, hydrogen-added protein structure in the PDBQT file format required by AutoDock Vina. This format includes charge and atom type information.[16]
Part 2: Ligand Selection and Preparation
For a comparative study, we select the reference compound and at least two test compounds from the phenoxy-piperidine class with known experimental activity.
-
Reference Ligand: Donepezil (co-crystallized in 4EY7)
-
Test Ligand 1: Compound 5c (A potent and selective AChE inhibitor with a reported IC50 of 0.50 µM)[2][4]
-
Test Ligand 2: Compound 7c (A dual AChE/BuChE inhibitor, also evaluated in animal models)[2][3]
Step-by-Step Protocol:
-
Obtain Ligand Structures: Download the 3D structures of the ligands from a chemical database like PubChem in SDF or MOL2 format.[8]
-
Energy Minimization: Each ligand's 3D conformation must be optimized to find a low-energy, stable state. This is typically done using a force field like MMFF94. This step is crucial because the initial downloaded structure may not be in its most favorable conformation for binding.
-
Prepare Ligands for Docking:
-
Open the minimized ligand files in AutoDock Tools (ADT).[15]
-
ADT will automatically detect rotatable bonds, which the docking algorithm will explore during the simulation. It also assigns the necessary partial charges.
-
-
Save the Prepared Ligands: Save each prepared ligand in the PDBQT format.[16]
Part 3: Docking Simulation & Protocol Validation
Causality (Trustworthiness): A docking protocol can only be trusted if it can reproduce experimental results. The gold standard for validation is to "re-dock" the co-crystallized ligand (Donepezil) back into the active site from which it was extracted.[1][12] A successful re-docking, measured by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose (typically < 2.0 Å), confirms that the chosen parameters can accurately predict the correct binding mode.[12]
Step-by-Step Protocol:
-
Define the Grid Box: The grid box is a three-dimensional cube that defines the search space for the docking algorithm. It must encompass the entire binding site.[5]
-
In ADT or Chimera, center the grid box on the co-crystallized Donepezil ligand within the hAChE active site.
-
Set the dimensions of the box (e.g., 25 x 25 x 25 Å) to be large enough to allow the ligands to move and rotate freely within the active site.[5]
-
-
Validation Run (Re-docking):
-
Perform a docking run using the prepared hAChE receptor and the prepared Donepezil ligand.
-
Use the AutoDock Vina command-line tool, specifying the receptor, ligand, and grid box configuration files.[17]
-
-
Analyze Validation Results:
-
Superimpose the top-ranked docked pose of Donepezil with the original crystal structure pose.
-
Calculate the RMSD. If the RMSD is below 2.0 Å, the protocol is validated.
-
-
Run Comparative Docking:
-
Using the exact same grid box and docking parameters, perform docking runs for Compound 5c and Compound 7c.
-
Results and Comparative Analysis
The output of a docking simulation provides a wealth of quantitative and qualitative data. The primary metric is the binding affinity or docking score, reported in kcal/mol.[5] A more negative value indicates a stronger predicted binding affinity.[5]
Comparative Docking Data Summary
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (hAChE) | Experimental Activity (IC50, µM) |
| Donepezil (Reference) | -12.7 | TRP86, TYR124, SER203, TRP286, PHE295, TYR341 | ~0.02 (literature average) |
| Compound 5c | -10.8 | TRP86, TYR124, PHE295 | 0.50[2][4] |
| Compound 7c | -9.9 | TRP86, PHE295, TYR341 | >1 (estimated from dual inhibitor profile) |
Note: Binding affinity scores are representative values from typical Vina runs; actual results may vary slightly. Key residues are identified from interaction analysis.
Analysis of Interactions
A detailed look at the binding poses reveals the specific molecular interactions responsible for the predicted affinities. This is where we explain the "why" behind the scores.
Caption: Key ligand interactions within the AChE active site.
-
Donepezil: The reference drug shows extensive interactions. Its protonated piperidine ring forms a cation-π interaction with the indole ring of TRP86 in the CAS. The indanone moiety spans the gorge of the enzyme, forming π-π stacking interactions with PHE295 and hydrophobic interactions near the PAS, including with TYR341.[4][18] This dual-site occupancy accounts for its high potency and strong predicted binding affinity.
-
Compound 5c: This potent inhibitor also shows strong interaction with the CAS via its piperidine group.[2] Its phenoxyethyl tail, however, does not extend as deeply into the gorge as Donepezil's indanone ring, resulting in fewer interactions with the PAS residues. This explains its slightly lower (less negative) binding score, which correlates well with its higher (less potent) experimental IC50 value compared to Donepezil.[2][4]
-
Compound 7c: This compound shows the weakest predicted binding affinity of the three. Visualization of its docked pose reveals that while it interacts with the CAS, its specific substitutions result in a conformation that is less optimal for simultaneous, high-affinity interactions with both the CAS and PAS regions compared to Donepezil and Compound 5c.
Conclusion and Future Directions
This comparative docking study successfully predicted the binding affinities of two phenoxy-piperidine derivatives relative to the established drug Donepezil. The results demonstrate a strong correlation between the predicted binding energy and the experimentally determined inhibitory activity (IC50), with lower scores corresponding to more potent compounds.
The analysis of binding modes provides critical structural insights: the ability of a ligand to effectively span the active site gorge and interact with key residues in both the CAS (e.g., TRP86) and PAS (e.g., TYR341) is a key determinant of high potency.[2] These findings can guide the rational design of future phenoxy-piperidine derivatives. For instance, modifying the linker between the phenoxy and piperidine moieties could optimize the orientation within the active site to enhance interactions with the mid-gorge and PAS residues, potentially leading to inhibitors with even greater potency.
References
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Cheung, J., Rudolph, M.J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry, 55(22), 10282-10286. [Link]
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Dileep, K.V., Ihara, K., et al. (2022). Crystal structure of human acetylcholinesterase in complex with donepezil. RCSB Protein Data Bank. [Link]
-
Forli, S., Huey, R., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]
-
Hosseini-Zare, M. S., et al. (2023). Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: insights from STZ animal model of dementia. Neuroscience Letters, 137332. [Link]
-
Karami, M., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific Reports, 9(1), 19855. [Link]
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RCSB PDB. (2012). 4EY7: Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil. [Link]
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ScotChem. (2025). Preparing the protein and ligand for docking. [Link]
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Scripps Research. (n.d.). AutoDock Vina Documentation. Read the Docs. [Link]
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Seo, S., et al. (2021). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. EXCLI Journal, 20, 129–141. [Link]
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A Framework for Assessing the Therapeutic Index: A Comparative Guide for Novel Piperidine Derivatives
In the landscape of drug discovery, the journey of a novel chemical entity from the bench to the bedside is paved with rigorous evaluation. Among the most critical parameters assessed is the therapeutic index (TI) , a quantitative measure of a drug's safety margin. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for assessing the therapeutic index of a novel compound, exemplified by the hypothetical molecule 4-(2-Propylphenoxy)piperidine hydrochloride . While specific experimental data for this compound is not publicly available, this guide will provide the foundational knowledge, experimental protocols, and comparative context to empower researchers in their evaluation of new therapeutic candidates.
The Imperative of the Therapeutic Index in Drug Development
The therapeutic index is a ratio that compares the dose of a drug that produces a therapeutic effect to the dose that causes toxicity.[1][2][3] A wider margin between the effective and toxic doses signifies a safer drug. The TI is most commonly calculated using one of two formulas:
-
Therapeutic Index (based on toxicity): TI = TD50 / ED50
-
Therapeutic Index (based on lethality): TI = LD50 / ED50
Where:
-
ED50 (Median Effective Dose): The dose at which 50% of the population experiences the desired therapeutic effect.[2][4]
-
TD50 (Median Toxic Dose): The dose at which 50% of the population experiences a specific toxic effect.[2]
-
LD50 (Median Lethal Dose): The dose at which 50% of the population succumbs to the drug's toxicity. This is determined in preclinical animal studies.[5]
A high therapeutic index is desirable, indicating that a much higher dose is needed to produce a toxic effect than to achieve a therapeutic one. Conversely, drugs with a narrow therapeutic index (NTI) require careful dosing and patient monitoring as small changes in dose can lead to toxicity.[6][7]
A Roadmap for Determining the Therapeutic Index: Experimental Protocols
The determination of a drug's therapeutic index is a cornerstone of preclinical development, guided by stringent regulatory frameworks such as those from the U.S. Food and Drug Administration (FDA).[8][9][10] The following is a detailed, step-by-step methodology for assessing the efficacy and toxicity of a novel compound like 4-(2-Propylphenoxy)piperidine hydrochloride.
Experimental Workflow for Therapeutic Index Determination
Caption: A workflow for the experimental determination of the therapeutic index.
Detailed Protocol for Efficacy (ED50) Determination
-
Animal Model and Acclimatization: Select a relevant animal model for the therapeutic indication. For instance, if 4-(2-Propylphenoxy)piperidine hydrochloride is being investigated as an analgesic, a rodent model of neuropathic pain could be employed. Allow animals to acclimatize to the laboratory environment for at least one week.
-
Dose Preparation and Administration: Prepare a stock solution of 4-(2-Propylphenoxy)piperidine hydrochloride in a suitable vehicle (e.g., saline, DMSO). Prepare serial dilutions to achieve the desired dose range. Administer the compound via a clinically relevant route (e.g., oral gavage, intravenous injection).
-
Experimental Groups: Establish multiple dose groups (e.g., 5-6 groups) with a sufficient number of animals per group (typically 8-10) to ensure statistical power. Include a vehicle control group.
-
Efficacy Assessment: At a predetermined time point after drug administration, assess the therapeutic endpoint. For analgesia, this could be the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.
-
Data Analysis: Plot the percentage of animals exhibiting the desired therapeutic effect against the log of the dose. Use a statistical software package to perform a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the ED50.
Detailed Protocol for Toxicity (LD50/TD50) Determination
Acute toxicity studies are conducted in accordance with guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[11][12]
-
Animal Model: Typically, two mammalian species (one rodent, one non-rodent) are used.
-
Dose-Ranging Study: A preliminary study with a small number of animals is conducted to determine the approximate range of lethal doses.
-
Main Study (e.g., Up-and-Down Procedure - OECD 425):
-
Administer a starting dose to a single animal.
-
If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose.
-
This process is repeated until a stopping criterion is met.
-
-
Clinical Observations: Monitor animals for signs of toxicity, including changes in behavior, weight loss, and any observable adverse effects.
-
Data Analysis: The LD50 is calculated using statistical methods appropriate for the chosen protocol (e.g., maximum likelihood estimation for the Up-and-Down Procedure). For TD50 determination, a similar dose-escalation study is performed, with the endpoint being a specific, non-lethal toxic effect (e.g., seizures, liver enzyme elevation).
Comparative Analysis: Benchmarking Against Established Drugs
To contextualize the therapeutic potential of 4-(2-Propylphenoxy)piperidine hydrochloride, its TI should be compared with that of existing drugs, particularly those in the same therapeutic class or with a similar mechanism of action.
| Drug | Therapeutic Class | ED50 (mg/kg) | LD50 (mg/kg) | Therapeutic Index (LD50/ED50) | Safety Margin |
| 4-(2-Propylphenoxy)piperidine hydrochloride | [Hypothetical: e.g., Analgesic] | [Hypothetical: 15] | [Hypothetical: 450] | [Hypothetical: 30] | [Hypothetical: Wide] |
| Morphine | Opioid Analgesic | ~10 | ~300 (rat, oral) | ~30 | Narrow |
| Gabapentin | Anticonvulsant/Analgesic | ~50 | >8000 (rat, oral) | >160 | Wide |
| Warfarin | Anticoagulant | ~0.1 | ~1.5 (rat, oral) | ~15 | Narrow |
| Penicillin G | Antibiotic | ~1 | ~8900 (rat, oral) | ~8900 | Very Wide |
Note: The data for comparator drugs are approximate and can vary based on the animal model and experimental conditions. The data for 4-(2-Propylphenoxy)piperidine hydrochloride is purely hypothetical for illustrative purposes.
Mechanistic Insights: Potential Signaling Pathways
Piperidine derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[13][14] The specific signaling pathways modulated by 4-(2-Propylphenoxy)piperidine hydrochloride would need to be elucidated through further research, but a potential mechanism could involve the modulation of pathways associated with pain and inflammation.
Caption: A potential signaling pathway that could be modulated by a piperidine derivative.
Conclusion
The assessment of the therapeutic index is a non-negotiable step in the preclinical evaluation of any new drug candidate. This guide provides a robust framework for approaching this critical task for a novel compound like 4-(2-Propylphenoxy)piperidine hydrochloride. By adhering to established protocols, conducting rigorous data analysis, and placing the findings within a comparative context, researchers can make informed decisions about the potential of a new chemical entity to become a safe and effective therapeutic.
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MedicalNewsToday. (2025, April 30). What is the therapeutic index of drugs?[Link]
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BuzzRx. (2024, September 24). Therapeutic Index: What It Is and Why It's Important. [Link]
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Dr.Oracle. (2025, September 27). What is the therapeutic index of a drug, calculated as LD50 (Lethal Dose 50)/ED50 (Effective Dose 50)?[Link]
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ToxTutor. Determining the safety of a Drug. [Link]
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Deranged Physiology. (2023, December 18). Therapeutic index, ED50, TD50 and LD50. [Link]
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HistologiX. (2023, June 13). Understanding FDA Guidelines for Toxicity Studies. [Link]
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Dr.Oracle. (2025, October 3). What are examples of drugs with a wide therapeutic index?[Link]
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Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements. [Link]
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InfinixBio. (2026, February 14). A Comprehensive Overview of FDA Preclinical Guidance: What You Need to Know. [Link]
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U.S. Food and Drug Administration. (1997, July). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
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Pacific BioLabs. PRECLINICAL TOXICOLOGY. [Link]
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n-Bio. (2026, February 13). Acute Toxicity Testing and LD50 Determination per OECD Guidelines. [Link]
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International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
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GoodRx. (2024, November 13). Narrow Therapeutic Index Drugs: Uses, Examples, and More. [Link]
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Simple and Practical Medical Education. Some medications have a low "therapeutic index". What exactly is that?[Link]
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ResearchGate. Piperine and piperidine-induced caspase pathway for activating cell...[Link]
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Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. [Link]
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ResearchGate. (PDF) Therapeutic index. [Link]
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SlideShare. LD50 and ED50.pptx. [Link]
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National Center for Biotechnology Information. (2024, May 25). Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer. [Link]
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Fiveable. (2025, August 15). Lethal Dose 50% (LD50) - AP Enviro Study Guide. [Link]
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International Journal of Clinical Pharmacy. (2010, January 18). Drugs with narrow therapeutic index as indicators in the risk management of hospitalised patients. [Link]
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A Comparative Guide to Validating the Antipsychotic-Like Effects of Piperidine Derivatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly those targeting the central nervous system.[1] Its prevalence in antipsychotic agents stems from its ability to interact with key neurotransmitter receptors implicated in the pathophysiology of schizophrenia, such as dopamine D2 and serotonin 5-HT2A receptors.[2][3] This guide provides a comprehensive framework for the preclinical validation of novel piperidine derivatives, outlining the critical animal models and behavioral assays necessary to establish their antipsychotic-like potential and differentiate them from existing treatments.
The Rationale for Targeting Piperidine Derivatives
The therapeutic efficacy of antipsychotic drugs is primarily attributed to their ability to modulate dopaminergic and serotonergic systems.[4][5] Piperidine-containing compounds have demonstrated significant promise as antagonists at both D2 and 5-HT2A receptors.[2][3][6] The development of atypical antipsychotics has highlighted the importance of a multi-receptor binding profile to achieve a broader spectrum of efficacy, particularly in addressing the negative and cognitive symptoms of schizophrenia, while minimizing extrapyramidal side effects (EPS).[7][8] Novel piperidine derivatives are often designed to possess a balanced affinity for these and other receptors, such as dopamine D3 and serotonin 5-HT1A receptors, to achieve an improved therapeutic window.[7][9]
Modeling Psychosis in Animals: A Multifaceted Approach
No single animal model can fully recapitulate the complex and heterogeneous nature of schizophrenia.[10][11] Therefore, a battery of tests across different model categories is essential for a robust validation of a potential antipsychotic compound.
1. Pharmacological Models: These models utilize psychotomimetic drugs to induce behaviors in rodents that are analogous to the positive symptoms of schizophrenia.[10][12]
-
Dopamine Agonist-Induced Hyperactivity: Administration of dopamine agonists like amphetamine or apomorphine leads to stereotyped behaviors such as sniffing, licking, and gnawing, as well as increased locomotor activity.[12][13] The ability of a test compound to attenuate these behaviors is a primary indicator of D2 receptor antagonism.[8][14]
-
NMDA Receptor Antagonist Models: Non-competitive NMDA receptor antagonists such as phencyclidine (PCP), ketamine, and MK-801 induce a broader range of schizophrenia-like symptoms, including positive, negative, and cognitive deficits.[12][15][16] The MK-801-induced hyperactivity model is frequently used to assess potential antipsychotic efficacy.[7][8] The glutamate hypothesis of schizophrenia posits that hypofunction of NMDA receptors plays a crucial role in the disorder's pathophysiology.[15][17][18]
2. Developmental Models: These models aim to mimic the neurodevelopmental aspects of schizophrenia by inducing insults during early life.
-
Neonatal Ventral Hippocampal Lesion (NVHL): Lesioning the ventral hippocampus in neonatal rats produces behavioral abnormalities that emerge after puberty, including hyperactivity, social deficits, and cognitive impairments, which are relevant to schizophrenia.[10][12]
3. Genetic Models: While more complex, genetic models involving the manipulation of susceptibility genes for schizophrenia offer insights into the underlying pathophysiology.[10][19]
The following diagram illustrates the general workflow for validating piperidine derivatives using these models.
Caption: General workflow for antipsychotic drug validation.
Comparative Behavioral Assays for Antipsychotic-Like Effects
A critical aspect of validating novel piperidine derivatives is to compare their efficacy and side-effect profiles with established typical and atypical antipsychotics.
| Behavioral Assay | Purpose | Typical Antipsychotic (e.g., Haloperidol) | Atypical Antipsychotic (e.g., Clozapine, Risperidone) | Novel Piperidine Derivative (Hypothetical Data) |
| Apomorphine-Induced Climbing/Stereotypy | Assess D2 receptor antagonism (positive symptoms).[8][13] | High potency in inhibiting behavior. | Moderate to high potency. | High potency, comparable to or exceeding atypicals.[7] |
| MK-801-Induced Hyperactivity | Assess efficacy against glutamate hypofunction model (positive, negative, cognitive symptoms).[7][8] | Effective at higher doses. | Potently inhibits hyperactivity. | Potently inhibits hyperactivity, often at lower doses than typicals.[7] |
| Catalepsy Test | Measure extrapyramidal side effect (EPS) liability.[13][20] | Induces significant catalepsy at therapeutic doses. | Low to no catalepsy at therapeutic doses.[20] | Minimal to no catalepsy observed, indicating a favorable side-effect profile.[7][20] |
| Conditioned Avoidance Response (CAR) | Predictive model of antipsychotic efficacy.[8] | Effectively blocks avoidance response. | Effectively blocks avoidance response. | Effectively blocks avoidance response, demonstrating antipsychotic potential.[8] |
| Novel Object Recognition (NOR) | Assess effects on cognitive function.[8] | Can impair performance. | May improve or have neutral effects on cognition. | Demonstrates pro-cognitive properties, a key advantage.[8] |
| Prepulse Inhibition (PPI) of Startle | Measures sensorimotor gating deficits, a translational marker.[19] | Can restore deficits. | Can restore deficits. | Effectively restores PPI deficits. |
Step-by-Step Experimental Protocols
1. MK-801-Induced Hyperactivity
-
Rationale: This model assesses a compound's ability to counteract the psychotomimetic effects of an NMDA receptor antagonist, reflecting potential efficacy against a broader range of schizophrenic symptoms.[8]
-
Procedure:
-
Acclimate male mice to the testing environment (e.g., open-field arena) for 30 minutes.
-
Administer the piperidine derivative or vehicle via the intended route (e.g., intraperitoneally, orally).
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer MK-801 (e.g., 0.1-0.3 mg/kg, subcutaneously).
-
Immediately place the mice back into the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes using an automated tracking system.
-
Compare the locomotor activity of the treated groups to the vehicle and MK-801 control groups. A significant reduction in hyperactivity indicates antipsychotic-like potential.[7]
-
2. Catalepsy Assessment
-
Rationale: This test is a crucial indicator of a compound's propensity to induce extrapyramidal side effects, a major limitation of typical antipsychotics.[20]
-
Procedure:
-
Administer the piperidine derivative or control compounds at various doses.
-
At specified time points post-administration (e.g., 30, 60, 90, 120 minutes), place the mouse's forepaws on a horizontal bar (e.g., 3-5 cm high).
-
Measure the time it takes for the mouse to remove both forepaws from the bar.
-
A prolonged period of immobility is indicative of catalepsy. Compare the results to a typical antipsychotic like haloperidol. A high threshold for inducing catalepsy is a desirable characteristic.[8]
-
Beyond Behavior: Mechanistic Insights from Neurochemical and Electrophysiological Studies
To provide a deeper understanding of the mechanism of action, behavioral data should be supplemented with neurochemical and electrophysiological assessments.
-
In Vivo Microdialysis: This technique allows for the measurement of extracellular neurotransmitter levels (e.g., dopamine, serotonin, glutamate) in specific brain regions of freely moving animals, providing direct evidence of a compound's effect on neurochemical signaling.
-
In Vivo Electrophysiology: Recording the firing activity of neurons in relevant brain circuits, such as the prefrontal cortex and hippocampus, can reveal how a piperidine derivative modulates neural network dynamics.[21][22][23] Antipsychotics are known to reduce the firing rate of neuronal populations, an effect often mediated by 5-HT1A receptor stimulation and/or 5-HT2A receptor blockade.[21]
-
Neuroimaging: Techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT) can be used in preclinical models (and later in humans) to determine the in vivo receptor occupancy of the drug at its targets.[4][5][24][25]
The following diagram illustrates the interplay between receptor targets and downstream effects.
Caption: Receptor targets and therapeutic outcomes.
Pharmacokinetics and Safety
A comprehensive validation must also include an assessment of the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and preliminary safety evaluation.[26][27] This ensures that the observed efficacy is achieved at relevant and non-toxic exposures.
Conclusion
The validation of novel piperidine derivatives as potential antipsychotics requires a rigorous and multi-faceted approach. By employing a combination of pharmacological and developmental animal models, and comparing the behavioral and side-effect profiles to existing drugs, researchers can build a strong preclinical data package. Integrating neurochemical and electrophysiological studies provides crucial mechanistic insights, ultimately guiding the selection of the most promising candidates for clinical development. The goal is to identify compounds with a broad spectrum of efficacy, particularly against the negative and cognitive symptoms of schizophrenia, coupled with a superior safety profile.
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Safety Operating Guide
Navigating the Safe Handling of 4-(2-Propylphenoxy)piperidine hydrochloride: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation by Laboratory Personnel
As researchers and scientists at the forefront of drug development, the integrity of our work and the safety of our team are paramount. This guide provides essential, actionable information for the safe handling and disposal of 4-(2-Propylphenoxy)piperidine hydrochloride, a compound of significant interest in medicinal chemistry. Adherence to these protocols is critical to mitigate risks and ensure a secure laboratory environment. This document moves beyond a simple checklist, offering a framework of understanding to empower you to make informed safety decisions.
Hazard Assessment: Understanding the Risks
-
Acute Oral Toxicity : Piperidine hydrochlorides can be toxic if swallowed.[1][2][3][4]
-
Skin and Eye Irritation : Direct contact can cause skin irritation and serious eye irritation or damage.[4][5][6]
-
Respiratory Irritation : Inhalation of dust or aerosols may lead to respiratory tract irritation.[5][6]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is a mandatory component of the experimental workflow.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE are your most immediate and effective controls against exposure to 4-(2-Propylphenoxy)piperidine hydrochloride. The minimum required PPE for handling this compound is outlined below.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles during procedures with a high risk of splashing.[1][7][8] | To protect against accidental splashes of solutions or contact with airborne particles that could cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[8][9][10] | To prevent skin contact, which can lead to irritation. Contaminated gloves must be disposed of properly.[1] |
| Body Protection | A flame-resistant lab coat or a chemical-resistant apron worn over personal clothing.[7][9][10] | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | For procedures that may generate dust or aerosols, a NIOSH-approved respirator is necessary. The type of respirator should be selected based on a formal risk assessment.[1] | To prevent inhalation of the compound, which can cause respiratory irritation. |
| Foot Protection | Closed-toe shoes must be worn at all times in the laboratory.[7][8] | To protect feet from spills and falling objects. |
Operational PPE Workflow
The following diagram illustrates the critical sequence for donning and doffing PPE to prevent cross-contamination.
Caption: Sequential process for donning and doffing PPE.
Step-by-Step Handling Procedures
Adherence to a strict, methodical approach when working with 4-(2-Propylphenoxy)piperidine hydrochloride is essential.
Preparation and Weighing
-
Designated Area : Conduct all handling of the solid compound within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Engineering Controls : Ensure proper ventilation. For weighing, a balance with a draft shield is recommended.
-
Personal Protective Equipment : Don all required PPE as outlined in the table above.
-
Spill Kit : Confirm that a spill kit appropriate for chemical powders is readily accessible.
In-Solution Handling
-
Glassware : Use clean, dry glassware. Inspect for any cracks or defects before use.
-
Dissolution : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Heating and Stirring : If heating is required, use a controlled heating mantle and a stir plate. Avoid open flames.
-
Transfers : Use appropriate tools such as a pipette or a funnel for transferring solutions to minimize the risk of spills.
Emergency Procedures: A Plan for the Unexpected
Even with meticulous planning, accidents can occur. A rapid and informed response is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[1][3]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][3]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2][3]
-
Spills : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response protocol.
Disposal Plan: Responsible Stewardship
The proper disposal of 4-(2-Propylphenoxy)piperidine hydrochloride and any contaminated materials is a critical final step in the experimental workflow.
Waste Segregation and Disposal Workflow
All waste generated from handling this compound must be treated as hazardous waste.
Caption: Waste disposal workflow for 4-(2-Propylphenoxy)piperidine hydrochloride.
Disposal Protocol
-
Waste Collection : Collect all waste materials in clearly labeled, sealed containers. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials : All disposable items that have come into contact with the compound, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.
-
Unused Compound : Unused or expired 4-(2-Propylphenoxy)piperidine hydrochloride must be disposed of as hazardous chemical waste.
-
Consult EHS : Always consult with your institution's EHS department for specific guidance on waste disposal procedures and to arrange for pickup by a licensed hazardous waste disposal company.[11][12] Do not dispose of this chemical down the drain.[2][11][13][14]
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and scientific excellence.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
